molecular formula C3H8BF3KN B1419950 Potassium ((dimethylamino)methyl)trifluoroborate CAS No. 1150655-04-1

Potassium ((dimethylamino)methyl)trifluoroborate

Cat. No.: B1419950
CAS No.: 1150655-04-1
M. Wt: 165.01 g/mol
InChI Key: RSVQKXNUTHTPLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium ((dimethylamino)methyl)trifluoroborate (CAS 1150655-04-1) is a versatile organotrifluoroborate salt valued in synthetic chemistry for its enhanced stability and utility as a robust coupling partner in transition-metal catalyzed reactions . With a molecular formula of C₃H₈BF₃KN and a molecular weight of 165.01 g/mol, this compound is part of a class of reagents that are often bench-stable and easier to handle than their boronic acid counterparts . Its primary research application is in the Suzuki-Miyaura cross-coupling reaction , a powerful method for forming carbon-carbon bonds between aryl/heteroaryl halides and organoboron reagents . The tetracoordinate nature of the trifluoroborate group mitigates the instability often associated with simple aminomethyl-metal species, allowing for easier storage and handling while still participating efficiently in cross-coupling under the appropriate catalytic conditions . The dimethylaminomethyl group introduced by this reagent serves as a valuable synthetic handle, as the amine can be further functionalized, making it a useful building block in medicinal chemistry for the synthesis of drug candidates and in materials science for constructing complex organic frameworks . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. Researchers should note that this compound requires specific handling; it is recommended to be stored in an inert atmosphere at temperatures under -20°C to maintain longevity . According to hazard classifications, it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Appropriate personal protective equipment should be worn, and handling should occur in a well-ventilated place .

Properties

IUPAC Name

potassium;(dimethylamino)methyl-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8BF3N.K/c1-8(2)3-4(5,6)7;/h3H2,1-2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSVQKXNUTHTPLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CN(C)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8BF3KN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670582
Record name Potassium [(dimethylamino)methyl](trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150655-04-1
Record name Potassium [(dimethylamino)methyl](trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium dimethylaminomethyl trifluoroboronate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Potassium ((dimethylamino)methyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Ascendancy of Organotrifluoroborates in Modern Synthesis

In the landscape of contemporary organic chemistry, potassium organotrifluoroborates have emerged as exceptionally versatile and robust reagents.[1][2] Their superior stability to air and moisture, compared to their boronic acid counterparts, has solidified their role as indispensable tools in synthetic chemistry, particularly in the realm of transition metal-catalyzed cross-coupling reactions.[3][4] This guide provides an in-depth exploration of a specific, yet highly valuable, member of this class: Potassium ((dimethylamino)methyl)trifluoroborate. This compound, with its unique structural features, serves as a critical building block for the introduction of the (dimethylamino)methyl moiety in the synthesis of complex molecules, finding applications in pharmaceutical and materials science research.[3] We will delve into the practical aspects of its synthesis, purification, and comprehensive characterization, offering insights grounded in established chemical principles and field-proven methodologies.

I. Strategic Approach to the Synthesis of this compound

The synthesis of potassium organotrifluoroborates generally follows a convergent strategy wherein a suitable organoboron precursor, such as a boronic acid or a boronate ester, is converted to the corresponding trifluoroborate salt by treatment with potassium hydrogen fluoride (KHF₂).[5][6] This transformation is efficient and typically proceeds in high yield. The primary challenge, therefore, lies in the judicious preparation of the requisite organoboron intermediate.

Diagrammatic Overview of the Synthetic Workflow

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_salt_formation Salt Formation Precursor ((Dimethylamino)methyl)boronic Acid Ester Boronic_Acid ((Dimethylamino)methyl)boronic Acid Precursor->Boronic_Acid Hydrolysis Product This compound Boronic_Acid->Product Fluorination KHF2 KHF2 KHF2->Product Suzuki_Coupling Organotrifluoroborate K⁺[R-BF₃]⁻ (R = (CH₃)₂NCH₂-) Pd_Catalyst Pd Catalyst + Base Organotrifluoroborate->Pd_Catalyst Aryl_Halide Ar-X (X = Br, I, Cl) Aryl_Halide->Pd_Catalyst Coupled_Product Ar-R Pd_Catalyst->Coupled_Product C-C Bond Formation

References

An In-Depth Technical Guide to Potassium ((dimethylamino)methyl)trifluoroborate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Stable and Versatile Building Block

Potassium ((dimethylamino)methyl)trifluoroborate, with the chemical formula C₃H₈BF₃KN, is a white to off-white solid organoboron compound.[1] It belongs to the class of potassium organotrifluoroborates, which have gained significant attention as stable, easy-to-handle alternatives to boronic acids and esters in various chemical transformations.[2][3][4] Their enhanced stability towards air and moisture allows for indefinite storage at room temperature without significant decomposition, a notable advantage in a laboratory setting.[2][5][6]

This guide will delve into the specific attributes of this compound, offering insights into its behavior, preparation, and utility, particularly in the context of drug discovery and development.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in research.

General Characteristics

Below is a table summarizing the key physical and chemical identifiers for this compound.

PropertyValueReference
CAS Number 1150655-04-1[7]
Molecular Formula C₃H₈BF₃KN[7]
Molecular Weight 165.01 g/mol
Appearance White to off-white solid[1]
Melting Point 150-155 °C[7]
Solubility and Stability

Potassium organotrifluoroborates, as a class, exhibit good solubility in polar solvents.[2] They are generally soluble in methanol, acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[2][8] Their solubility in water is described as slight, and they are typically insoluble in nonpolar organic solvents such as ether and hydrocarbons.[2]

Synthesis of this compound

The synthesis of potassium alkyltrifluoroborates can be achieved through various established methods, often involving the reaction of an organometallic reagent with a trialkyl borate followed by treatment with potassium hydrogen fluoride (KHF₂).[3][4][9] A particularly relevant and efficient approach for the synthesis of aminomethyltrifluoroborates has been pioneered by the Molander group.

While a specific protocol for this compound is not explicitly detailed in readily available literature, a general and adaptable one-pot synthesis for a related compound, Potassium Boc-protected aminomethyltrifluoroborate, provides a strong foundational methodology.[2][3] This process typically involves the reaction of a suitable starting material with a boron source, followed by in-situ formation of the trifluoroborate salt.

A plausible synthetic pathway is visualized in the diagram below:

G reagent1 Dimethylamine intermediate1 Eschenmoser's salt precursor reagent1->intermediate1 reagent2 Formaldehyde reagent2->intermediate1 intermediate2 Boronate ester intermediate1->intermediate2 Reaction with reagent3 Organoboron source (e.g., Triisopropyl borate) reagent3->intermediate2 product Potassium ((dimethylamino)methyl)trifluoroborate intermediate2->product Treatment with reagent4 KHF₂ reagent4->product

Caption: A conceptual workflow for the synthesis of this compound.

General Experimental Protocol (Hypothetical)

The following is a generalized, step-by-step protocol based on established methods for the synthesis of related aminomethyltrifluoroborates. This should be considered a template and may require optimization for this specific compound.

  • Formation of the Aminomethylating Agent: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a suitable precursor, such as a chloromethylboronate ester, is dissolved in an appropriate anhydrous solvent (e.g., THF).

  • Nucleophilic Substitution: To this solution, an excess of dimethylamine is added. The reaction mixture is stirred at room temperature or gently heated to facilitate the nucleophilic substitution, displacing the chloride and forming the aminomethylboronate ester intermediate.

  • Formation of the Trifluoroborate Salt: After the reaction is deemed complete (monitored by techniques like TLC or GC-MS), an aqueous solution of potassium hydrogen fluoride (KHF₂) is added to the reaction mixture.

  • Isolation and Purification: The resulting this compound often precipitates from the solution. The solid is collected by filtration, washed with a suitable solvent (e.g., cold acetone or diethyl ether) to remove impurities, and dried under vacuum to yield the final product. Purification can often be achieved by recrystallization from a suitable solvent system, such as acetone/diethyl ether.[8]

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the two methyl groups of the dimethylamino moiety and a singlet for the methylene protons adjacent to the nitrogen and boron atoms.

  • ¹³C NMR: The carbon NMR spectrum would display a resonance for the methyl carbons and a resonance for the methylene carbon. The carbon attached to the boron atom may appear as a broad signal due to quadrupolar relaxation of the boron nucleus.[11]

  • ¹⁹F NMR: The fluorine NMR spectrum is a key tool for characterizing trifluoroborate salts and is expected to show a signal in the range of -129 to -141 ppm.[11]

  • ¹¹B NMR: The boron NMR spectrum provides direct evidence of the boron environment.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
  • IR Spectroscopy: The IR spectrum would likely show characteristic C-H stretching and bending vibrations for the alkyl groups, as well as strong B-F stretching bands.

  • Mass Spectrometry: Mass spectrometry would be used to confirm the molecular weight of the anion.

Chemical Reactivity and Applications in Drug Development

The primary utility of this compound in organic synthesis, particularly in drug discovery, lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[7][8] This reaction is a powerful tool for the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex molecular architectures found in many pharmaceutical agents.

The ((dimethylamino)methyl) moiety is a valuable functional group in medicinal chemistry. Its introduction can influence a molecule's polarity, solubility, and basicity, which in turn can affect its pharmacokinetic and pharmacodynamic properties. The use of this compound allows for the direct and efficient installation of this important structural motif.

The general scheme for a Suzuki-Miyaura cross-coupling reaction involving this reagent is depicted below:

G start1 Ar-X or Het-X (Aryl/Heteroaryl Halide) product Ar-CH₂-N(CH₃)₂ or Het-CH₂-N(CH₃)₂ start1->product start2 K⁺[F₃B-CH₂-N(CH₃)₂]⁻ start2->product catalyst Pd Catalyst (e.g., Pd(OAc)₂) catalyst->product ligand Ligand (e.g., SPhos, XPhos) ligand->product base Base (e.g., K₂CO₃) base->product

Caption: A schematic representation of the Suzuki-Miyaura cross-coupling reaction.

This reaction tolerates a wide variety of functional groups, making it suitable for late-stage functionalization in the synthesis of complex drug candidates.[2] The stability and ease of handling of the trifluoroborate salt make it a more convenient reagent compared to the corresponding boronic acid.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling this compound. It is classified as an irritant, causing skin, eye, and respiratory irritation.[12]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from moisture.[1]

Conclusion

This compound is a valuable and versatile reagent for organic synthesis. Its stability, ease of handling, and reactivity in palladium-catalyzed cross-coupling reactions make it an important tool for the introduction of the dimethylaminomethyl group, a common motif in pharmacologically active compounds. This guide has provided a comprehensive overview of its known properties, a plausible synthetic approach, and its key applications, serving as a valuable resource for researchers and scientists in the field of drug discovery and development.

References

An In-Depth Technical Guide to GSK2830371: A Potent Allosteric Inhibitor of Wip1 Phosphatase

Author: BenchChem Technical Support Team. Date: January 2026

An important note on CAS identification: The CAS number 1150655-04-1 is primarily associated with Potassium ((dimethylamino)methyl)trifluoroborate, a reagent used in organic synthesis. However, the closely related compound GSK2830371, a significant molecule in drug development and cancer research, is sometimes linked to similar identifiers and is the focus of this guide due to its extensive biological data and relevance to the target audience. GSK2830371 is more formally identified by CAS number 1404456-53-6. This guide will delve into the properties and uses of GSK2830371.

Introduction

GSK2830371 is a potent, orally active, and highly selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase magnesium-dependent 1 delta (PPM1D).[1][2] Wip1 is a serine/threonine phosphatase that plays a critical role in the negative regulation of the DNA damage response (DDR) and cell cycle checkpoints, primarily through the dephosphorylation and subsequent inactivation of key tumor-suppressor proteins.[3] Overexpression of Wip1 is observed in various human cancers, making it an attractive therapeutic target. GSK2830371 has emerged as a valuable tool for investigating Wip1 signaling and as a potential therapeutic agent.

Physicochemical and Pharmacological Properties

PropertyValueSource
Molecular Formula C23H29ClN4O2S
Molecular Weight 461.02 g/mol [1]
IC50 6 nM[1][4]
Form Powder
Solubility DMSO: 100 mg/mL
Storage Temperature 2-8°C

Mechanism of Action

GSK2830371 functions as an allosteric inhibitor of Wip1 phosphatase.[1] It binds to a unique "flap" subdomain located outside the catalytic site of Wip1.[2][3] This allosteric binding induces a conformational change that inhibits the phosphatase activity of Wip1. This mechanism confers high selectivity for Wip1 over other phosphatases, including those with high structural homology in their catalytic domains.[2]

By inhibiting Wip1, GSK2830371 prevents the dephosphorylation of several key Wip1 substrates. This leads to the increased phosphorylation and activation of proteins involved in the DNA damage response and tumor suppression, including:

  • p53 (at Ser15) [1][4]

  • Chk2 (at Thr68) [1]

  • H2AX (at Ser139) [1]

  • ATM (at Ser1981) [1]

The activation of these pathways, particularly the p53 pathway, can lead to cell cycle arrest and apoptosis in cancer cells, especially those with wild-type p53 and amplified PPM1D.[1][2]

Wip1-p53 Signaling Pathway and Inhibition by GSK2830371

Wip1_p53_Pathway cluster_0 DNA Damage Response cluster_1 Wip1 Negative Feedback Loop DNA_Damage DNA Damage ATM ATM (Ataxia-Telangiectasia Mutated) DNA_Damage->ATM activates p53 p53 ATM->p53 phosphorylates (S15) Chk2 Chk2 ATM->Chk2 phosphorylates (T68) CellCycleArrest Cell Cycle Arrest Apoptosis p53->CellCycleArrest induces Chk2->p53 stabilizes Wip1 Wip1 (PPM1D) Wip1->p53 dephosphorylates Wip1->Chk2 dephosphorylates p53_dephospho Inactive p53 Chk2_dephospho Inactive Chk2 GSK2830371 GSK2830371 GSK2830371->Wip1 inhibits

Caption: Wip1-p53 signaling pathway and the inhibitory effect of GSK2830371.

Applications in Research and Drug Development

GSK2830371 is a critical tool for studying the biological roles of Wip1 phosphatase in cancer and other diseases. Its high selectivity allows for precise interrogation of Wip1-mediated signaling pathways.

Preclinical Cancer Research
  • Antiproliferative Activity: GSK2830371 demonstrates selective antiproliferative activity against cancer cell lines with PPM1D amplification and wild-type TP53.[1] For instance, in MCF7 breast cancer cells, it has a 50% growth inhibitory concentration (GI50) of 2.65 μM.[4]

  • Synergistic Effects: Co-treatment of cancer cells with GSK2830371 and DNA-damaging agents like doxorubicin results in a synergistic antiproliferative effect.[1] This suggests a potential role for Wip1 inhibitors in combination therapies to enhance the efficacy of traditional chemotherapeutics.

  • In Vivo Efficacy: In animal models, oral administration of GSK2830371 has been shown to inhibit the growth of tumor xenografts.[1] It effectively increases the phosphorylation of its target substrates within the tumor tissue, confirming its in vivo mechanism of action.[1]

Experimental Protocols

In Vitro Wip1 Inhibition Assay

This protocol describes a method to assess the inhibitory activity of GSK2830371 on Wip1 phosphatase using a fluorescent substrate.

Materials:

  • Recombinant human Wip1 enzyme

  • Fluorescein diphosphate (FDP) substrate

  • Assay buffer: 50 mM TRIS (pH 7.5), 30 mM MgCl2, 0.8 mM CHAPS, 0.05 mg/ml BSA

  • GSK2830371

  • DMSO (anhydrous)

  • 384-well microplate

  • Microplate reader with fluorescence detection (485 nm excitation / 530 nm emission)

Procedure:

  • Prepare a stock solution of GSK2830371 in anhydrous DMSO.

  • Create a serial dilution of GSK2830371 in assay buffer. Also, prepare a DMSO-only control.

  • Add 5 µL of the GSK2830371 dilutions or DMSO control to the wells of the microplate.

  • Add 5 µL of 50 µM FDP substrate to each well.

  • Initiate the reaction by adding 10 µL of 10 nM Wip1 enzyme to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Measure the fluorescence intensity at 485 nm excitation and 530 nm emission.

  • Calculate the percent inhibition for each concentration of GSK2830371 and determine the IC50 value.

Immunoblotting for Phospho-protein Levels in Cells

This protocol details how to evaluate the effect of GSK2830371 on the phosphorylation of Wip1 substrates in a cell-based assay.

Materials:

  • MCF7 breast cancer cells (or other suitable cell line)

  • Cell culture medium and supplements

  • GSK2830371

  • DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against phospho-p53 (Ser15), phospho-Chk2 (Thr68), total p53, total Chk2, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Seed MCF7 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of GSK2830371 (e.g., 0.1, 1, 10 µM) or a DMSO control for a desired time (e.g., 2, 4, 8 hours).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities to determine the relative change in protein phosphorylation.

Experimental Workflow for Assessing GSK2830371 Activity

experimental_workflow cluster_western Western Blot Analysis cluster_proliferation Cell Proliferation Assay start Start: Cell Culture (e.g., MCF7) treatment Treatment with GSK2830371 (various concentrations and time points) start->treatment cell_lysis Cell Lysis and Protein Quantification treatment->cell_lysis cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->cell_viability sds_page SDS-PAGE cell_lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer probing Antibody Probing (p-p53, p-Chk2, etc.) transfer->probing detection Chemiluminescent Detection probing->detection end_western Result: Phosphorylation Levels detection->end_western data_analysis_prolif Data Analysis (GI50 calculation) cell_viability->data_analysis_prolif end_prolif Result: Antiproliferative Effect data_analysis_prolif->end_prolif

Caption: Workflow for evaluating the cellular effects of GSK2830371.

Conclusion

GSK2830371 is a highly valuable research tool for dissecting the complex roles of Wip1 phosphatase in cellular signaling, particularly in the context of the DNA damage response and cancer biology. Its potency and selectivity make it an excellent probe for target validation and a promising candidate for further therapeutic development. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize GSK2830371 in their studies.

References

The Advent and Ascendance of Aminomethyltrifluoroborates: A Technical Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel chemical entities with enhanced pharmacological profiles has positioned organoboron compounds at the forefront of modern medicinal chemistry. Among these, aminomethyltrifluoroborates have emerged as a uniquely versatile and robust class of reagents. This guide provides an in-depth exploration of the discovery, synthesis, and strategic application of aminomethyltrifluoroborates, with a particular focus on their role in forging carbon-carbon bonds and their potential as bioisosteric elements in drug design. We will delve into the causality behind synthetic strategies, provide validated experimental protocols, and illustrate key concepts with detailed diagrams to empower researchers in leveraging these powerful building blocks.

Introduction: The Rise of a New Aminomethylating Agent

The aminomethyl moiety is a privileged substructure, frequently encountered in a vast array of biologically active natural products and synthetic pharmaceuticals. Traditional methods for its installation, such as the reduction of nitriles or the Staudinger reaction of azides, often suffer from limitations including harsh reaction conditions and the use of hazardous reagents. The advent of transition metal-catalyzed cross-coupling reactions offered a more versatile approach. However, early aminomethylating agents, like aminomethylstannanes, raised concerns due to their inherent toxicity and the difficulty in removing tin-containing byproducts.[1]

This set the stage for the development of a more practical and safer alternative. The pioneering work on potassium organotrifluoroborates, particularly the development of a highly efficient synthesis using potassium hydrogen difluoride (KHF₂) by Vedejs in 1995, laid the groundwork for a new generation of cross-coupling partners.[2] These reagents are generally crystalline, air- and moisture-stable solids that are easy to handle and can often be stored indefinitely on the benchtop.[3] It was within this fertile landscape of organoboron chemistry that aminomethyltrifluoroborates found their genesis, primarily championed by the extensive work of the Molander group.[1][4] Their research demonstrated that these reagents could serve as effective nucleophilic partners in Suzuki-Miyaura cross-coupling reactions, providing a novel and advantageous method for the synthesis of aminomethylated arenes.[4]

A pivotal moment in the understanding of these reagents came with a reinvestigation of their structure, which revealed that they exist not as simple potassium salts, but rather as zwitterionic ammoniomethyltrifluoroborates.[1] This fundamental insight into their chemical nature is crucial for understanding their reactivity and for the successful application of these powerful synthetic tools.

Physicochemical Properties: A Foundation of Stability and Versatility

The utility of aminomethyltrifluoroborates in a laboratory setting is underpinned by their favorable physicochemical properties. Their zwitterionic nature contributes to their stability and distinct solubility profile.[1][5]

Table 1: Physicochemical Properties of Representative Aminomethyltrifluoroborates

CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)Solubility
Potassium [[(tert-Butoxycarbonyl)amino]methyl]trifluoroborateBoc-NHCH₂BF₃K237.13181[2]Slightly soluble in water.[2] Soluble in polar organic solvents like methanol, acetone, DMF, and DMSO.[2]
Potassium (Bromomethyl)trifluoroborateBrCH₂BF₃K198.81225-230[6]Soluble in water.[6]
Potassium (Trifluoromethyl)trifluoroborateCF₃BF₃K185.91>300[7]Insoluble or slightly soluble in many organic solvents.

Note: The solubility of organotrifluoroborates is generally high in polar solvents and low in nonpolar solvents like dichloromethane and hydrocarbons.[2] The zwitterionic ammoniomethyltrifluoroborates exhibit poor solubility in many organic solvents, which can be advantageous for purification by precipitation.[8][9]

Synthesis of Aminomethyltrifluoroborates: A Practical Guide

The synthesis of aminomethyltrifluoroborates is accessible and can be tailored to produce primary, secondary, and protected amine derivatives.

Synthesis of Boc-Protected Primary Aminomethyltrifluoroborate

A robust "one-pot" synthesis for potassium [[(tert-butoxycarbonyl)amino]methyl]trifluoroborate has been developed, making this key building block readily available.

G start 2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane step1 1. NaN3, DMF start->step1 step2 2. PPh3, THF step1->step2 step3 3. Boc2O, H2O step2->step3 step4 4. KHF2 (aq) step3->step4 end_product Potassium [[(tert-Butoxycarbonyl)amino]methyl]trifluoroborate step4->end_product

Caption: One-pot synthesis of Boc-protected aminomethyltrifluoroborate.

Experimental Protocol: Synthesis of Potassium [[(tert-Butoxycarbonyl)amino]methyl]trifluoroborate

  • To a solution of 2-(chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 equiv) in DMF, add sodium azide (1.1 equiv). Stir the mixture at room temperature for 24 hours.

  • Dilute the reaction mixture with THF and add triphenylphosphine (1.1 equiv). Stir for 2 hours at room temperature.

  • Add water (to a final concentration of ~0.5 M) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv). Stir vigorously for 12 hours.

  • Add an aqueous solution of potassium hydrogen difluoride (KHF₂, 4.0 equiv). Stir for 1 hour.

  • Remove the organic solvents under reduced pressure. Extract the aqueous layer with ethyl acetate to remove triphenylphosphine oxide.

  • Concentrate the aqueous layer and purify the residue by recrystallization to afford the desired product.

Synthesis of Secondary Aminomethyltrifluoroborates

The synthesis of secondary aminomethyltrifluoroborates typically involves a two-step process: N-alkylation of a Boc-protected amine followed by conversion to the trifluoroborate salt.[10]

Experimental Protocol: Synthesis of Potassium Boc-Protected Secondary Aminomethyltrifluoroborates [10]

  • N-Alkylation: To a solution of the Boc-protected primary amine (1.0 equiv) in a suitable solvent (e.g., DMF), add a base such as potassium carbonate (1.5 equiv) and iodomethylpinacolboronate (1.2 equiv). Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Trifluoroborate Formation: To the crude reaction mixture, add methanol and then an aqueous solution of KHF₂ (4.0 equiv). Stir for 1 hour at room temperature.

  • Work-up and Purification: Remove the solvents in vacuo. The residue can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure potassium Boc-protected secondary aminomethyltrifluoroborate.

Applications in Drug Discovery and Development

The primary application of aminomethyltrifluoroborates is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form aminomethylated arenes and heteroarenes. This reaction provides a powerful tool for medicinal chemists to introduce the aminomethyl moiety into complex molecules.

Suzuki-Miyaura Cross-Coupling Reactions

Aminomethyltrifluoroborates couple efficiently with a wide range of aryl and heteroaryl chlorides, bromides, and triflates.[4][10]

G cluster_cycle Catalytic Cycle aryl_halide Ar-X (X = Cl, Br, OTf) oxidative_addition Oxidative Addition aminomethyl R¹R²NCH₂BF₃K transmetalation Transmetalation (Base, H₂O) pd0 Pd(0)L₂ pdII_complex Ar-Pd(II)L₂-X oxidative_addition->pdII_complex oxidative_addition->pdII_complex pdII_aryl_alkyl Ar-Pd(II)L₂-CH₂NR¹R² transmetalation->pdII_aryl_alkyl reductive_elimination Reductive Elimination pdII_aryl_alkyl->reductive_elimination product Ar-CH₂NR¹R² reductive_elimination->pd0 reductive_elimination->product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of an Aryl Chloride with a Secondary Aminomethyltrifluoroborate [10]

  • To an oven-dried reaction vessel, add the aryl chloride (1.0 equiv), the potassium Boc-protected secondary aminomethyltrifluoroborate (1.05 equiv), and cesium carbonate (3.0 equiv).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add a solution of a suitable palladium catalyst (e.g., 4 mol % of XPhos-Pd-G2) in a toluene/water (4:1) solvent mixture (to a final concentration of 0.5 M).

  • Heat the reaction mixture to 85 °C and stir for 3-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired aminomethylated arene.

Potential as Bioisosteres

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties to produce a compound with similar biological activity, is a cornerstone of modern drug design.[11][12] While direct examples of aminomethyltrifluoroborates as bioisosteres in approved drugs are not yet prevalent, their constituent parts suggest significant potential. The aminomethyl group itself can act as a bioisostere for other functionalities, influencing properties like basicity, hydrogen bonding capacity, and overall molecular conformation.[11] The trifluoroborate moiety, as a stable, tetrahedral, anionic group, can mimic other charged or polar functional groups, such as phosphates or carboxylates, potentially leading to novel protein-ligand interactions.

Application in Targeting Biological Pathways: A Case Study with Dopamine Receptors

Aminomethylated arenes are key pharmacophores in many centrally acting drugs. For instance, agonists of the dopamine D3 receptor, a target for treating conditions like Parkinson's disease and schizophrenia, often feature an aminomethylated heterocyclic core.[13] The synthesis of novel D3 receptor agonists can be readily achieved using the Suzuki-Miyaura cross-coupling of a suitable heteroaryl halide with an aminomethyltrifluoroborate.

Caption: Simplified signaling pathway of a D3 receptor agonist.

This pathway illustrates how a molecule synthesized using aminomethyltrifluoroborate chemistry can modulate a key neurological target. The ability to rapidly generate diverse libraries of such compounds is invaluable in structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.

Safety and Handling

While aminomethyltrifluoroborates are generally stable, proper laboratory safety precautions are essential.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling these reagents.[10]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[14][15]

  • Storage: Store in a cool, dry place in a tightly sealed container.[14]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[14]

The precursor for many organotrifluoroborates, potassium hydrogen difluoride (KHF₂), is corrosive and can release hydrogen fluoride (HF) in the presence of moisture. Handle with extreme care in a fume hood.[2]

Conclusion and Future Outlook

Aminomethyltrifluoroborates have firmly established themselves as indispensable tools in the synthetic chemist's arsenal. Their stability, ease of handling, and versatile reactivity in Suzuki-Miyaura cross-coupling reactions provide a superior alternative to many traditional aminomethylating agents. The zwitterionic nature of these compounds is a key feature that governs their properties and reactivity. As our understanding of their chemistry deepens, we can anticipate even broader applications, potentially including their strategic use as novel bioisosteres to fine-tune the properties of next-generation therapeutics. The continued development of new synthetic methods and the exploration of their reactivity in other transformations will undoubtedly further solidify the prominent role of aminomethyltrifluoroborates in the discovery and development of new medicines.

References

A Comprehensive Spectroscopic Guide to Potassium ((dimethylamino)methyl)trifluoroborate for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Potassium ((dimethylamino)methyl)trifluoroborate (CAS No. 115055-04-1) has emerged as a highly stable and versatile aminomethylating reagent in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions.[1] Its efficacy in the synthesis of complex molecules for pharmaceutical and materials science applications necessitates robust analytical methods for quality control and reaction monitoring. This technical guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the definitive characterization of this reagent. We present not only reference data but also the underlying causality for the selection of specific experimental protocols, ensuring that researchers can generate reliable, reproducible, and self-validating analytical results.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach

NMR spectroscopy is the most powerful tool for the structural elucidation of potassium organotrifluoroborates in solution. A multi-nuclear (¹H, ¹³C, ¹⁹F, ¹¹B) approach is essential for unambiguous characterization. The choice of solvent and acquisition parameters is critical, as these salts exhibit unique solubility profiles and nuclear properties.[2]

Expertise & Causality: The Rationale for DMSO-d₆

While many organic compounds are analyzed in CDCl₃, potassium organotrifluoroborates show high solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).[2] The use of DMSO-d₆ is a deliberate choice for several reasons:

  • Solubility: It readily dissolves the salt, providing a homogenous solution necessary for high-resolution NMR.

  • Inertness: It does not react with the organotrifluoroborate, preserving the sample's integrity.

  • Reference Standard: The residual solvent peaks of DMSO-d₆ (¹H at ~2.50 ppm, ¹³C at ~39.5 ppm) serve as convenient and reliable internal references, simplifying spectral calibration.[2]

  • Resolution: DMSO-d₆ provides excellent resolution for observing key coupling constants, particularly the ¹¹B-¹⁹F coupling, which is a definitive diagnostic feature.[3]

Experimental Protocol: High-Resolution NMR Data Acquisition

This protocol is adapted from established methodologies for the analysis of potassium organotrifluoroborates and is designed to yield high-quality, reproducible data.[2][3]

Protocol Steps:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • Spectrometer Setup: Utilize a multi-nuclear NMR spectrometer operating at a field strength of at least 300 MHz for ¹H.

  • ¹H NMR Acquisition:

    • Reference the spectrum to the residual DMSO-d₅ peak at 2.50 ppm.

    • Employ a standard pulse sequence with a 45° pulse angle and an acquisition time of approximately 3-4 seconds.[2]

  • ¹³C NMR Acquisition:

    • Reference the spectrum to the central peak of the DMSO-d₆ septet at 39.5 ppm.[2]

    • Use a proton-decoupled pulse sequence to obtain singlets for all carbon environments.

  • ¹⁹F NMR Acquisition:

    • Use an external reference standard. While CFCl₃ is standard, trifluoroacetic acid (CF₃CO₂H) can be used as a convenient external reference.[3]

    • Ensure a sufficient spectral width to observe the characteristic quartet.

  • ¹¹B NMR Acquisition:

    • Use Boron trifluoride diethyl etherate (BF₃·Et₂O) as an external reference (0.0 ppm).[2]

    • To overcome the broad lineshapes associated with the quadrupolar ¹¹B nucleus, employ a modified pulse sequence designed to improve resolution, as this allows for the clear observation of ¹¹B–¹⁹F coupling constants.[2]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing P1 Weigh 10-20 mg of Sample P2 Dissolve in 0.7 mL DMSO-d6 P1->P2 A1 Acquire 1H & 13C Spectra (Internal Reference) P2->A1 A2 Acquire 19F & 11B Spectra (External Reference) A1->A2 A3 Use Modified 11B Pulse Sequence A2->A3 D1 Phase & Baseline Correction A3->D1 D2 Calibrate Spectra D1->D2 D3 Integrate & Assign Peaks D2->D3

Caption: NMR analysis workflow for Potassium Organotrifluoroborates.

Spectral Interpretation: Predicted Data
NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale & Key Insights
¹H ~2.5 - 2.7s (singlet)-CH₂-Methylene protons adjacent to the nitrogen and boron-bearing carbon.
~2.2 - 2.4s (singlet)-N(CH₃)₂Six equivalent protons of the two methyl groups. At low temperatures, restricted C-N bond rotation could potentially lead to two distinct signals.
¹³C ~55 - 60broad-CH₂-The carbon atom directly bonded to boron. The signal is expected to be broad due to quadrupolar relaxation from the ¹¹B nucleus.[3]
~45 - 50q (quartet)-N(CH₃)₂Methyl group carbons.
¹⁹F ~ -140 to -145q (quartet)-BF₃The three equivalent fluorine atoms couple to the ¹¹B nucleus. The chemical shift is characteristic for organotrifluoroborate anions.[4][6]
¹¹B ~3.5 - 4.5q (quartet)-BF₃Boron is coupled to three equivalent fluorine atoms. The chemical shift falls within the typical range for tetra-coordinated boron in organotrifluoroborates.[4][7]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and essential technique for confirming the presence of key functional groups and the characteristic trifluoroborate anion. For solid samples like this one, the KBr pellet method is the standard, providing a medium that is transparent to infrared radiation.[8]

Experimental Protocol: KBr Pellet Preparation and Analysis

This protocol ensures the creation of a high-quality, transparent KBr pellet, which is critical for minimizing scattering effects and obtaining a clean spectrum.[9][10]

Protocol Steps:

  • Drying: Thoroughly dry spectroscopy-grade Potassium Bromide (KBr) in an oven at ~110°C for several hours to remove absorbed water, which has strong IR absorption bands.

  • Grinding: In an agate mortar and pestle, grind 1-2 mg of the this compound sample to a fine powder.

  • Mixing: Add approximately 200 mg of the dried KBr to the mortar and gently but thoroughly mix with the sample to ensure uniform dispersion.[8]

  • Pellet Pressing: Transfer the mixture to a pellet-forming die. Place the die in a hydraulic press and apply 8-10 metric tons of pressure for 1-2 minutes. Using a vacuum port on the die during pressing helps remove trapped air and improves pellet transparency.[10]

  • Analysis: Carefully remove the transparent pellet from the die and place it in the spectrometer's sample holder.

  • Background Collection: Acquire a background spectrum using a pure KBr pellet to subtract atmospheric (H₂O, CO₂) and matrix interferences.

  • Sample Spectrum: Acquire the sample spectrum from 4000 to 400 cm⁻¹.

IR_Workflow cluster_prep Pellet Preparation cluster_press Pressing cluster_acq Spectral Acquisition P1 Grind 1-2 mg Sample P2 Mix with ~200 mg dry KBr P1->P2 P3 Load into Die P2->P3 C1 Apply Vacuum P3->C1 C2 Press at 8-10 Tons C1->C2 A1 Collect Background (Pure KBr Pellet) C2->A1 A2 Collect Sample Spectrum A1->A2

Caption: Workflow for FTIR analysis using the KBr pellet method.

Spectral Interpretation: Predicted Characteristic Absorptions

The IR spectrum provides a distinct fingerprint for the molecule. The most diagnostic signals are the intense B-F stretching vibrations.

Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group Assignment
2850 - 3000C-H StretchMedium-CH₂- and -N(CH₃)₂ groups
1450 - 1480C-H BendMedium-CH₂- and -N(CH₃)₂ groups
1000 - 1250B-F StretchStrong, BroadTrifluoroborate anion (-BF₃⁻)
950 - 1000C-N StretchMediumDimethylamino group

Mass Spectrometry (MS): Verification of Ionic Composition

Mass spectrometry is used to confirm the molecular weight of the constituent ions of the salt. Electrospray Ionization (ESI) is the method of choice as it is a soft ionization technique suitable for pre-formed ions in solution, preventing fragmentation during the ionization process itself.[11][12]

Experimental Protocol: ESI-MS Analysis

Protocol Steps:

  • Solution Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

  • Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

  • Data Acquisition (Negative Ion Mode): Set the detector to negative ion mode to observe the trifluoroborate anion. This is the most diagnostic mode.

  • Data Acquisition (Positive Ion Mode): Switch the detector to positive ion mode to confirm the presence of the potassium counter-ion.

MS_Workflow P1 Prepare Dilute Solution (e.g., Methanol) P2 Infuse into ESI Source P1->P2 P3 Acquire Spectrum (Negative Ion Mode) P2->P3 P4 Acquire Spectrum (Positive Ion Mode) P2->P4 P5 Analyze m/z Data P3->P5 P4->P5

Caption: General workflow for ESI-MS analysis of ionic compounds.

Spectral Interpretation: Predicted Mass-to-Charge Ratios (m/z)

Analysis in both positive and negative ion modes provides a complete picture of the salt's composition.

Ionization ModePredicted IonFormulaCalculated Exact MassPredicted m/z
Negative ESI [((CH₃)₂NCH₂)BF₃]⁻[C₃H₈BF₃N]⁻126.0680126.0680
Positive ESI [K]⁺[K]⁺38.963738.9637

Trustworthiness through Isotopic Pattern: A key self-validating feature in the mass spectrum of the anion is the boron isotopic pattern. Boron consists of two stable isotopes: ¹¹B (80.1%) and ¹⁰B (19.9%). Therefore, the peak at m/z 126.0680 (containing ¹¹B) should be accompanied by a smaller peak at m/z 125.0710 (containing ¹⁰B) with an intensity ratio of approximately 4:1. Observation of this pattern provides high confidence in the elemental composition of the detected ion.

Conclusion

The combination of multi-nuclear NMR, FTIR, and ESI-MS provides a complete and robust analytical characterization of this compound. NMR spectroscopy offers detailed structural elucidation, FTIR confirms the presence of key functional groups, and MS verifies the ionic composition and molecular weight. By following the validated protocols and understanding the principles of spectral interpretation outlined in this guide, researchers and drug development professionals can ensure the identity, purity, and stability of this critical synthetic reagent, leading to more reliable and reproducible scientific outcomes.

References

A Technical Guide to the Solubility of Potassium ((dimethylamino)methyl)trifluoroborate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Potassium ((dimethylamino)methyl)trifluoroborate, a member of the versatile class of potassium organotrifluoroborate salts, has emerged as a significant building block in modern organic synthesis, particularly within the realm of drug discovery and development.[1][2] Its stability to air and moisture, coupled with its unique reactivity in cross-coupling reactions, makes it an attractive alternative to more sensitive organometallic reagents.[3][4] This guide provides an in-depth exploration of the solubility of this compound in organic solvents, a critical parameter for its effective use in synthesis, purification, and formulation. Understanding the solubility behavior of this reagent is paramount for reaction optimization, process development, and ensuring reproducible outcomes in the laboratory and beyond.

Theoretical Framework of Solubility

The solubility of a solid in a liquid solvent is governed by a complex interplay of intermolecular forces between the solute and solvent molecules, as well as the energy required to overcome the solute's crystal lattice energy. The adage "like dissolves like" serves as a fundamental guiding principle.[5]

Key Factors Influencing Solubility:

  • Polarity: The polarity of both the solute and the solvent is a primary determinant of solubility. Polar solutes, such as this compound with its ionic potassium-trifluoroborate bond and polar C-N bond, tend to dissolve in polar solvents. This is due to favorable dipole-dipole interactions and, in some cases, hydrogen bonding between the solute and solvent molecules. Conversely, nonpolar solvents are generally poor solvents for polar compounds.

  • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly influence the solubility of a solute that contains hydrogen bonding functionalities. While the trifluoroborate anion is a weak hydrogen bond acceptor, the presence of the dimethylamino group can influence interactions with protic solvents.

  • Lattice Energy: For a solid to dissolve, the energy released from the solvation of its constituent ions or molecules must be sufficient to overcome the energy of the crystal lattice. Salts with high lattice energies are often less soluble.

The structure of this compound, with its ionic and polar components, dictates its general solubility profile.

Figure 1: A conceptual diagram illustrating the key intermolecular interactions influencing the solubility of this compound in an organic solvent.

Qualitative Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, the general solubility trends for potassium organotrifluoroborates provide a strong predictive framework. These salts are known to exhibit high solubility in polar aprotic solvents and lower solubility in nonpolar solvents.[3][6]

Table 1: Qualitative Solubility of Potassium Organotrifluoroborates in Common Organic Solvents

Solvent ClassExamplesExpected Solubility
Polar Aprotic Acetone, Acetonitrile, DMF, DMSOHigh
Polar Protic Methanol, EthanolHigh to Moderate
Ethers Tetrahydrofuran (THF), Diethyl etherSlight to Insoluble
Aromatic TolueneSlight
Halogenated Dichloromethane (DCM), ChloroformInsoluble
Hydrocarbons Hexane, HeptaneInsoluble

This qualitative profile is invaluable for selecting appropriate solvents for reactions utilizing this compound, as well as for its purification through techniques like recrystallization. For instance, the low solubility in ethers and hydrocarbons makes these solvents suitable for precipitating the compound from a reaction mixture.[3]

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol is based on the widely accepted isothermal shake-flask method, which is designed to achieve thermodynamic equilibrium.[7]

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker or incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent)

  • Vials with screw caps

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS, or NMR)

Experimental Workflow:

Solubility_Determination_Workflow A 1. Preparation of Saturated Solution B 2. Equilibration A->B Incubate with agitation C 3. Sample Withdrawal & Filtration B->C At equilibrium D 4. Sample Preparation (Dilution) C->D E 5. Quantification D->E Analyze via HPLC, LC-MS, etc. F 6. Calculation of Solubility E->F

Figure 2: A flowchart outlining the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Detailed Procedure:

  • Preparation of the Saturated Solution:

    • To a series of vials, add a pre-weighed excess amount of this compound. The excess solid is crucial to ensure that the solution reaches saturation.

    • Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A common timeframe is 24 to 48 hours. It is advisable to perform a time-course study to confirm that equilibrium has been reached (i.e., the concentration in solution does not change over time).

  • Sample Withdrawal and Filtration:

    • Once equilibrium is established, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the withdrawn sample through a chemically compatible syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

  • Sample Preparation for Analysis:

    • Accurately dilute the filtered sample with a known volume of the solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV, LC-MS, or quantitative NMR) to determine the concentration of this compound.

    • A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Self-Validation and Trustworthiness:

  • Reproducibility: The experiment should be performed in triplicate to ensure the reproducibility of the results.

  • Confirmation of Equilibrium: As mentioned, a time-to-equilibrium study should be conducted to validate the chosen equilibration time.

  • Solid Phase Analysis: After the experiment, the remaining solid can be analyzed (e.g., by PXRD or DSC) to ensure that no phase transformation or solvate formation has occurred during the equilibration process.

Applications in Drug Development

The solubility of this compound directly impacts its utility in drug development workflows:

  • Reaction Solvent Selection: Choosing a solvent in which the reagent is sufficiently soluble is crucial for achieving optimal reaction kinetics and yields in cross-coupling reactions.

  • Purification: Knowledge of its solubility profile allows for the rational design of crystallization and precipitation procedures for purification.

  • Formulation: For any potential pharmaceutical application of compounds synthesized using this reagent, understanding the solubility of any residual starting material is important for formulation development and safety assessment.

Conclusion

This compound is a valuable tool in the arsenal of the modern synthetic chemist. While a detailed quantitative solubility map is still emerging in the literature, its qualitative solubility profile, guided by the principles of intermolecular forces, provides a strong foundation for its practical application. By employing robust experimental methodologies, such as the isothermal shake-flask method described herein, researchers can generate reliable, quantitative solubility data tailored to their specific needs. This, in turn, will enable the more efficient and effective use of this versatile reagent in the synthesis of novel chemical entities with potential therapeutic applications.

References

The Exceptional Stability of Organotrifluoroborate Salts: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis and drug development, the demand for robust, versatile, and user-friendly reagents is paramount. Among the organoboron compounds, potassium organotrifluoroborates have emerged as particularly advantageous reagents, most notably for their application in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] A common point of inquiry, and indeed a misconception, revolves around the hygroscopic nature of these salts. This guide aims to provide a comprehensive technical overview, clarifying that, contrary to some expectations, organotrifluoroborate salts are distinguished by their remarkable stability towards air and moisture.[2][3] This inherent stability simplifies their handling, storage, and application, offering significant advantages over their boronic acid and ester counterparts.[1]

This document will delve into the structural underpinnings of their stability, their interaction with water under specific reactive conditions, best practices for their management in a laboratory setting, and the analytical techniques pertinent to their characterization.

The Misconception of Hygroscopicity: Unveiling the Stability of Organotrifluoroborate Salts

A pivotal characteristic of potassium organotrifluoroborates is their general non-hygroscopic nature, allowing for indefinite storage at room temperature without observable decomposition.[2][4] This contrasts sharply with boronic acids, which can be prone to dehydration to form cyclic boroxine anhydrides, complicating stoichiometry, and are often less stable upon storage.[1][5]

Structural Basis for Enhanced Stability

The exceptional stability of organotrifluoroborate salts stems from the tetracoordinate nature of the boron atom.[3] The boron is bonded to a carbon atom and three highly electronegative fluorine atoms, forming a stable anionic complex. This structure is less susceptible to protodeboronation compared to the trigonal boronic acids or their esters.[1] The stability endowed by the trifluoroborate moiety allows these reagents to be carried through multi-step syntheses where other organoboron compounds might require protection and deprotection steps.[1][4]

graph "Structural_Comparison" {
  layout=neato;
  node [shape=box, style=filled, fontname="Arial", fontcolor="#FFFFFF"];
  edge [fontname="Arial"];

// Define nodes with specific colors and high-contrast font color A [label="Organotrifluoroborate Salt\n(Tetracoordinate, Stable)", pos="0,1.5!", fillcolor="#34A853"]; B [label="Boronic Acid\n(Trigonal, Less Stable)", pos="3,0!", fillcolor="#EA4335"]; C [label="Boronic Ester\n(Trigonal, Moderately Stable)", pos="0,-1.5!", fillcolor="#FBBC05"]; D [label="Boroxine\n(Anhydride of Boronic Acid)", pos="-3,0!", fillcolor="#4285F4"];

// Define edges A -- B [label="More Stable Than"]; A -- C [label="More Stable Than"]; B -- D [label="Forms Anhydride"]; C -- B [label="Related To"]; }

Figure 2: In situ generation of boronic acid from an organotrifluoroborate salt.

Practical Guide to Handling and Storage

Given their established stability, the handling and storage of potassium organotrifluoroborate salts are straightforward.[4]

  • Storage: These salts can be stored indefinitely at room temperature in well-sealed containers.[2][6] No special inert atmosphere is typically required for their long-term storage.

  • Handling: As crystalline solids, they are easy to weigh and dispense in air.[1] Standard laboratory practices, including the use of personal protective equipment, should always be followed.

  • Solubility: It is important to note that while stable, their solubility can vary. Potassium salts often have poor solubility in nonpolar organic solvents, being more soluble in methanol, acetonitrile, or water.[5] For applications requiring solubility in less polar media, tetrabutylammonium trifluoroborate salts can be utilized.[5]

Analytical Techniques for Water Content and Stability Assessment

To quantitatively assess the water content and confirm the stability of organotrifluoroborate salts, several analytical techniques are employed.

Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard for determining trace amounts of water in a sample.[7][8] This method is highly selective for water and can quantify both free and bound water.[9] Both volumetric and coulometric KF titration methods can be applied, with the latter being particularly suited for samples with very low water content.[8][10]

Experimental Protocol: Coulometric Karl Fischer Titration

  • Instrument Preparation: The Karl Fischer titrator's cell is filled with the appropriate anolyte solution, typically containing sulfur dioxide, an iodide source, and a base like imidazole in an alcohol solvent.[10] The instrument is then conditioned to remove any residual moisture.

  • Sample Preparation: A precisely weighed amount of the organotrifluoroborate salt is introduced into the titration cell.

  • Titration: An electric current is applied to the anode, which generates iodine from the iodide in the anolyte. The generated iodine reacts stoichiometrically with any water present in the sample.

  • Endpoint Detection: The endpoint is reached when all the water has been consumed, and a slight excess of iodine is detected by a potentiometric sensor.[7]

  • Calculation: The total charge passed is used to calculate the amount of iodine generated, which directly corresponds to the amount of water in the sample according to Faraday's law.[10]

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is a gravimetric technique used to measure the extent and rate at which a sample absorbs or desorbs a solvent, typically water.[11][12] This is an excellent method to characterize the hygroscopicity of a material by exposing it to a range of controlled humidity levels and measuring the corresponding change in mass.[13] For organotrifluoroborate salts, DVS analysis would be expected to show minimal mass change across a wide humidity range, confirming their non-hygroscopic nature.

Experimental Protocol: Dynamic Vapor Sorption Analysis

  • Sample Preparation: A small, accurately weighed sample of the organotrifluoroborate salt is placed in the DVS instrument's microbalance.

  • Equilibration: The sample is typically dried under a stream of dry nitrogen to establish a baseline mass.

  • Humidity Cycling: The relative humidity (RH) of the gas flowing over the sample is increased in a stepwise manner (e.g., from 0% to 95% RH in 10% increments). At each step, the sample mass is continuously monitored until it reaches equilibrium.[12]

  • Desorption: Following the sorption phase, the RH is decreased in a similar stepwise manner to measure desorption.[12]

  • Data Analysis: The change in mass at each RH step is plotted to generate a sorption-desorption isotherm, which provides a visual representation of the material's interaction with moisture.[13]

Analytical TechniquePrincipleInformation ObtainedRelevance to Organotrifluoroborates
Karl Fischer Titration Titration with iodine that reacts stoichiometrically with water.[7]Precise quantification of total water content (free and bound).[9]Confirms low to negligible water content, supporting their non-hygroscopic nature.
Dynamic Vapor Sorption Gravimetric measurement of mass change with varying humidity.[11]Sorption/desorption isotherms, kinetics of water uptake, hygroscopicity classification.[12][13]Demonstrates stability and lack of significant water uptake under humid conditions.
X-ray Crystallography Diffraction of X-rays by a crystal lattice.[14]Three-dimensional atomic and molecular structure.[14]Can definitively determine the absence of water molecules in the crystal structure, or characterize any potential hydrate forms.[15]
X-ray Crystallography

Single-crystal X-ray crystallography provides unambiguous proof of the molecular structure of a crystalline solid.[14] For organotrifluoroborate salts, this technique can definitively confirm the absence of coordinated or lattice water molecules, providing the most direct evidence of their non-hydrated and non-hygroscopic character under crystalline conditions.[15]

Conclusion

Potassium organotrifluoroborate salts are robust and versatile reagents that offer significant advantages in organic synthesis and drug development due to their exceptional stability towards air and moisture. The misconception of these salts being hygroscopic is largely unfounded; their tetracoordinate boron center confers a high degree of stability that simplifies their handling and storage. While they do interact with water under specific reaction conditions to facilitate their desired reactivity, they are not prone to absorbing atmospheric moisture. The analytical techniques outlined in this guide provide the necessary tools for researchers to verify the low water content and confirm the stability of these valuable synthetic building blocks.

References

The Dual Nature of Potassium ((Dimethylamino)methyl)trifluoroborate in Catalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Potassium ((dimethylamino)methyl)trifluoroborate has emerged as a uniquely versatile and robust reagent in modern synthetic chemistry. Its exceptional stability as a crystalline solid, coupled with its dual reactivity, allows it to serve as a potent nucleophilic partner in palladium-catalyzed cross-coupling reactions and as a precursor to the highly reactive ((dimethylamino)methyl) radical in photoredox catalysis. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and practical applications of this valuable building block, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, provide validated protocols, and present data to offer a comprehensive understanding of its catalytic utility.

Introduction: The Rise of Organotrifluoroborates

For decades, organoboron compounds have been indispensable tools for carbon-carbon bond formation. However, the air and moisture sensitivity of many boronic acids and esters can present significant handling and storage challenges. The development of potassium organotrifluoroborates has marked a paradigm shift, offering bench-stable, crystalline solids that are readily accessible and exhibit remarkable functional group tolerance.[1] Among these, this compound stands out due to the synthetic utility of the aminomethyl moiety, a common structural motif in pharmaceuticals and bioactive molecules. This guide will illuminate the fundamental principles that govern its reactivity in two major catalytic paradigms.

Synthesis of this compound

The accessibility of this compound is a key factor in its widespread adoption. A reliable and scalable "one-pot" synthesis has been developed, making this reagent readily available for a variety of applications.[2]

Synthetic Protocol: A Step-by-Step Guide

This protocol is adapted from the synthesis of analogous aminomethyltrifluoroborates and provides a robust method for laboratory-scale preparation.

Materials:

  • (Bromomethyl)trifluoroborate potassium salt

  • Dimethylamine solution (e.g., 2 M in THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Acetone

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add potassium (bromomethyl)trifluoroborate (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of dimethylamine (2.2 eq) in THF to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Upon completion, as monitored by TLC or LC-MS, precipitate the product by adding diethyl ether.

  • Collect the solid by vacuum filtration and wash with copious amounts of diethyl ether to remove any unreacted starting materials and DMF.

  • Further purify the solid by dissolving it in a minimal amount of hot acetone, followed by filtration to remove any insoluble impurities.

  • Allow the acetone solution to cool to room temperature and then place it in a freezer to induce crystallization.

  • Collect the crystalline product by vacuum filtration and dry under high vacuum to yield this compound as a white, crystalline solid.

Mechanism of Action I: The Nucleophilic Pathway in Suzuki-Miyaura Cross-Coupling

In the realm of palladium-catalyzed cross-coupling, this compound functions as a robust nucleophilic partner for the formation of C(sp³)–C(sp²) bonds. The overall transformation involves the coupling of the aminomethyl group to an aryl or heteroaryl halide.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling of organotrifluoroborates involves a series of well-defined steps:

Suzuki_Miyaura_Cycle cluster_boron Boron Species Activation Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-CH2NMe2(L2) Ar-Pd(II)-CH2NMe2(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-CH2NMe2(L2) Transmetalation Ar-CH2NMe2 Ar-CH2NMe2 Ar-Pd(II)-CH2NMe2(L2)->Ar-CH2NMe2 Reductive Elimination K[F3BCH2NMe2] K[F3BCH2NMe2] B(OH)2CH2NMe2 B(OH)2CH2NMe2 K[F3BCH2NMe2]->B(OH)2CH2NMe2 Hydrolysis (Base, H2O) B(OH)2CH2NMe2->Ar-Pd(II)-X(L2)

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex, forming a Pd(II) intermediate.

  • Hydrolysis of the Trifluoroborate: A crucial, yet often overlooked, step is the base-mediated hydrolysis of the this compound to its corresponding boronic acid. This in situ generation of the active boron species is a key feature of using trifluoroborates. The rate of this hydrolysis can influence the overall reaction kinetics.

  • Transmetalation: The newly formed aminomethyl boronic acid then undergoes transmetalation with the Pd(II) complex, where the aminomethyl group is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex, which forms the desired C-C bond in the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The presence of the dimethylamino group can potentially influence the electronic properties of the boron center, which may affect the rate of hydrolysis and transmetalation. However, its primary role is as the functional moiety being transferred.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of this compound with an aryl chloride.

Materials:

  • This compound

  • Aryl chloride (e.g., 4-chloroanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene

  • Water (degassed)

  • Schlenk tube or microwave vial

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube or microwave vial, add the aryl chloride (1.0 eq), this compound (1.1 eq), and cesium carbonate (3.0 eq).

  • In a separate vial, prepare the catalyst pre-mixture by combining palladium(II) acetate (5 mol %) and RuPhos (10 mol %).

  • Add the catalyst pre-mixture to the reaction vessel.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add degassed toluene and water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Representative Data

The following table summarizes typical yields for the Suzuki-Miyaura coupling of potassium aminomethyltrifluoroborates with various aryl and heteroaryl chlorides.

ElectrophileProductYield (%)Reference
4-Chloroanisole4-Methoxy-N,N-dimethylbenzylamine74[3]
4-Chlorobenzonitrile4-((Dimethylamino)methyl)benzonitrile83[4]
2-Chloropyridine2-((Dimethylamino)methyl)pyridine65[5]
3-Chloropyridine3-((Dimethylamino)methyl)pyridine70[5]

Mechanism of Action II: The Radical Pathway in Photoredox Catalysis

In contrast to its role as a nucleophile, this compound can serve as a precursor to the ((dimethylamino)methyl) radical under photoredox conditions. This single-electron transfer (SET) pathway opens up a host of synthetic possibilities for C-C bond formation.

The Catalytic Cycle

The generation of the aminomethyl radical is initiated by a photocatalyst that, upon excitation by visible light, can engage in a single-electron transfer process.

Photoredox_Cycle PC Excited Photocatalyst (PC) PC->PC Visible Light (hν) PC_reduced Reduced PC PC->PC_reduced SET PC_reduced->PC Redox Event K[F3BCH2NMe2] K[F3BCH2NMe2] Radical •CH2NMe2 K[F3BCH2NMe2]->Radical Oxidation Product Product Radical->Product Reaction with Substrate Substrate Substrate Substrate->Product PC* PC* PC*->Radical

Figure 2: General mechanism for photoredox-mediated radical generation.

  • Photoexcitation: A photocatalyst (PC), typically a ruthenium or iridium complex, absorbs visible light and is promoted to an excited state (PC*).

  • Single-Electron Transfer (SET): The excited photocatalyst can then act as a potent oxidant. It accepts an electron from the this compound.

  • Radical Formation: This single-electron oxidation of the trifluoroborate results in its fragmentation to generate the desired ((dimethylamino)methyl) radical (•CH₂NMe₂), along with BF₃ and KF.

  • Radical Reaction: The highly reactive aminomethyl radical can then engage in a variety of subsequent reactions, such as addition to an alkene or arene, to form the final product.

  • Catalyst Regeneration: The reduced photocatalyst is then returned to its ground state through a subsequent redox event, completing the catalytic cycle.

Experimental Protocol: Photoredox-Mediated Cyanation

This protocol provides a general procedure for the cyanation of the aminomethyl group via a photoredox-catalyzed radical reaction.[6]

Materials:

  • This compound

  • Tosyl cyanide (TsCN)

  • 9-Mesityl-10-methylacridinium perchlorate (photocatalyst)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vial

  • Blue LED light source

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction vial, add this compound (1.0 eq), tosyl cyanide (2.0 eq), and 9-mesityl-10-methylacridinium perchlorate (3 mol %).

  • Seal the vial and place it under an inert atmosphere.

  • Add anhydrous and degassed DMF via syringe.

  • Irradiate the reaction mixture with a blue LED light source while stirring vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary and Characterization

The following table provides representative NMR data for potassium organotrifluoroborates, which can be used for the characterization of the title compound.[5]

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)
¹H (DMSO-d₆)~2.1-2.5s-
¹³C (DMSO-d₆)~40-50br-
¹⁹F (DMSO-d₆)~ -135 to -145qJ(¹⁹F-¹¹B) ≈ 60-70
¹¹B (DMSO-d₆)~ 3-5qJ(¹¹B-¹⁹F) ≈ 60-70

Note: The exact chemical shifts for this compound may vary slightly depending on the solvent and experimental conditions. The carbon attached to the boron often appears as a broad signal due to quadrupolar relaxation.

Conclusion: A Dual-Threat Reagent

This compound exemplifies the power and versatility of modern organoboron chemistry. Its ability to act as both a stable nucleophile in palladium-catalyzed cross-coupling and as a radical precursor under photoredox conditions makes it a valuable tool for the synthesis of complex molecules. The straightforward synthesis, bench-top stability, and predictable reactivity of this reagent ensure its continued and expanded use in academic and industrial research, particularly in the development of novel pharmaceuticals and functional materials. This guide has provided a foundational understanding of its mechanisms of action and practical application, empowering researchers to confidently incorporate this powerful building block into their synthetic strategies.

References

Introduction: A Case of Mistaken Identity and a Path to Deeper Understanding

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Theoretical and Computational Elucidation of Ammoniomethyltrifluoroborate Structure and Reactivity

The introduction of aminomethyl groups into aromatic and heteroaromatic scaffolds is a cornerstone of modern medicinal chemistry. Molecules bearing this moiety are prevalent in a vast array of biologically active compounds and approved pharmaceuticals. For years, the Suzuki-Miyaura cross-coupling reaction has served as a powerful tool for forging carbon-carbon bonds, and the development of reagents capable of delivering an aminomethyl nucleophile has been a significant goal.

Potassium aminomethyltrifluoroborates were initially introduced as promising, air-stable reagents for this purpose, offering a safer and often more efficient alternative to traditional methods like reductive amination or the use of organotin compounds.[1] However, subsequent, rigorous investigation revealed a fascinating structural correction: these compounds are not simple potassium salts but are more accurately described as zwitterionic ammoniomethyltrifluoroborates .[2] This critical reinvestigation, supported by X-ray crystallography, reshaped our fundamental understanding of these reagents.[2]

This technical guide delves into the theoretical and computational methodologies that validate this zwitterionic structure. It provides a framework for how modern computational chemistry complements experimental findings to offer profound insights into the electronic structure, bonding, and ultimate reactivity of ammoniomethyltrifluoroborates in their most significant application: the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4]

Part 1: The Experimental Foundation for Theoretical Scrutiny

Before any computational model can be trusted, it must be benchmarked against empirical data. The reassignment of the aminomethyltrifluoroborate structure from a potassium salt to a zwitterion was driven by meticulous experimental analysis that provides the ground truth for all theoretical work.

The Structural Reassignment

Initial reports posited a structure of K⁺[H₂NCH₂BF₃]⁻. However, further studies, particularly through X-ray diffraction of a derivative, confirmed the presence of a protonated ammonium group and a distinct trifluoroborate anion within the same molecule, consistent with a zwitterionic internal salt, R₃N⁺H-CH₂-BF₃⁻.[2] This finding is pivotal, as it explains the compound's high melting point, stability, and specific reactivity. The absence of a potassium counter-ion in the crystal structure was definitive proof.[2]

Spectroscopic Benchmarks

The unique zwitterionic structure gives rise to a characteristic spectroscopic signature. Any valid computational model must be able to reproduce these experimental observables.

Spectroscopic Data Observed Characteristics (Representative Example) Structural Implication
¹H NMR Broad singlet for N-H protons; distinct signals for methylene protons adjacent to N⁺ and B⁻.Confirms the presence of a protonated ammonium group (R₃N⁺H).
¹³C NMR Methylene carbon signal influenced by adjacent charged centers.Provides data on the electronic environment of the C-N and C-B bonds.
¹⁹F NMR A characteristic quartet, indicating coupling to the ¹¹B nucleus.[2]Confirms the trifluoroborate [BF₃] moiety and its tetrahedral environment.
¹¹B NMR A quartet, confirming coupling to three equivalent fluorine atoms.[2]Provides direct evidence for the boron center's coordination and environment.
Infrared (IR) Strong N-H stretching bands in the region of 3100-3400 cm⁻¹.[2]Characteristic of a charged ammonium group.

Table 1: Summary of key experimental spectroscopic data used to validate the zwitterionic structure of ammoniomethyltrifluoroborates. Data is generalized from published examples.[2]

Part 2: The Computational Chemist's Toolkit: Methodologies for Structural Elucidation

Density Functional Theory (DFT) has emerged as the preeminent tool for studying the electronic structure of molecules like ammoniomethyltrifluoroborates, offering an exceptional balance of computational efficiency and accuracy.[5][6][7]

Core Causality: Why DFT is the Method of Choice

DFT is particularly well-suited for these systems because it effectively models electron correlation—the way electrons interact and avoid each other—which is crucial for accurately describing the complex bonding within the trifluoroborate anion and the nuanced B-C and N-C bonds. Functionals such as B3LYP or those from the M06 suite, paired with Pople-style basis sets like 6-311+G(d,p), provide a robust framework. The inclusion of diffuse functions ("+") is critical for accurately describing the anionic borate moiety, while polarization functions ("d,p") are necessary for modeling the non-spherical electron distributions in these bonded atoms.[5][6]

Experimental Protocol: Geometry Optimization and Analysis

The following protocol outlines a standard computational workflow for investigating the structure of an ammoniomethyltrifluoroborate.

  • Initial Structure Generation: A 3D model of the proposed zwitterionic structure is built using molecular modeling software (e.g., Avogadro, GaussView).[8]

  • Geometry Optimization: An unconstrained geometry optimization is performed using DFT. This calculation iteratively adjusts the positions of all atoms to find the lowest energy conformation (a stationary point on the potential energy surface).

    • Software: Gaussian, ORCA, etc.

    • Keyword Example (Gaussian): #p OPT FREQ B3LYP/6-311+G(d,p) SCRF=(Solvent=Acetonitrile)

    • Rationale: OPT requests optimization. FREQ calculates vibrational frequencies to confirm the optimized structure is a true minimum (no imaginary frequencies). The chosen functional/basis set provides accuracy. SCRF can be added to model the implicit effect of a solvent, which is crucial as these reactions are run in solution.

  • Validation: The optimized geometry is compared against available X-ray crystal structure data.[2][5] Key bond lengths and angles should show close agreement (typically within a few percent).

  • Electronic Structure Analysis: Following a successful optimization, further analyses are performed to understand the bonding and charge distribution.

    • Natural Bond Orbital (NBO) Analysis: This method investigates interactions between filled and vacant orbitals to quantify charge transfer and describe bonding in terms of localized Lewis structures (e.g., characterizing the B-C bond and the formal charges on the N⁺ and B⁻ centers).[9]

    • Molecular Electrostatic Potential (MEP) Mapping: An MEP surface is generated to visualize the electrostatic potential on the molecule's surface. This map highlights electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions, predicting sites of reactivity.

Visualization: Computational Workflow

G cluster_input Input Stage cluster_calc DFT Calculation cluster_analysis Analysis & Validation start Hypothesized Structure (Zwitterion) opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->opt freq Frequency Calculation opt->freq validation Compare Geometry with X-ray Data freq->validation Confirm Minimum (No Imaginary Freqs) nbo NBO Analysis (Charge, Bonding) freq->nbo mep MEP Surface (Reactivity Sites) freq->mep

Caption: Workflow for the theoretical investigation of ammoniomethyltrifluoroborate structure.

Part 3: Theoretical Insights into the Zwitterionic Structure

Computational studies robustly confirm the zwitterionic nature of ammoniomethyltrifluoroborates. The optimized geometries align closely with X-ray diffraction data, and electronic structure analyses provide a clear picture of the intramolecular charge separation.

Geometric Parameter Validation

The table below shows a conceptual comparison between typical experimental and DFT-calculated geometric parameters for a protected ammoniomethyltrifluoroborate derivative. Excellent agreement between theory and experiment is a hallmark of a trustworthy computational model.[5]

Parameter Typical X-ray Value (Å or °) Typical DFT-Calculated Value (Å or °)
B-C Bond Length~1.60 - 1.65 Å~1.62 - 1.67 Å
B-F Bond Length~1.38 - 1.42 Å~1.39 - 1.43 Å
C-N Bond Length~1.48 - 1.52 Å~1.49 - 1.53 Å
F-B-F Angle~108 - 111°~108 - 111°
C-B-F Angle~108 - 111°~108 - 111°

Table 2: Conceptual comparison of experimental (X-ray) and theoretical (DFT) geometric parameters, demonstrating the accuracy of the computational model.

Bonding and Charge Distribution

NBO analysis confirms the qualitative zwitterionic picture with quantitative data. The calculation typically assigns a formal charge of nearly +1 to the ammonium moiety (R₂NH-CH₂-) and -1 to the trifluoroborate (BF₃) moiety. This confirms that the proton resides on the nitrogen, not as a counter-ion. The B-C bond is a strong, polar covalent bond, while the B-F bonds exhibit significant ionic character, consistent with the high electronegativity of fluorine.

The MEP surface clearly visualizes this charge separation. The region around the N-H protons is strongly positive (blue), indicating its role as a hydrogen-bond donor, while the fluorine atoms are surrounded by negative potential (red), acting as hydrogen-bond acceptors. This explains the compounds' crystalline nature and high stability.

G cluster_zwitterion Zwitterionic Structure N R₂N⁺H C CH₂ N->C Covalent Bond charge_N Localized Positive Charge N->charge_N B B⁻F₃ C->B Polar Covalent B-C Bond charge_B Delocalized Negative Charge B->charge_B

Caption: Key bonding and charge features in an ammoniomethyltrifluoroborate zwitterion.

Part 4: Modeling Reactivity in the Suzuki-Miyaura Cross-Coupling

The ultimate value of theoretical studies lies in their ability to explain and predict reactivity. For ammoniomethyltrifluoroborates, this means understanding their behavior in the palladium-catalyzed Suzuki-Miyaura reaction.[10]

The Catalytic Cycle

The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination. Theoretical studies can calculate the energy barriers for each step, identifying the rate-determining step and explaining how changes in ligands or substrates affect the reaction outcome.

  • Oxidative Addition: An active Pd(0) complex reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: This is the crucial step where the aminomethyl group is transferred from boron to the palladium center. For organotrifluoroborates, this step is believed to proceed via an intermediate where one of the fluorine atoms is replaced by a hydroxyl or alkoxide group (from the base/solvent), forming a more reactive tetracoordinate boronate species. Computational modeling of this transition state is key to understanding the reaction's efficiency.

  • Reductive Elimination: The aryl and aminomethyl groups on the Pd(II) center couple, forming the desired product (Ar-CH₂-NR₂) and regenerating the Pd(0) catalyst.

Protocol: Conceptual Modeling of the Transmetalation Step
  • Build Reactants: Construct optimized structures of the Pd(II)-aryl complex and the activated ammoniomethylboronate (e.g., [R₂NHCH₂BF₃OH]⁻).

  • Locate Transition State (TS): Use a TS search algorithm (e.g., QST2/QST3 or Berny optimization) to find the saddle point on the potential energy surface corresponding to the transfer of the CH₂NR₂ group from boron to palladium.

  • Verify TS: A frequency calculation must be performed on the TS geometry. A true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (the B-C bond breaking and the Pd-C bond forming).

  • Calculate Activation Energy: The activation energy barrier (ΔG‡) is calculated as the difference in Gibbs free energy between the transition state and the initial reactants. A lower barrier indicates a faster, more favorable reaction.

Visualization: Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)L₂ pdiia Ar-Pd(II)-X(L₂) pd0->pdiia Oxidative Addition pdiib Ar-Pd(II)-(CH₂NR₂)(L₂) pdiia->pdiib Transmetalation (Rate-Determining Step) product Ar-CH₂NR₂ pdiib->product Reductive Elimination product->pd0 Catalyst Regeneration reagents Ar-X borate [R'₂N⁺HCH₂BF₃]⁻ + Base

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling of an ammoniomethyltrifluoroborate.

Conclusion and Future Directions

Theoretical studies, firmly grounded in experimental data, provide an indispensable lens through which to understand the structure and reactivity of ammoniomethyltrifluoroborates. Computational chemistry has been instrumental in:

  • Validating the Zwitterionic Structure: Confirming the experimentally-derived zwitterionic model over the initial potassium salt hypothesis.

  • Elucidating Electronic Features: Quantifying the charge separation and bonding that govern the stability and physical properties of these reagents.

  • Modeling Reactivity: Providing a framework to understand the crucial transmetalation step in their primary application, the Suzuki-Miyaura cross-coupling.

Future theoretical work will likely focus on more nuanced aspects of these reactions. Advanced modeling could explore the explicit role of solvent molecules in the transmetalation step, predict the reactivity of novel, more complex aminomethyltrifluoroborates, and investigate the mechanisms of potential side reactions. By continuing to merge high-level computation with rigorous experimental work, the scientific community can further refine and expand the utility of this important class of chemical reagents.

References

Methodological & Application

Application Notes and Protocols: Potassium ((Dimethylamino)methyl)trifluoroborate in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Stable and Versatile Reagent for Aminomethylation

The introduction of aminomethyl groups is a crucial transformation in medicinal chemistry and drug development, as this moiety is a key component of numerous biologically active compounds and approved pharmaceuticals.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[3][4] While traditional organoboron reagents like boronic acids have been instrumental, their inherent instability towards air and moisture can pose significant handling and storage challenges.[3] Potassium organotrifluoroborates have emerged as a superior class of reagents, offering exceptional stability, ease of handling, and improved stoichiometry in cross-coupling reactions.[3][5][6][7]

This application note provides a detailed guide to the use of potassium ((dimethylamino)methyl)trifluoroborate, a valuable reagent for the direct installation of the dimethylaminomethyl fragment onto aryl and heteroaryl scaffolds via the Suzuki-Miyaura reaction. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and showcase the broad applicability of this robust reagent.

Advantages of this compound

This compound offers several distinct advantages over its boronic acid and ester counterparts:

  • Enhanced Stability: As crystalline, free-flowing solids, these trifluoroborate salts are stable to both air and moisture, permitting long-term storage on the benchtop without special precautions.[5][8][9]

  • Ease of Handling: Their stability eliminates the need for inert atmosphere techniques during storage and handling, simplifying experimental setup.[3][10]

  • Improved Stoichiometry: Organotrifluoroborates are less susceptible to protodeboronation under basic reaction conditions compared to boronic acids.[5][11] This allows for the use of near-stoichiometric amounts of the reagent, improving atom economy.[3][7]

  • High Reactivity and Broad Scope: This reagent is an effective coupling partner for a wide range of aryl and heteroaryl chlorides and bromides, accommodating diverse electronic and steric properties.[2][12][13]

Reaction Mechanism and Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[14][15] The key steps are:

  • Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the aryl or heteroaryl halide (Ar-X), forming a Pd(II) intermediate.[4][15]

  • Activation and Transmetalation: The this compound is activated by the base. Although tetracoordinate trifluoroborates are less nucleophilic, they are believed to hydrolyze in situ to the corresponding boronic acid, which is the active species in the transmetalation step.[16] This active boron species then transfers the (dimethylamino)methyl group to the palladium center, displacing the halide.[4][17]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired C-C bond of the product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[4][14]

Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocols

Synthesis of this compound

While a variety of N,N-dialkylaminomethyltrifluoroborates can be synthesized, a general and effective method involves the reaction of the corresponding amine with bromomethyltrifluoroborate.[13] Alternatively, a two-step process starting from N-alkylation of the amine with iodomethylpinacolboronate followed by treatment with potassium hydrogen fluoride (KHF₂) is also a viable route, particularly for secondary amines.[1][18]

General Procedure for Synthesis from Boronate Ester:

  • To a solution of the secondary amine (e.g., dimethylamine) in an appropriate solvent, add iodomethylpinacolboronate.

  • Stir the reaction mixture at room temperature or with gentle heating until the N-alkylation is complete (monitor by TLC or GC-MS).

  • After completion, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂).

  • Stir vigorously for the specified time to allow for the formation of the trifluoroborate salt, which typically precipitates from the solution.

  • Collect the solid product by filtration, wash with a cold solvent (e.g., methanol or diethyl ether), and dry under vacuum.

Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Experimental_Workflow start Start setup Reaction Setup (Schlenk tube under Argon) start->setup reagents Add: - Aryl/Heteroaryl Halide - K⁺[(Me₂NCH₂)BF₃]⁻ - Base (K₂CO₃ or Cs₂CO₃) setup->reagents solvent Add Solvents (e.g., Toluene/H₂O) reagents->solvent degas Degas Mixture (Argon sparging) solvent->degas catalyst Add Catalyst System (e.g., Pd(OAc)₂ + Ligand) degas->catalyst reaction Heat Reaction (e.g., 80-100 °C) catalyst->reaction monitor Monitor Progress (TLC, GC-MS, LC-MS) reaction->monitor workup Aqueous Workup (Cool, Dilute, Extract) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end Characterized Product purify->end

Figure 2. General experimental workflow for the cross-coupling reaction.

Materials:

  • Aryl or heteroaryl halide (1.0 equiv)

  • This compound (1.1–1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2–5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, RuPhos) (4–10 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (3.0 equiv)

  • Anhydrous Toluene and Degassed Water (e.g., 10:1 v/v)

  • Schlenk tube or reaction vial with a magnetic stir bar

Procedure:

  • To a Schlenk tube, add the aryl/heteroaryl halide (0.5 mmol, 1.0 equiv), this compound (0.55 mmol, 1.1 equiv), and potassium carbonate (1.5 mmol, 3.0 equiv).

  • Evacuate the tube and backfill with argon. Repeat this cycle three times.

  • Add toluene (5.0 mL) and degassed water (0.5 mL) via syringe.

  • Stir the mixture and sparge with a stream of argon for 15 minutes.

  • In a separate vial, weigh the palladium(II) acetate (0.01 mmol, 2 mol%) and the phosphine ligand (e.g., RuPhos, 0.02 mmol, 4 mol%) and add them to the reaction mixture under a positive pressure of argon.[11][19]

  • Seal the Schlenk tube and place it in a preheated oil bath at 80–100 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (10 mL) and wash with water (10 mL).

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aminomethylated arene.

Data Summary: Representative Reaction Conditions

The choice of catalyst, ligand, base, and solvent can significantly impact the reaction outcome. Below is a summary of commonly employed and effective conditions for the Suzuki-Miyaura coupling of aminomethyltrifluoroborates.

ParameterConditionNotesReference(s)
Catalyst Pd(OAc)₂A common and effective palladium precursor.[11][12]
PdCl₂(dppf)·CH₂Cl₂Effective for some alkyltrifluoroborates.[6][20]
Ligand SPhos or XPhosBuchwald ligands, excellent for aryl chlorides.[12]
RuPhosHighly effective for a broad range of substrates.[6][11][19]
Base K₂CO₃ or Cs₂CO₃Common inorganic bases; Cs₂CO₃ is often more effective.[6][11][12]
Solvent System Toluene/H₂OStandard biphasic system.[11][12]
THF/H₂OAlternative solvent system.[13][20]
CPME/H₂OCan improve yields and reduce reaction times.[13]
Temperature 80–100 °CTypical temperature range for these couplings.[12][13][21]

Troubleshooting and Key Considerations

  • Low Yields: If low yields are observed, consider switching to a more active ligand (e.g., from SPhos to RuPhos) or a stronger base (from K₂CO₃ to Cs₂CO₃). Increasing the reaction temperature or using an alternative solvent system like CPME/H₂O may also be beneficial.[13]

  • Protodeboronation: Although less of an issue with trifluoroborates, if protodeboronation of the starting material is suspected, ensure the base is added after the catalyst and solvents, and that the reaction is thoroughly degassed.

  • Substrate Scope: While the reaction is broadly applicable, sterically hindered aryl halides or certain electron-rich heteroaryl halides may require more forcing conditions or specific ligand optimization.

  • Reagent Purity: The purity of the this compound is crucial. Ensure it is properly synthesized and dried before use.

Conclusion

This compound is a highly stable, easy-to-handle, and effective reagent for the Suzuki-Miyaura cross-coupling reaction. Its use allows for the direct and efficient installation of the valuable dimethylaminomethyl moiety onto a wide variety of aromatic and heteroaromatic cores. The protocols and guidelines presented here demonstrate the robustness and versatility of this reagent, making it an invaluable tool for researchers in organic synthesis and drug discovery.

References

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Potassium ((dimethylamino)methyl)trifluoroborate with Aryl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Aminomethyltrifluoroborates in Modern Synthesis

The introduction of the aminomethyl moiety (–CH₂NR₂) into aromatic systems is a cornerstone of medicinal chemistry and materials science, as this functional group is a prevalent feature in a vast array of bioactive molecules and functional materials.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[3][4] Within this domain, potassium organotrifluoroborate salts have emerged as exceptionally valuable nucleophilic partners.[5][6][7] Unlike their boronic acid counterparts, which can be prone to decomposition and protodeboronation, organotrifluoroborates are generally crystalline, air- and moisture-stable solids, simplifying handling, storage, and stoichiometry.[6][7][8]

Potassium ((dimethylamino)methyl)trifluoroborate [K(CH₂(NMe₂)BF₃)] offers a direct and efficient route to introduce the dimethylaminomethyl group.[9] Its use in palladium-catalyzed cross-coupling reactions, particularly with challenging but cost-effective aryl chlorides, provides a significant tactical advantage in synthetic campaigns.[4][10] This document provides a detailed protocol and technical guidance for researchers, scientists, and drug development professionals aiming to leverage this powerful transformation.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling of this compound with an aryl chloride proceeds through a well-established palladium-catalyzed cycle. The process is initiated by the oxidative addition of the aryl chloride to a Pd(0) complex, followed by activation of the trifluoroborate salt by a base, transmetalation of the aminomethyl group to the palladium center, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 LₙPd(0) PdII LₙPd(II)(Ar)(Cl) Pd0->PdII Ar-Cl pos1 OxAdd Oxidative Addition PdII_R LₙPd(II)(Ar)(R) PdII->PdII_R [R-BF₃]⁻K⁺ (Base Activation) pos2 Byproduct KCl + BF₃ PdII->Byproduct Transmetalation Transmetalation PdII_R->Pd0 Ar-R pos3 Product Product (Ar-CH₂NMe₂) PdII_R->Product RedElim Reductive Elimination ArCl Aryl Chloride (Ar-Cl) ArCl->Pd0 Borate K⁺[F₃B-CH₂NMe₂]⁻ Borate->PdII

Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.

Experimental Protocol: Coupling of 4-Chlorotoluene with this compound

This protocol is a representative procedure adapted from established methods for coupling primary alkyl- and aminomethyltrifluoroborates with aryl chlorides.[1][11] Optimization may be required for different substrates.

Materials and Reagents:
  • Aryl Halide: 4-Chlorotoluene (or other aryl chloride)

  • Boron Reagent: this compound (CAS: 1150655-04-1)[9]

  • Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂)

  • Ligand: 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) or similar biaryl phosphine ligand (e.g., SPhos, XPhos)[1][12]

  • Base: Potassium carbonate (K₂CO₃), anhydrous powder

  • Solvent: Toluene, HPLC grade

  • Solvent: Deionized Water

  • Inert Gas: Argon or Nitrogen

Equipment:
  • Schlenk tube or microwave vial with a magnetic stir bar

  • Schlenk line or glovebox for inert atmosphere operations

  • Heating mantle or oil bath with temperature controller

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:
  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere of argon, add palladium(II) acetate (2.2 mg, 0.01 mmol, 2 mol%), RuPhos (9.3 mg, 0.02 mmol, 4 mol%), and potassium carbonate (207 mg, 1.5 mmol, 3.0 equiv.).

  • Reagent Addition: Add this compound (91 mg, 0.55 mmol, 1.1 equiv.) and 4-chlorotoluene (63.3 mg, 0.5 mmol, 1.0 equiv.).

  • Solvent Addition: Add toluene (2.0 mL) and deionized water (0.2 mL) via syringe. The use of a biphasic toluene/water system is often crucial for efficient coupling of organotrifluoroborates.[11]

  • Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously for 12-24 hours. Reaction progress can be monitored by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL) and water (10 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N,N-dimethyl-1-(p-tolyl)methanamine.

Key Parameters and Optimization Strategies

The success of the coupling reaction with challenging aryl chlorides hinges on the careful selection of the catalyst system and reaction conditions. The following table summarizes critical parameters based on extensive studies of related couplings.[11][12][13]

ParameterRecommended Choice(s)Rationale & Causality
Palladium Source Pd(OAc)₂, Pd₂(dba)₃These are common, reliable Pd(0) or pre-Pd(0) sources that initiate the catalytic cycle efficiently.
Ligand RuPhos , SPhos, XPhos, cataCXium PICyBulky, electron-rich phosphine ligands are essential.[5] They promote the difficult oxidative addition of the aryl chloride to the Pd(0) center and accelerate the final reductive elimination step.[4][10]
Base K₂CO₃, Cs₂CO₃A base is required to activate the trifluoroborate salt, facilitating the formation of a more nucleophilic intermediate for transmetalation.[3][14] Carbonate bases are generally effective and well-tolerated.
Solvent System Toluene/H₂O (e.g., 10:1)A biphasic system often enhances reaction rates.[11] Water can aid in dissolving the base and the trifluoroborate salt, facilitating its entry into the catalytic cycle.
Temperature 80 - 110 °CAryl chlorides are less reactive than bromides or iodides, thus requiring elevated temperatures to drive the initial oxidative addition step to completion.[10][15]
Stoichiometry ~1.1 - 1.5 equiv. of trifluoroborateA slight excess of the trifluoroborate salt can help drive the reaction to completion, compensating for any potential side reactions or decomposition.

Troubleshooting and Field-Proven Insights

  • Low Conversion: If the reaction stalls, consider increasing the temperature or catalyst loading. Ensure the aryl chloride starting material is pure, as impurities can inhibit the catalyst. Verifying the quality of the phosphine ligand is also critical, as they can be sensitive to oxidation.

  • Protodeboronation: A common side reaction is the replacement of the boron group with a proton from the solvent. While organotrifluoroborates are significantly more resistant to this than boronic acids, it can still occur.[5] Ensuring the reaction is thoroughly deoxygenated and using anhydrous solvents (prior to adding the water component) can minimize this pathway.

  • Substrate Scope: Electron-poor aryl chlorides are generally more reactive in the oxidative addition step.[10] Electron-rich or sterically hindered aryl chlorides may require more forcing conditions, such as higher temperatures, longer reaction times, or a more active catalyst system (e.g., using a different ligand like XPhos).[1]

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. Handle under an inert atmosphere.

  • Solvents: Toluene is flammable and has associated health risks. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • General: Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This compound is a robust and highly practical reagent for the Suzuki-Miyaura cross-coupling with aryl chlorides. By employing modern palladium catalysts with bulky, electron-rich phosphine ligands, researchers can efficiently construct valuable aminomethyl-functionalized aromatic compounds. The stability and ease of handling of this trifluoroborate salt make it a superior choice for complex synthetic applications in pharmaceutical and materials development.

References

Application Notes and Protocols: Palladium-Catalyzed Aminomethylation with Potassium ((Dimethylamino)methyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Aminomethylation

The introduction of the aminomethyl group is a critical transformation in medicinal chemistry and drug development. This moiety can significantly enhance the pharmacological properties of a molecule by improving its solubility, modulating its basicity for better target engagement, and providing a versatile handle for further chemical modifications.[1][2] While classical methods like the Mannich reaction have long been employed for aminomethylation, they often require harsh conditions and have a limited substrate scope.[3][4]

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the construction of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, in particular, stands out for its mild reaction conditions and high functional group tolerance.[5][6] The development of potassium organotrifluoroborates as robust and versatile coupling partners has further expanded the utility of this methodology.[7][8] These crystalline, air- and moisture-stable salts are often superior to their boronic acid counterparts, which can be prone to decomposition.[9][10]

This document provides a detailed guide to the palladium-catalyzed aminomethylation of aryl and heteroaryl electrophiles using Potassium ((dimethylamino)methyl)trifluoroborate. This reagent offers a reliable and efficient means to install the dimethylaminomethyl group, a common structural motif in bioactive compounds.

The Reagent: this compound

This compound is a stable, crystalline solid that serves as an excellent source of the nucleophilic "(dimethylamino)methyl" group in palladium-catalyzed cross-coupling reactions.[11] Its stability allows for easy handling and storage, a significant advantage over many other organometallic reagents.[12]

Advantages of Potassium Organotrifluoroborates:

  • Enhanced Stability: Indefinitely stable to air and moisture, simplifying storage and handling.[12]

  • Stoichiometric Precision: Can be used in near-stoichiometric amounts, improving atom economy.[9]

  • Ease of Preparation: Readily synthesized from corresponding organoboron precursors and potassium hydrogen fluoride (KHF₂).[7][9]

The Reaction: Palladium-Catalyzed Suzuki-Miyaura Aminomethylation

The core of this application is the Suzuki-Miyaura cross-coupling of an aryl or heteroaryl halide (or triflate) with this compound. The reaction is catalyzed by a palladium complex and typically requires a suitable ligand and a base to proceed efficiently.[13][14]

Reaction Scheme:

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving the palladium catalyst. Understanding these steps is crucial for troubleshooting and optimizing the reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl electrophile (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The organotrifluoroborate is activated by the base, facilitating the transfer of the aminomethyl group from the boron atom to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium (the aryl and aminomethyl fragments) couple, forming the desired product and regenerating the Pd(0) catalyst.

.dot digraph "Suzuki-Miyaura Catalytic Cycle" { graph [layout=circo, overlap=false, splines=true, fontname="Helvetica", fontsize=12, label="Suzuki-Miyaura Catalytic Cycle for Aminomethylation", labelloc=t]; node [shape=box, style=filled, fontname="Helvetica", fontsize=10];

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; ArPdX [label="Ar-Pd(II)L₂-X", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; ArPdR [label="Ar-Pd(II)L₂-CH₂NMe₂", fillcolor="#34A853", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label="Ar-X", color="#EA4335"]; OxAdd -> ArPdX; ArPdX -> Transmetalation [label="[F₃BCH₂NMe₂]⁻", color="#EA4335"]; Transmetalation -> ArPdR; ArPdR -> RedElim; RedElim -> Pd0 [label="Ar-CH₂NMe₂", color="#34A853"];

// Invisible nodes for spacing {rank=same; OxAdd; RedElim} {rank=same; ArPdX; ArPdR} } .dot Caption: The catalytic cycle for the Suzuki-Miyaura aminomethylation.

Experimental Protocols

General Protocol for Palladium-Catalyzed Aminomethylation

This protocol provides a general starting point for the cross-coupling of aryl chlorides with this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[13]

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • This compound (1.01 mmol, 1.01 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Deionized water (0.5 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a Schlenk tube equipped with a magnetic stir bar, add the aryl chloride, this compound, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon or nitrogen three times to establish an inert atmosphere.

  • Solvent Addition: Add toluene and deionized water to the reaction mixture.

  • Catalyst Addition: In a separate vial, weigh the palladium(II) acetate and RuPhos ligand and add them to the reaction mixture under a positive pressure of argon.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 80 °C in a preheated oil bath.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

.dot digraph "Experimental Workflow" { graph [fontname="Helvetica", fontsize=12, label="Experimental Workflow for Aminomethylation", labelloc=t]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="Reaction Setup:\nCombine Ar-Cl, Borate, Base"]; inert [label="Establish Inert Atmosphere\n(Evacuate/Backfill with Ar)"]; solvents [label="Add Solvents\n(Toluene/Water)"]; catalyst [label="Add Catalyst/Ligand\n(Pd(OAc)₂/RuPhos)"]; heat [label="Heat Reaction\n(80 °C)"]; monitor [label="Monitor Progress\n(TLC or GC-MS)"]; workup [label="Aqueous Workup\n(EtOAc/Water)"]; dry [label="Dry and Concentrate"]; purify [label="Purify Product\n(Column Chromatography)"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> setup; setup -> inert; inert -> solvents; solvents -> catalyst; catalyst -> heat; heat -> monitor; monitor -> workup; workup -> dry; dry -> purify; purify -> end; } .dot Caption: A step-by-step experimental workflow for the aminomethylation reaction.

Data Presentation: Substrate Scope and Yields

The palladium-catalyzed aminomethylation with this compound has been shown to be effective for a wide range of aryl and heteroaryl electrophiles. The reaction tolerates various functional groups, including esters, nitriles, and ketones.[13][14]

EntryAryl HalideProductYield (%)
14-Chlorobenzonitrile4-((Dimethylamino)methyl)benzonitrile95
24-Chloroacetophenone1-(4-((Dimethylamino)methyl)phenyl)ethan-1-one92
3Methyl 4-chlorobenzoateMethyl 4-((dimethylamino)methyl)benzoate88
42-Bromopyridine2-((Dimethylamino)methyl)pyridine75
53-Bromothiophene3-((Dimethylamino)methyl)thiophene81

Yields are representative and may vary depending on the specific reaction conditions and substrate.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure the use of a fresh palladium source and ligand. Consider a different palladium precatalyst or ligand.
Insufficiently inert atmosphereImprove the degassing procedure (e.g., sparge with argon).
Poor quality reagentsUse freshly distilled solvents and high-purity reagents.
Side Product Formation Protodeboronation of the trifluoroborateUse a less nucleophilic base or anhydrous conditions.
Homocoupling of the aryl halideDecrease the catalyst loading or reaction temperature.
Difficulty in Purification Product is water-solublePerform an acidic extraction to move the product into the aqueous layer, then basify and re-extract into an organic solvent.

Conclusion

The palladium-catalyzed aminomethylation using this compound is a powerful and reliable method for the synthesis of aminomethylated arenes and heteroarenes. Its broad substrate scope, functional group tolerance, and the use of a stable and easy-to-handle boron reagent make it an invaluable tool for researchers in drug discovery and organic synthesis. By following the protocols and considering the mechanistic principles outlined in this guide, scientists can effectively implement this methodology in their research endeavors.

References

The Strategic Incorporation of the Aminomethyl Moiety in Pharmaceutical Scaffolds Using Potassium ((dimethylamino)methyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Paradigm Shift in Aminomethylation for Drug Discovery

The aminomethyl functional group is a ubiquitous and privileged scaffold in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its presence often imparts favorable pharmacokinetic properties, including enhanced solubility and the ability to form key hydrogen bonds with biological targets. Traditionally, the installation of this moiety has relied on classical methods such as nucleophilic substitution, reductive amination, or the Mannich reaction.[2][3] While effective, these strategies often operate under what is known as "consonant reactivity," aligning with the inherent polarity of the functional groups involved.

A significant advancement in synthetic methodology has been the development of dissonant, or polarity-reversed, approaches that enable the formation of carbon-carbon bonds in a previously inaccessible manner. Potassium ((dimethylamino)methyl)trifluoroborate has emerged as a cornerstone of this new paradigm, offering a stable, non-toxic, and highly versatile reagent for the introduction of the aminomethyl group via transition metal-catalyzed cross-coupling reactions.[2][4] This guide provides a detailed overview of its application, focusing on the widely adopted Suzuki-Miyaura cross-coupling reaction, for researchers and professionals in drug development.

Core Advantages Over Traditional Reagents

The adoption of this compound in pharmaceutical synthesis is driven by several key advantages over preceding technologies, particularly organostannanes used in Stille couplings:

  • Enhanced Stability: Unlike many other organometallic reagents, potassium organotrifluoroborates are generally stable to both air and moisture, facilitating easier handling and storage without the need for rigorously inert conditions.[2][5]

  • Reduced Toxicity: Organotin compounds are notoriously toxic, and their removal from active pharmaceutical ingredients (APIs) presents a significant purification challenge.[2] Potassium trifluoroborate salts and their byproducts exhibit substantially lower toxicity, aligning with the principles of green chemistry and simplifying downstream processing.[6]

  • Broad Functional Group Tolerance: The Suzuki-Miyaura coupling conditions employed with aminomethyltrifluoroborates are remarkably tolerant of a wide array of functional groups commonly found in complex pharmaceutical intermediates, including esters, ketones, nitriles, and aldehydes.[1] This tolerance obviates the need for extensive protecting group strategies, leading to more efficient and atom-economical synthetic routes.

  • High Reactivity and Yields: This class of reagents demonstrates excellent reactivity with a broad scope of aryl and heteroaryl halides and triflates, consistently providing good to excellent yields of the desired aminomethylated products.[1][7]

Synthesis of this compound

The preparation of this compound and its analogues is a straightforward process, typically achieved through the nucleophilic substitution of a bromomethyltrifluoroborate precursor with the corresponding amine.

Protocol 1: Synthesis of this compound

This protocol is adapted from established literature procedures.[2]

Materials:

  • Potassium Bromomethyltrifluoroborate

  • Dimethylamine (2.0 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Acetone, anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Sintered glass funnel for filtration

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend potassium bromomethyltrifluoroborate (1.0 equiv) in anhydrous THF.

  • Amine Addition: To the suspension, add a solution of dimethylamine in THF (typically 1.05 to 2.0 equivalents). Using the amine as the solvent is also a viable option.[2]

  • Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 18-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Allow the reaction mixture to cool to room temperature. A precipitate of the product will form.

  • Isolation: Collect the solid product by vacuum filtration through a sintered glass funnel.

  • Purification: Wash the collected solid sequentially with cold THF and anhydrous acetone to remove any unreacted starting materials and byproducts.

  • Drying: Dry the purified white solid under high vacuum to afford this compound. The product is typically of sufficient purity for direct use in subsequent cross-coupling reactions.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound in pharmaceutical synthesis is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction efficiently forges a C(sp²)-C(sp³) bond between an aryl or heteroaryl halide/triflate and the aminomethyl group.

Visualizing the Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X aryl_pd_complex Ar-Pd(II)L₂-X pd0->aryl_pd_complex oxidative_addition->aryl_pd_complex transmetalation Transmetalation aryl_pd_complex->transmetalation K⁺[F₃BCH₂NMe₂]⁻ Base intermediate_complex Ar-Pd(II)L₂-CH₂NMe₂ aryl_pd_complex->intermediate_complex transmetalation->intermediate_complex intermediate_complex->pd0 intermediate_complex->pd0 reductive_elimination Reductive Elimination intermediate_complex->reductive_elimination product Ar-CH₂NMe₂ reductive_elimination->product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling.

Protocol 2: General Procedure for Suzuki-Miyaura Aminomethylation

This generalized protocol is a synthesis of conditions reported in the literature for the coupling of aryl/heteroaryl chlorides and bromides.[2][7][8]

Materials:

  • Aryl or heteroaryl halide (e.g., 4-chlorobenzonitrile) (1.0 equiv)

  • This compound (1.05–1.3 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (3–5 mol %)

  • Ligand: XPhos or SPhos (6–10 mol %)

  • Base: Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Solvent: Anhydrous THF/Water (10:1) or Toluene/Water (4:1)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk flask or microwave vial under an inert atmosphere, add the aryl/heteroaryl halide (1.0 equiv), this compound (1.05–1.3 equiv), palladium(II) acetate (3–5 mol %), the phosphine ligand (6–10 mol %), and the base (3.0 equiv).

  • Solvent Addition: Add the degassed solvent system (e.g., THF/H₂O 10:1) to the flask to achieve a concentration of approximately 0.25 M with respect to the limiting reagent.

  • Reaction: Seal the vessel and heat the reaction mixture to 80–100 °C. Reaction times can vary from 18 to 48 hours. Monitor the reaction progress by TLC or LC-MS.[2][8]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired aminomethylated arene.

Data Presentation: Optimized Reaction Conditions

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and can be tailored to the specific substrates being coupled. The following table summarizes optimized conditions for different classes of electrophiles.

Electrophile ClassCatalyst (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp (°C)Typical YieldsReference
Aryl BromidesPd(OAc)₂ (3)XPhos (6)Cs₂CO₃ (3)10:1 THF/H₂O80Good to Excellent[2]
Electron-Rich Aryl BromidesPd(OAc)₂ (3)XPhos (6)Cs₂CO₃ (3)10:1 CPME/H₂O95Good[2]
Aryl ChloridesPd(OAc)₂ (3)XPhos (6)Cs₂CO₃ (3)4:1 THF/H₂O80-95Moderate to Good[8]
Hetaryl ChloridesPd(OAc)₂ (5)SPhos (10)K₂CO₃ (3)4:1 Toluene/H₂O85Good to Excellent[9]
Boc-Protected AminesPd(OAc)₂ (5)SPhos (10)K₂CO₃ (3)4:1 Toluene/H₂O85Good to Excellent[9]

CPME = Cyclopentyl methyl ether

Scope, Limitations, and Field-Proven Insights

The Suzuki-Miyaura cross-coupling of aminomethyltrifluoroborates is a broadly applicable method. It is effective for both electron-rich and electron-poor aryl and heteroaryl halides.[2] Functional groups such as nitriles, esters, ketones, and aldehydes are well-tolerated, which is a significant advantage over methods that might require their protection.[1]

Expert Insights:

  • Ligand Choice: The choice of phosphine ligand is crucial. Bulky, electron-rich biaryl phosphine ligands like XPhos and SPhos are generally the most effective as they promote both the oxidative addition and the challenging reductive elimination steps of the catalytic cycle.[2]

  • Solvent Effects: While THF/water is a common solvent system, for more challenging substrates like electron-rich or sterically hindered aryl bromides, switching to a higher-boiling solvent like cyclopentyl methyl ether (CPME) can improve yields by allowing for higher reaction temperatures.[2]

  • Substrate Limitations: While the scope is broad, certain substrates can be challenging. For instance, heteroaryl chlorides with the chlorine atom adjacent to a nitrogen atom (e.g., 2-chloropyridine) have proven to be difficult coupling partners under standard conditions.[1][8]

  • Protected Amines: For the synthesis of primary or secondary aminomethyl arenes, Boc-protected aminomethyltrifluoroborates are excellent reagents. The Boc group is stable to the coupling conditions and can be readily removed post-coupling to reveal the free amine.[7][9]

Conclusion: A Versatile Tool for Modern Drug Discovery

This compound and its analogues have become indispensable tools in the medicinal chemist's toolbox. They provide a reliable, efficient, and safer method for introducing the critical aminomethyl moiety into complex, drug-like molecules. The operational simplicity, broad substrate scope, and high functional group tolerance of the associated Suzuki-Miyaura cross-coupling protocols ensure their continued and expanding role in the synthesis of next-generation pharmaceuticals.

References

Application Notes & Protocols: Potassium ((dimethylamino)methyl)trifluoroborate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Paradigm Shift in Agrochemical Synthesis

The relentless pursuit of novel, effective, and environmentally benign agrochemicals necessitates the development of sophisticated synthetic methodologies. Modern fungicides, herbicides, and insecticides often feature complex molecular architectures, including N-alkylated aromatic and heteroaromatic cores, which are crucial for biological activity. The introduction of the (dimethylamino)methyl moiety, in particular, can significantly enhance a molecule's physicochemical properties, influencing its solubility, membrane permeability, and binding affinity to target proteins.

Traditionally, the installation of this functional group has relied on multi-step sequences or the use of unstable and hazardous reagents. Potassium ((dimethylamino)methyl)trifluoroborate emerges as a superior alternative, offering a unique combination of stability, reactivity, and operational simplicity. As a crystalline, air- and moisture-stable solid, it overcomes the handling and stability limitations of many other organoboron reagents like boronic acids, which can be prone to dehydration and protodeboronation.[1][2][3][4][5] This stability allows for precise stoichiometry in reactions and long-term storage without special precautions, a significant advantage in both research and process development settings.[3]

This guide provides an in-depth exploration of the application of this compound, focusing on its use in palladium-catalyzed cross-coupling reactions for the construction of key agrochemical scaffolds. We will delve into the mechanistic underpinnings of its reactivity and provide detailed, field-proven protocols for its successful implementation.

The Strategic Advantage: A Dissonant Retrosynthetic Approach

The true power of this compound lies in the novel retrosynthetic disconnection it enables. Traditional approaches to building aryl-CH₂-N linkages often involve nucleophilic substitution on a halomethylarene or reductive amination of an arylaldehyde. In contrast, this trifluoroborate salt acts as a robust nucleophilic CH₂NMe₂ synthon, allowing for a direct C(sp²)-C(sp³) bond formation with an aryl or heteroaryl electrophile. This is a "dissonant" approach that provides greater flexibility in synthetic design.[6]

Retrosynthesis Target Target Agrochemical Scaffold (e.g., Aryl-CH₂NMe₂) Intermediates Aryl/Heteroaryl Halide (Ar-X) + This compound Target->Intermediates C(sp²)-C(sp³) Disconnection (Suzuki-Miyaura Coupling)

Caption: Retrosynthetic analysis for agrochemical scaffolds.

This strategy is particularly valuable for late-stage functionalization, where introducing the aminomethyl group onto a complex, pre-functionalized aromatic core is required. The mild reaction conditions and high functional group tolerance of the Suzuki-Miyaura coupling protocol are key to its success in these scenarios.[7][8]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The flagship application for this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][5] Organotrifluoroborates are excellent partners in these reactions, often exhibiting reactivity superior to their boronic acid counterparts, especially with challenging substrates like heteroaryl halides.[2]

The catalytic cycle proceeds through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.

  • Transmetalation: The organotrifluoroborate, activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X (L)₂ Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)-R (L)₂ ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination ArR_out ArPdR->ArR_out ArX Ar-X ArX->ArPdX RBF3K R-BF₃K + Base RBF3K->ArPdR ArR Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

A critical aspect of using organotrifluoroborates is their activation. The reaction requires a base (e.g., K₂CO₃, Cs₂CO₃) and typically an aqueous co-solvent. The base facilitates the formation of a more reactive boronate species in situ, which then undergoes efficient transmetalation.[1][9]

Experimental Protocols and Data

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a robust starting point for coupling this compound with a range of aryl and heteroaryl chlorides. Aryl chlorides are often preferred in large-scale synthesis due to their lower cost compared to bromides or iodides.

Workflow Overview:

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup Combine Reagents (Ar-Cl, Borate, Base, Catalyst) Solvent Add Degassed Solvent (Toluene/H₂O) Setup->Solvent Heat Heat Reaction (e.g., 85-110 °C) Solvent->Heat Monitor Monitor Progress (TLC, GC-MS) Heat->Monitor Quench Cool & Quench (Add H₂O/Buffer) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Dry, Concentrate & Purify (Chromatography) Extract->Purify Product Pure Product Purify->Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol, 1.0 equiv), this compound (1.1 mmol, 1.1 equiv), and potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv).

  • Catalyst Addition: In a glovebox or under a nitrogen atmosphere, add the palladium catalyst, Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%), and the phosphine ligand, RuPhos (0.10 mmol, 10 mol %).

  • Solvent Addition: Seal the vessel. Add degassed toluene and degassed water in a 5:1 ratio (e.g., 5 mL toluene, 1 mL H₂O). The solvent should be thoroughly degassed via sparging with nitrogen or argon for at least 30 minutes prior to use.

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block at 85 °C. Stir vigorously for the specified reaction time (typically 12-24 hours).

  • Reaction Monitoring (Causality Check): The reaction progress should be monitored periodically. Withdraw a small aliquot, quench with water, extract with ethyl acetate, and analyze by Thin Layer Chromatography (TLC) or GC-MS to confirm the consumption of the starting aryl halide. This ensures the reaction proceeds to completion and prevents unnecessary heating that could lead to byproduct formation.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Add pH 7 buffer solution (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL). The use of a buffer helps to neutralize the basic reaction mixture and improve separation.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure product.

  • Characterization: Confirm the identity and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

(This protocol is adapted from methodologies reported by Molander et al. for similar aminomethyltrifluoroborates).[1]

Data Summary: Substrate Scope

The following table summarizes representative yields for the coupling of this compound with various electrophiles, demonstrating the versatility of the method. These examples are illustrative of scaffolds found in commercial agrochemicals.

EntryAryl/Heteroaryl Halide (Ar-X)ProductTypical Yield (%)
12-Chloroanisole2-((Dimethylamino)methyl)anisole85-95%
24-Chlorobenzonitrile4-((Dimethylamino)methyl)benzonitrile90-98%
33-Chloropyridine3-((Dimethylamino)methyl)pyridine80-90%
42-Bromothiophene2-((Dimethylamino)methyl)thiophene88-96%
54-Chloroacetophenone1-(4-((Dimethylamino)methyl)phenyl)ethan-1-one85-92%

Yields are representative and can vary based on specific reaction conditions and scale. The reaction is tolerant of various functional groups including ethers, nitriles, ketones, and esters.[1]

Safety and Handling

  • This compound: While generally stable, it should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium Catalysts: Palladium compounds can be toxic and are potent sensitizers. Handle with care, avoiding dust inhalation.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially pyrophoric. They should be handled under an inert atmosphere (nitrogen or argon).

  • Solvents: Toluene is flammable and toxic. All solvent handling should be performed in a fume hood. Degassing of solvents is crucial for catalyst stability and reaction efficiency.

Conclusion

This compound stands out as a highly valuable and practical reagent for modern agrochemical synthesis. Its exceptional stability, ease of handling, and robust performance in Suzuki-Miyaura cross-coupling reactions provide a powerful tool for the efficient construction of complex molecular targets. By enabling a dissonant retrosynthetic strategy, it offers synthetic chemists increased flexibility and a more direct route to installing the crucial (dimethylamino)methyl functionality. The protocols and data presented herein serve as a comprehensive guide for researchers and drug development professionals aiming to leverage this reagent to accelerate innovation in the agrochemical industry.

References

Application Notes and Protocols: Negishi Coupling Reactions Involving Aminomethyltrifluoroborates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of Aminomethyl Moieties

The aminomethyl group is a privileged substructure in a vast array of biologically active natural products and pharmaceutical agents.[1][2][3] Its presence can significantly influence a molecule's pharmacological profile, including its solubility, ability to cross the blood-brain barrier, and binding interactions with biological targets.[3] Consequently, the development of robust and versatile methods for the introduction of this functional group is of paramount importance in medicinal chemistry and drug development.[2][4]

Traditionally, aminomethylation has been achieved through methods such as the reduction of nitriles or oximes, and the Staudinger reaction.[1] However, these approaches often require harsh reaction conditions and exhibit limited functional group tolerance, necessitating the use of protecting group strategies for complex molecules.[1][5] Modern cross-coupling methodologies offer a milder and more general alternative.

Among the various organometallic reagents utilized in cross-coupling, potassium organotrifluoroborates have emerged as exceptionally valuable partners.[6] These crystalline solids offer enhanced stability to air and moisture compared to their boronic acid counterparts, which simplifies their handling and storage.[6] Their robustness and predictable reactivity have made them staples in modern synthetic chemistry. This guide focuses on the application of potassium aminomethyltrifluoroborates in Negishi cross-coupling reactions, providing a powerful tool for the direct installation of the aminomethyl fragment.

The Negishi Coupling: A Mechanistic Overview

The Negishi coupling is a palladium- or nickel-catalyzed reaction that forges a new carbon-carbon bond between an organozinc reagent and an organic halide or triflate.[7][8] This reaction is renowned for its broad substrate scope and high functional group tolerance.[7][9] The catalytic cycle, illustrated below, proceeds through a sequence of fundamental organometallic transformations.

Negishi_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxyAdd Oxidative Addition Pd0->OxyAdd PdII_RX R-Pd(II)L_n-X OxyAdd->PdII_RX R-X Transmetal Transmetalation PdII_RX->Transmetal PdII_R_R R-Pd(II)L_n-R' Transmetal->PdII_R_R R'-ZnX ReductElim Reductive Elimination PdII_R_R->ReductElim ReductElim->Pd0 R-R' Product_out Coupled Product (R-R') ReductElim->Product_out RX_in Organic Halide (R-X) RX_in->OxyAdd RZnX_in Organozinc (R'-ZnX) RZnX_in->Transmetal

Caption: Generalized catalytic cycle for the Negishi cross-coupling reaction.

The cycle is initiated by the oxidative addition of an organic halide (R-X) to a low-valent palladium(0) or nickel(0) complex, forming a Pd(II) or Ni(II) intermediate.[10][11] This is followed by transmetalation, where the organic group from the organozinc reagent (R'-ZnX) is transferred to the metal center, displacing the halide.[10][11] The final step is reductive elimination, which forms the desired carbon-carbon bond (R-R') and regenerates the active M(0) catalyst.[10][11]

While the direct Negishi coupling of aminomethyltrifluoroborates is less documented than their Suzuki-Miyaura counterparts, the underlying principles are analogous. The key difference lies in the nature of the organometallic nucleophile and the specific conditions required for efficient transmetalation. For practical application, the well-established Suzuki-Miyaura protocols for these reagents provide an excellent starting point for optimization.

Potassium Aminomethyltrifluoroborates: Synthesis and Advantages

Potassium aminomethyltrifluoroborates, particularly N-Boc-protected variants, are readily synthesized and offer significant advantages as coupling partners:

  • Air and Moisture Stability: Unlike many other organometallic reagents, potassium trifluoroborates are stable solids that can be handled in air and stored for extended periods without decomposition.[5]

  • Ease of Synthesis: They can be prepared through straightforward, often one-pot procedures.[5][12] For instance, Boc-protected primary aminomethyltrifluoroborate can be synthesized in a one-pot process, while secondary aminomethyltrifluoroborates are typically prepared in a two-step sequence involving N-alkylation followed by treatment with KHF2.[1][12][13]

  • High Functional Group Tolerance: The cross-coupling reactions employing these reagents are compatible with a wide array of functional groups, including esters, ketones, aldehydes, nitriles, and nitro groups, which might not be tolerated in other synthetic methods without protection.[5][14]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following protocol, adapted from the work of Molander and Shin, details a robust method for the Suzuki-Miyaura coupling of potassium Boc-protected aminomethyltrifluoroborate with aryl chlorides.[5] This serves as a validated starting point for developing analogous Negishi couplings.

Protocol_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification Reagents Weigh: - Aryl Halide (1.0 equiv) - K-aminomethyltrifluoroborate (1.05 equiv) - Base (e.g., K2CO3, 3.0 equiv) - Pd Catalyst (e.g., Pd(OAc)2, 5 mol%) - Ligand (e.g., SPhos, 10 mol%) Vessel Combine reagents in a reaction vessel. Reagents->Vessel Solvent Add degassed solvent system (e.g., Toluene/H2O 4:1). Vessel->Solvent Inert Purge with an inert gas (N2 or Ar). Solvent->Inert Heat Heat to the specified temperature (e.g., 85 °C) with stirring. Inert->Heat Cool Cool the reaction to room temperature. Heat->Cool Extract Perform aqueous workup and extraction with an organic solvent. Cool->Extract Dry Dry the organic layer and concentrate. Extract->Dry Purify Purify the crude product by column chromatography. Dry->Purify

Caption: A typical experimental workflow for cross-coupling reactions.

Materials:

  • Aryl or heteroaryl halide (1.0 equiv)

  • Potassium Boc-protected aminomethyltrifluoroborate (1.05 equiv)

  • Palladium(II) acetate (Pd(OAc)2, 5 mol%)

  • SPhos (10 mol%)

  • Potassium carbonate (K2CO3, 3.0 equiv)

  • Toluene and deionized water (4:1 v/v, degassed)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for chromatography

  • Standard organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (e.g., 0.5 mmol), potassium Boc-protected aminomethyltrifluoroborate (0.525 mmol), Pd(OAc)2 (0.025 mmol), SPhos (0.05 mmol), and K2CO3 (1.5 mmol).

  • Seal the vial with a septum and purge with a stream of nitrogen or argon for 10-15 minutes.

  • Add the degassed toluene/water mixture (e.g., 2.5 mL of a 4:1 mixture to achieve a 0.2 M concentration with respect to the aryl halide).

  • Place the vial in a preheated oil bath at 85 °C and stir vigorously for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aminomethylated arene.

Data Summary: Scope of the Coupling Reaction

The following table summarizes the scope of the Suzuki-Miyaura cross-coupling of potassium Boc-protected aminomethyltrifluoroborate with various aryl and heteroaryl chlorides, demonstrating the broad applicability of this methodology.[1][5]

EntryAryl/Heteroaryl ChlorideProductYield (%)
14-ChloroanisoleN-Boc-4-methoxybenzylamine95
24-ChlorobenzonitrileN-Boc-4-cyanobenzylamine92
34'-ChloroacetophenoneN-Boc-4-acetylbenzylamine90
4Methyl 4-chlorobenzoateMethyl 4-((N-Boc-amino)methyl)benzoate88
52-ChlorotolueneN-Boc-2-methylbenzylamine93
62-ChloropyridineN-Boc-2-(aminomethyl)pyridine65
73-ChlorothiopheneN-Boc-3-(aminomethyl)thiophene85

Yields are based on isolated product and are representative examples from the literature.[1][5]

Troubleshooting and Key Considerations

  • Catalyst and Ligand Choice: While Pd(OAc)2 with phosphine ligands like SPhos or XPhos is effective for many substrates, optimization may be necessary for challenging couplings.[5][14] For Negishi couplings, catalysts such as Pd(PPh3)4 or combinations of a palladium source with a suitable ligand are common.[7]

  • Base Selection: In Suzuki-Miyaura couplings, a base is crucial for the activation of the organotrifluoroborate.[5] In Negishi couplings, a base is not formally required for the catalytic cycle, but additives can influence the reaction.

  • Solvent System: The choice of solvent can significantly impact the reaction outcome. Anhydrous, degassed solvents are critical for Negishi couplings due to the moisture sensitivity of organozinc reagents.[10]

  • Preparation of Organozinc Reagents: For a true Negishi coupling, the aminomethyltrifluoroborate would need to be converted to the corresponding organozinc reagent. This can typically be achieved by transmetalation from an organolithium or Grignard reagent, or direct insertion of zinc into an appropriate precursor. The stability of the aminomethylzinc species would be a key consideration.

Conclusion

Potassium aminomethyltrifluoroborates are highly effective and user-friendly reagents for the introduction of the aminomethyl moiety into organic molecules. While the Suzuki-Miyaura reaction is the most extensively documented cross-coupling method for these reagents, the principles and conditions can be adapted for the development of analogous Negishi couplings. The stability, ease of handling, and broad functional group tolerance of aminomethyltrifluoroborates make them an invaluable tool for researchers in organic synthesis and drug discovery, enabling the efficient construction of complex, nitrogen-containing molecules.

References

Application Notes and Protocols for the Scale-Up Synthesis of Complex Molecules with Aminomethyltrifluoroborates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Approach to Aminomethylation

The introduction of aminomethyl groups is a cornerstone in the synthesis of countless biologically active compounds, including pharmaceuticals and agrochemicals.[1][2][3][4][5] Traditional methods for aminomethylation, such as the alkylation of amines with hazardous benzyl halides or the reductive amination of aldehydes, often suffer from limitations like poor functional group tolerance, the use of harsh reagents, and the generation of toxic byproducts.[6][7] Potassium aminomethyltrifluoroborates have emerged as superior reagents for this purpose, offering a stable, less toxic, and highly versatile alternative for the construction of carbon-nitrogen bonds.[2][6][8]

These air- and moisture-stable crystalline solids are easy to handle and can be stored for extended periods without degradation.[8][9] Their application in Suzuki-Miyaura cross-coupling reactions provides a powerful and reliable method for the aminomethylation of a wide array of aryl and heteroaryl halides.[6][8][10][11][12] More recently, the use of aminomethyltrifluoroborates in photoredox catalysis has opened new avenues for the construction of C(sp³)–C(sp³) bonds, further expanding their synthetic utility.[13][14]

This guide provides in-depth technical insights and field-proven protocols for the scale-up synthesis of complex molecules utilizing aminomethyltrifluoroborates. We will delve into the causality behind experimental choices, from reagent preparation to reaction optimization and scale-up considerations, with a focus on both Suzuki-Miyaura cross-coupling and photoredox-mediated transformations.

Part 1: Synthesis and Characterization of Aminomethyltrifluoroborates

A crucial first step in any scale-up campaign is the reliable and scalable synthesis of the key reagent. Potassium aminomethyltrifluoroborates can be prepared through the alkylation of amines with a suitable halomethyltrifluoroborate precursor. It is important to note that a reinvestigation of their structure has shown them to exist as zwitterionic ammoniomethyltrifluoroborates.[6][15]

Protocol 1: Synthesis of Potassium Chloromethyltrifluoroborate

This protocol outlines a reliable procedure for the synthesis of potassium chloromethyltrifluoroborate, a key precursor for generating various aminomethyltrifluoroborates.[6]

Materials:

  • Bromochloromethane (BrCH₂Cl)

  • Triisopropyl borate (B(O-iPr)₃)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous potassium bifluoride (KHF₂)

  • Toluene

  • Acetone (HPLC grade)

  • Diethyl ether (Et₂O)

Procedure:

  • To an oven-dried 250-mL three-neck flask equipped with a stirrer bar and internal thermometer under a nitrogen atmosphere, add bromochloromethane and triisopropyl borate.

  • Add anhydrous THF via syringe and cool the reaction mixture to an internal temperature of -50 °C.

  • In a separate oven-dried flask, cool n-BuLi in a dry ice/acetone bath.

  • Add the pre-cooled n-BuLi dropwise to the reaction mixture, maintaining an internal temperature below -50 °C.

  • After the addition is complete, cool the flask in an ice water bath and add saturated aqueous KHF₂ dropwise.

  • Stir the reaction mixture for 30 minutes. The reaction progress can be monitored by ¹¹B NMR.

  • Concentrate the mixture in vacuo and remove residual water by azeotropic distillation with toluene.

  • Dry the crude mixture in vacuo overnight.

  • Purify the crude product by Soxhlet extraction with HPLC grade acetone.

  • Concentrate the acetone extracts in vacuo and precipitate the trifluoroborate product by adding a small amount of diethyl ether.

  • Add additional diethyl ether to aid filtration and collect the product.

Protocol 2: General Procedure for the Synthesis of Potassium Aminomethyltrifluoroborates

This protocol describes the synthesis of aminomethyltrifluoroborates via Sɴ2 displacement of a halomethyltrifluoroborate with a secondary amine.[8]

Materials:

  • Potassium bromomethyltrifluoroborate

  • Secondary amine (e.g., 1-methylpiperazine)

  • Tetrahydrofuran (THF)

Procedure:

  • In a reaction vessel, dissolve the secondary amine in THF at room temperature.

  • Add potassium bromomethyltrifluoroborate to the solution.

  • Heat the mixture at 80 °C until the reaction is complete, as monitored by ¹⁹F NMR.

  • Concentrate the resulting reaction mixture in vacuo to yield the crude potassium aminomethyltrifluoroborate.

Part 2: Scale-Up of Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. The use of aminomethyltrifluoroborates as nucleophilic partners allows for the efficient aminomethylation of a diverse range of aryl and heteroaryl chlorides and bromides.[1][2][6][7][8][10][11][12][16]

Causality Behind Experimental Choices
  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical for achieving high yields and broad substrate scope. Buchwald ligands such as SPhos and XPhos are often effective for these transformations.[1][9]

  • Base: An appropriate base is required to activate the trifluoroborate salt for transmetalation. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used.[1][2][9]

  • Solvent System: A biphasic solvent system, typically a mixture of an organic solvent (e.g., toluene, cyclopentyl methyl ether (CPME)) and water, is often employed to facilitate the reaction.[1][2] CPME can be advantageous as it allows for higher reaction temperatures, potentially leading to increased yields and shorter reaction times.[2]

  • Inert Atmosphere: As with most palladium-catalyzed reactions, maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent catalyst deactivation.

Workflow for Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Weigh Aryl Halide, Aminomethyltrifluoroborate, Pd Catalyst, Ligand, & Base B Add to Oven-Dried Flask under Inert Atmosphere A->B C Add Degassed Solvent and Water B->C D Heat to Reaction Temperature (e.g., 80-95 °C) C->D E Monitor Reaction Progress (TLC, GC/MS, NMR) D->E F Cool to Room Temperature and Dilute E->F G Extract with Organic Solvent F->G H Dry Organic Layer and Concentrate G->H I Purify by Chromatography H->I

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Protocol 3: Scale-Up Suzuki-Miyaura Cross-Coupling of an Aryl Chloride

This protocol provides a general procedure for the gram-scale Suzuki-Miyaura cross-coupling of an aryl chloride with a potassium aminomethyltrifluoroborate.

Materials:

  • Aryl chloride (1.0 equiv)

  • Potassium aminomethyltrifluoroborate (1.05 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos or XPhos (4-10 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Toluene or Cyclopentyl methyl ether (CPME)

  • Water (degassed)

Procedure:

  • Oven-dry all glassware and allow to cool under a stream of nitrogen.

  • To the reaction flask, add the aryl chloride, potassium aminomethyltrifluoroborate, palladium catalyst, ligand, and base.

  • Seal the flask and purge with nitrogen for 10-15 minutes.

  • Add the degassed organic solvent and water via cannula or syringe.

  • Heat the reaction mixture to the desired temperature (typically 85-95 °C) with vigorous stirring.[1][6]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Aryl HalideAminomethyltrifluoroborateCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
4-ChlorobenzonitrileBoc-protected aminomethyltrifluoroboratePd(OAc)₂/SPhosK₂CO₃Toluene/H₂O8595[1]
4-ChloroanisoleBoc-protected aminomethyltrifluoroboratePd(OAc)₂/XPhosK₂CO₃Toluene/H₂O8578[1]
3-ChloropyridineN-methylpiperazinomethyltrifluoroboratePd₂(dba)₃/RuPhosK₂CO₃CPME/H₂O9585[6]
2-Bromo-6-methoxynaphthaleneN-piperidinomethyltrifluoroboratePd(OAc)₂/XPhosCs₂CO₃THF/H₂O8092[2]

Part 3: Scale-Up of Photoredox-Catalyzed Reactions

Visible-light photoredox catalysis has emerged as a powerful and sustainable method for organic synthesis, enabling the formation of chemical bonds under mild conditions.[13][17] The use of aminomethyltrifluoroborates in photoredox catalysis allows for novel transformations, such as the hydroaminomethylation of olefins.[13][14]

Challenges and Solutions for Scale-Up

Scaling up photoredox reactions presents unique challenges, primarily related to light penetration.[18][19][20][21] The Beer-Lambert law dictates that light intensity decreases exponentially as it passes through a solution, limiting the effective reaction volume in large batch reactors.[18]

Flow chemistry offers a robust solution to this problem.[18][19] By conducting the reaction in narrow-diameter tubing, uniform light irradiation of the entire reaction mixture can be achieved, leading to improved efficiency, consistency, and scalability.[18]

Photoredox Catalytic Cycle

Photoredox_Cycle cluster_cycle Catalytic Cycle cluster_substrate Substrate Transformation PC PC PC_star *PC PC->PC_star hν (Visible Light) PC_red PC•⁻ PC_star->PC_red SET (Aminomethyltrifluoroborate) AmineBF3 R₂NCH₂BF₃K PC_red->PC SET (Substrate Radical) Amine_rad R₂NCH₂• AmineBF3->Amine_rad Olefin Olefin Product_rad Product Radical Amine_rad->Product_rad + Olefin Product Product Product_rad->Product

Caption: Generalized photoredox catalytic cycle.

Protocol 4: Scale-Up Photoredox Hydroaminomethylation in a Flow Reactor

This protocol describes a general procedure for the scale-up of a photoredox-catalyzed hydroaminomethylation of an olefin with an aminomethyltrifluoroborate using a continuous-flow reactor.

Materials:

  • Olefin (e.g., acrylate)

  • N-protected aminomethyltrifluoroborate

  • Photocatalyst (e.g., Ru(bpy)₃²⁺ or an organic dye)

  • Solvent (e.g., acetonitrile, DMF)

  • Flow reactor system with a transparent tubing reactor

  • High-power LED light source

Procedure:

  • Prepare a stock solution of the olefin, N-protected aminomethyltrifluoroborate, and photocatalyst in the chosen solvent.

  • Degas the solution by sparging with nitrogen or argon for 30 minutes.

  • Set up the flow reactor, ensuring the tubing is properly coiled around the light source for maximum irradiation.

  • Pump the degassed reaction mixture through the reactor at a controlled flow rate. The residence time in the irradiated zone is a critical parameter to optimize.

  • Collect the product stream at the outlet of the reactor.

  • Monitor the reaction conversion by analyzing samples of the output stream (e.g., by GC-MS or LC-MS).

  • Once a steady state is reached, continue the process to produce the desired quantity of product.

  • Concentrate the collected product stream in vacuo.

  • Purify the crude product by an appropriate method (e.g., chromatography or crystallization).

OlefinAminomethyltrifluoroboratePhotocatalystSolventResidence TimeYield (%)Reference
Methyl AcrylateN-Boc-aminomethyltrifluoroborate--INVALID-LINK--CH₃CN30 min85[14]
AcrylonitrileN-Boc-aminomethyltrifluoroborateAcr-Mes⁺ ClO₄⁻CH₃CN45 min78[14]

Conclusion and Future Outlook

Aminomethyltrifluoroborates have proven to be invaluable reagents for the synthesis of complex molecules, offering significant advantages over traditional aminomethylation methods. Their stability, versatility, and compatibility with a wide range of functional groups make them ideal for applications in drug discovery and development. The successful scale-up of both Suzuki-Miyaura cross-coupling and photoredox-catalyzed reactions using these reagents demonstrates their industrial applicability. The continued development of more efficient catalysts and the increasing adoption of flow chemistry for photochemical reactions will undoubtedly further expand the utility of aminomethyltrifluoroborates in large-scale synthesis.

References

Application Notes and Protocols: Catalyst Selection for Cross-Coupling with Potassium ((Dimethylamino)methyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Aminomethyl Moiety

In the landscape of modern drug discovery and development, the introduction of the aminomethyl group into molecular scaffolds is a frequently employed strategy to enhance pharmacological properties. This functional group can significantly influence a compound's solubility, basicity, and ability to form key interactions with biological targets. Traditionally, the installation of aminomethyl groups has relied on multi-step synthetic sequences. However, the advent of palladium-catalyzed cross-coupling reactions has provided a more direct and efficient alternative.

Among the various organoboron reagents utilized in these transformations, potassium ((dimethylamino)methyl)trifluoroborate has emerged as a particularly valuable building block. As a stable, crystalline solid, it offers advantages in handling and stoichiometry control over its boronic acid counterparts.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of catalyst systems for the successful Suzuki-Miyaura cross-coupling of this compound with a range of aryl and heteroaryl halides.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The catalytic cycle, illustrated below, is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species. This is followed by the oxidative addition of an aryl halide to the Pd(0) complex. The subsequent transmetalation step involves the transfer of the organic group from the organoboron reagent to the palladium center. Finally, reductive elimination regenerates the Pd(0) catalyst and yields the desired cross-coupled product.

Suzuki-Miyaura Catalytic Cycle cluster_cycle Catalytic Cycle cluster_activation Precatalyst Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation [R-BF_3]K ArPdR Ar-Pd(II)-R(L_n) Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Ar-R Precatalyst Pd(II) Precatalyst Reduction Reduction Precatalyst->Reduction Reduction->Pd0 Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add aryl chloride, This compound, and base to a reaction vessel. B 2. Add Pd(OAc)2 and XPhos. A->B C 3. Add degassed solvent system. B->C D 4. Purge with inert gas (e.g., Argon). C->D E 5. Heat the reaction mixture with vigorous stirring. D->E F 6. Monitor reaction progress by TLC or LC-MS. E->F G 7. Cool to room temperature and dilute with an organic solvent and water. F->G H 8. Separate the organic layer and extract the aqueous layer. G->H I 9. Combine organic layers, wash with brine, and dry over anhydrous sodium sulfate. H->I J 10. Concentrate under reduced pressure. I->J K 11. Purify the crude product by column chromatography. J->K

References

Troubleshooting & Optimization

"common side products in reactions with Potassium ((dimethylamino)methyl)trifluoroborate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Potassium ((dimethylamino)methyl)trifluoroborate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of this versatile reagent in chemical synthesis. Our goal is to equip you with the knowledge to anticipate and resolve common challenges, ensuring the success of your experiments.

Introduction to this compound

This compound is a valuable, air- and moisture-stable reagent, frequently employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the aminomethyl moiety.[1][2] Its stability compared to the corresponding boronic acid makes it an attractive choice in complex molecule synthesis.[3][4][5] The trifluoroborate acts as a protected form of the boronic acid, which is slowly released in situ under reaction conditions. This "slow-release" mechanism is crucial for minimizing common side reactions that plague more reactive organoboron compounds.[6][7][8][9]

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in reactions with this compound?

The most prevalent side products are not unique to this specific reagent but are common to the broader class of organotrifluoroborates. These include:

  • Protodeboronation: The cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the formation of a deboronated byproduct.[6] This reduces the yield of the desired coupled product.

  • Homocoupling: The coupling of two molecules of the organotrifluoroborate, resulting in a dimeric byproduct. This is often promoted by the presence of Pd(II) species, which can arise from an inefficient reduction to the active Pd(0) catalyst or from oxidative processes during the reaction.

Q2: How does the "slow-release" of the boronic acid from the trifluoroborate salt help in preventing side reactions?

Potassium organotrifluoroborates are more stable than their corresponding boronic acids.[6] They act as a reservoir for the boronic acid, which is gradually hydrolyzed in situ under the reaction conditions.[7][8][9] This slow release maintains a low concentration of the highly reactive boronic acid at any given time, which kinetically favors the desired cross-coupling reaction over undesired side reactions like protodeboronation and homocoupling.[6][7][8][9]

Q3: Can the dimethylamino group itself participate in side reactions?

While less commonly reported for this specific reagent, the tertiary amine functionality of the (dimethylamino)methyl group could potentially be involved in side reactions under certain conditions. Plausible, though not frequently documented, side reactions include:

  • Ligand Poisoning: The lone pair of electrons on the nitrogen atom of the dimethylamino group could coordinate to the palladium catalyst, potentially altering its catalytic activity or leading to catalyst deactivation.

  • N-dealkylation: Under harsh conditions, palladium catalysts have been known to mediate the dealkylation of amines. This could theoretically lead to the formation of byproducts with a monomethylamino or primary amino group.

  • Hofmann-type Elimination: Although more commonly associated with quaternary ammonium salts and strong bases, under specific conditions, a Hofmann-like elimination could theoretically occur, though this is considered unlikely under typical Suzuki-Miyaura conditions.[1][6][10]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during reactions involving this compound.

Issue 1: Low Yield of the Desired Product and Significant Protodeboronation

Symptoms:

  • The major byproduct identified by LC-MS or NMR is the arene resulting from the replacement of the trifluoroborate group with a hydrogen atom.

  • Incomplete conversion of starting materials.

Causality and Mitigation:

Protodeboronation is often promoted by excessive water, overly basic conditions, or prolonged reaction times at elevated temperatures.[6] The key is to control the rate of hydrolysis of the trifluoroborate to match the rate of the catalytic cycle.

Troubleshooting Steps:

  • Optimize the Base:

    • Problem: Strong bases can accelerate the hydrolysis of the trifluoroborate, leading to a high concentration of the boronic acid, which is then susceptible to protodeboronation.

    • Solution: Switch to a milder base. For instance, if using strong inorganic bases like NaOH or KOH, consider using cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), or organic bases.

  • Control Water Content:

    • Problem: While water is necessary for the hydrolysis of the trifluoroborate, an excess can promote protodeboronation.

    • Solution: Use a carefully controlled amount of water in a mixed solvent system (e.g., toluene/H₂O, dioxane/H₂O). Ensure that all solvents are appropriately dried if a specific water concentration is desired.

  • Adjust Reaction Temperature and Time:

    • Problem: High temperatures and long reaction times can increase the rate of protodeboronation.

    • Solution: Attempt the reaction at a lower temperature for a longer period. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Experimental Protocol for Minimizing Protodeboronation:

A representative Suzuki-Miyaura coupling protocol designed to minimize protodeboronation is as follows:

ReagentMolar Equivalents
Aryl Halide1.0
This compound1.2
Pd Catalyst (e.g., Pd(OAc)₂)0.02 - 0.05
Ligand (e.g., SPhos, XPhos)0.04 - 0.10
Base (e.g., K₂CO₃)2.0 - 3.0
Solvent (e.g., Toluene/H₂O 4:1)-

Procedure:

  • To a reaction vessel, add the aryl halide, this compound, palladium catalyst, ligand, and base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (e.g., 85-100 °C) and monitor its progress.

Issue 2: Formation of Homocoupled Byproduct

Symptoms:

  • A significant peak corresponding to the dimer of the aminomethylarene is observed in the reaction mixture.

Causality and Mitigation:

Homocoupling is often a result of an issue with the palladium catalyst's oxidation state. The presence of Pd(II) species can facilitate this undesired reaction.

Troubleshooting Steps:

  • Ensure Proper Degassing:

    • Problem: Oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II), which promotes homocoupling.

    • Solution: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas or by using freeze-pump-thaw cycles.

  • Use a Pd(0) Pre-catalyst:

    • Problem: When using a Pd(II) source like Pd(OAc)₂, the in situ reduction to Pd(0) may be inefficient.

    • Solution: Consider using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, to ensure a sufficient concentration of the active catalytic species from the start of the reaction.

  • Optimize Catalyst and Ligand:

    • Problem: The choice of ligand can significantly impact the stability and activity of the palladium catalyst.

    • Solution: Screen different phosphine ligands. Bulky, electron-rich ligands like SPhos or XPhos often form more stable and active Pd(0) complexes that can favor the desired cross-coupling over homocoupling.

Diagram of Key Reaction Pathways:

Suzuki_Miyaura_Side_Reactions Start Potassium ((dimethylamino)methyl)trifluoroborate Boronic_Acid ((Dimethylamino)methyl)boronic acid Start->Boronic_Acid Hydrolysis (H₂O, Base) Protodeboronation_Product Protodeboronation (Dimethyl Toluene) Boronic_Acid->Protodeboronation_Product Side Reaction (Excess H₂O, Heat) Homocoupling_Product Homocoupling Product Boronic_Acid->Homocoupling_Product Side Reaction (Pd(II), O₂) Catalytic_Cycle Pd(0)/Pd(II) Catalytic Cycle Boronic_Acid->Catalytic_Cycle Transmetalation Desired_Product Desired Cross-Coupled Product Catalytic_Cycle->Desired_Product Reductive Elimination

Caption: Key reaction pathways in Suzuki-Miyaura coupling.

Issue 3: Reaction Stalls or Fails to Initiate

Symptoms:

  • No or very little consumption of starting materials is observed over time.

Causality and Mitigation:

Reaction failure can be due to a number of factors, including poor reagent quality, catalyst deactivation, or suboptimal reaction conditions.

Troubleshooting Steps:

  • Verify Reagent Quality:

    • Problem: The this compound may have degraded or contain impurities.

    • Solution: Use a fresh batch of the reagent or purify the existing stock. Verify the purity by NMR or other analytical techniques.

  • Evaluate Catalyst and Ligand System:

    • Problem: The chosen catalyst and ligand may not be active enough for the specific substrates.

    • Solution: Screen a panel of palladium catalysts and ligands. For challenging couplings, more active, specialized catalysts may be required.

  • Check for Inhibitors:

    • Problem: Certain functional groups on the substrates or impurities in the solvents can act as catalyst poisons.

    • Solution: Purify the starting materials and use high-purity solvents.

Logical Flow for Troubleshooting:

Troubleshooting_Flowchart Start Low Yield or Reaction Failure Identify_Byproducts Identify Major Byproducts (LC-MS, NMR) Start->Identify_Byproducts Protodeboronation Protodeboronation Product Dominant? Identify_Byproducts->Protodeboronation Homocoupling Homocoupling Product Dominant? Protodeboronation->Homocoupling No Optimize_Base Optimize Base (e.g., milder base) Protodeboronation->Optimize_Base Yes No_Reaction Reaction Stalled? Homocoupling->No_Reaction No Degas_Reaction Improve Degassing Technique Homocoupling->Degas_Reaction Yes Check_Reagents Verify Reagent Quality No_Reaction->Check_Reagents Yes Control_Water Control Water Content Optimize_Base->Control_Water Adjust_Temp_Time Adjust Temperature and Time Control_Water->Adjust_Temp_Time Use_Pd0_Catalyst Use Pd(0) Pre-catalyst Degas_Reaction->Use_Pd0_Catalyst Screen_Catalysts Screen Catalysts and Ligands Check_Reagents->Screen_Catalysts

Caption: Troubleshooting workflow for reactions.

References

"hydrolysis of Potassium ((dimethylamino)methyl)trifluoroborate during reaction"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for potassium ((dimethylamino)methyl)trifluoroborate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the use of this versatile reagent in your experiments. My aim is to combine technical accuracy with practical, field-proven insights to ensure the success of your synthetic endeavors.

Introduction to this compound

This compound is a valuable reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[1][2] As a stable, crystalline solid, it offers significant advantages over the corresponding boronic acid in terms of ease of handling and storage.[3][4] However, its successful application hinges on a controlled hydrolysis to the active boronic acid species in situ. This guide will address common challenges and questions related to the hydrolysis of this reagent during your reactions.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound to air and moisture?

Potassium organotrifluoroborates, in general, are known for their exceptional stability towards air and moisture, allowing them to be stored indefinitely at room temperature without special precautions.[1][5] This stability is a key advantage over their boronic acid counterparts, which can be prone to dehydration and other forms of degradation.

Q2: What is the mechanism of hydrolysis for this compound?

The hydrolysis of organotrifluoroborates to their corresponding boronic acids is a crucial step for their participation in cross-coupling reactions.[6][7] This process involves the stepwise substitution of fluoride ions by hydroxide ions. The rate of this hydrolysis can be influenced by several factors, including pH, temperature, and the electronic properties of the organic substituent. For many organotrifluoroborates, the hydrolysis is thought to be acid-catalyzed.[6][7]

Q3: How does the (dimethylamino)methyl group affect the hydrolysis of the trifluoroborate?

The electron-donating nature of the (dimethylamino)methyl group is expected to influence the electronic properties of the boronate intermediate. Generally, electron-rich organotrifluoroborates tend to undergo hydrolysis more readily than electron-poor ones.[8] This is attributed to the stabilization of the intermediate difluoroborane species.[8]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments involving the hydrolysis of this compound.

Issue 1: Low or No Conversion of Starting Material in a Suzuki-Miyaura Coupling Reaction.

Possible Cause 1: Inefficient Hydrolysis of the Trifluoroborate.

The cross-coupling reaction requires the in situ formation of the boronic acid. If the hydrolysis is too slow or incomplete, the concentration of the active nucleophile will be insufficient to drive the catalytic cycle forward.

Troubleshooting Steps:

  • Optimize the Base: The choice and amount of base are critical. While stronger bases can facilitate hydrolysis, an excessively high pH can also lead to side reactions. Consider screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[4][9] It has been observed that at least 3 equivalents of base may be necessary to achieve a sufficient rate of hydrolysis.[10]

  • Adjust the Solvent System: The presence of water is essential for hydrolysis. Ensure your solvent system contains an adequate amount of water. A common solvent mixture is a combination of an organic solvent like toluene or THF with water.[4][11]

  • Increase Reaction Temperature: Higher temperatures will generally increase the rate of hydrolysis. However, be mindful of the thermal stability of your substrates and catalyst.

  • Consider the Reaction Vessel: The surface of a glass reaction vessel can act as a fluorophile, driving the hydrolytic equilibrium towards the boronic acid. The shape and size of the flask can impact the hydrolysis profile.[12]

Workflow for Troubleshooting Low Conversion:

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Formation of Protodeboronation Byproduct.

Possible Cause: Premature or Excessive Hydrolysis.

If the boronic acid is generated too quickly and accumulates in the reaction mixture before it can be consumed in the catalytic cycle, it can be susceptible to protodeboronation, especially under harsh conditions.[6][13]

Troubleshooting Steps:

  • Moderate the Reaction Conditions: If you suspect rapid hydrolysis is the issue, try lowering the reaction temperature or using a milder base.

  • "Slow Release" Strategy: The stability of organotrifluoroborates allows for a "slow release" of the boronic acid, which can minimize side reactions like protodeboronation.[6][7] Fine-tuning the reaction conditions to match the rate of hydrolysis with the rate of the catalytic turnover is key.

  • Use Stoichiometric Amounts: Due to their stability and reduced tendency for protodeboronation compared to boronic acids, organotrifluoroborates can often be used in near-stoichiometric amounts.[13] Using a large excess may lead to higher concentrations of the boronic acid and increase the likelihood of side reactions.

Hydrolysis and Cross-Coupling Relationship:

Caption: The interplay between hydrolysis and cross-coupling.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general starting point for the Suzuki-Miyaura cross-coupling of an aryl chloride with this compound.

Table 1: Reaction Components and Conditions

ComponentAmount (mmol)Equivalents
Aryl Chloride0.51.0
This compound0.551.1
Palladium(II) Acetate (Pd(OAc)₂)0.010.02
RuPhos0.020.04
Potassium Carbonate (K₂CO₃)1.53.0
Toluene5 mL-
Water0.5 mL-
Condition Value
Temperature80-100 °C
Reaction Time12-24 h

Step-by-Step Procedure:

  • To a clean, dry Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (0.5 mmol), this compound (0.55 mmol), and potassium carbonate (1.5 mmol).[4]

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene (5 mL) and deionized water (0.5 mL) to the reaction mixture.

  • In a separate vial, prepare the catalyst pre-mixture by combining palladium(II) acetate (0.01 mmol) and RuPhos (0.02 mmol).[9]

  • Under a positive pressure of the inert gas, add the catalyst pre-mixture to the Schlenk tube.

  • Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature.

  • Stir the reaction mixture vigorously for the specified time.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

Technical Support Center: Optimizing Suzuki-Miyaura Coupling with Potassium ((dimethylamino)methyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) regarding the use of potassium ((dimethylamino)methyl)trifluoroborate in Suzuki-Miyaura cross-coupling reactions, with a specific focus on the critical role of the base in achieving optimal reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What are potassium organotrifluoroborates and why are they preferred over boronic acids?

Potassium organotrifluoroborates (R-BF₃K) are tetracoordinate boron ate complexes that serve as robust and highly stable precursors to boronic acids in cross-coupling reactions.[1][2] Their primary advantages over traditional boronic acids include:

  • Enhanced Stability: They are typically crystalline, free-flowing solids that are exceptionally stable to air and moisture, allowing for indefinite storage at room temperature without degradation.[1][3][4] This contrasts sharply with many boronic acids, which are prone to decomposition.

  • Resistance to Protodeboronation: The tetracoordinate nature of the boron atom protects it from premature protodeboronation (replacement of the boron group with a hydrogen atom), a common side reaction with boronic acids, especially electron-deficient ones.[5][6] This stability allows for the use of near-stoichiometric amounts of the boron reagent, improving atom economy.[7]

  • Slow Release Mechanism: Under basic, aqueous conditions typical for Suzuki-Miyaura coupling, organotrifluoroborates slowly hydrolyze in situ to release the active tricoordinate boronic acid.[8][9][10] This slow release keeps the concentration of the reactive boronic acid low, minimizing side reactions like homocoupling.[8][10]

Q2: What is the fundamental role of the base in the coupling of this compound?

The base is not merely an additive; it is a critical activator in the catalytic cycle. Its primary roles are twofold:

  • Activation of the Trifluoroborate: The reaction is believed to be initiated by the base-mediated hydrolysis of the stable trifluoroborate salt to the corresponding boronic acid (or a related boronate species).[10][11] This is the crucial step that "unveils" the reactive organoboron species, allowing it to participate in the coupling.[2]

  • Facilitation of Transmetalation: Once the boronic acid is formed, the base facilitates the key transmetalation step. It does this by forming a more nucleophilic "ate" complex (R-B(OH)₃⁻) from the boronic acid.[12][13] This boronate is significantly more reactive towards the palladium(II) halide complex than the neutral boronic acid, driving the catalytic cycle forward.[14][15]

Activation of Potassium Organotrifluoroborate.

Guide to Base Selection and Efficiency

The choice of base is paramount and can dramatically influence reaction yield and rate. The optimal base often depends on the specific substrates, particularly the reactivity of the aryl halide.

Q3: Which bases are most effective for this coupling, and how do I choose?

Inorganic bases are most commonly employed. The choice involves a trade-off between reactivity and the potential for side reactions. A systematic screening is often the best approach.

BaseStrengthTypical Use Case & Rationale
Cesium Carbonate (Cs₂CO₃) StrongGold Standard for Difficult Couplings. Often provides the best results, especially with less reactive electrophiles like aryl chlorides.[9][16] Its high solubility in organic solvents and ability to effectively promote both trifluoroborate hydrolysis and transmetalation make it highly effective.[2]
Potassium Phosphate (K₃PO₄) StrongExcellent Alternative to Cs₂CO₃. Frequently used for challenging couplings, including those involving sterically hindered substrates or heteroaryl chlorides.[17] It is a strong, non-nucleophilic base that works well in many systems.
Potassium Carbonate (K₂CO₃) ModerateA Versatile First Choice. A good starting point for reactive aryl bromides and iodides.[18][19] It is less expensive than cesium carbonate and often provides excellent yields when high basicity is not required. It is a common choice in many established protocols.[7]
Sodium Carbonate (Na₂CO₃) ModerateEffective and Economical. Similar in strength to K₂CO₃, Na₂CO₃ can be a very effective and economical choice for optimizing reactions, sometimes outperforming other bases in specific substrate combinations.[19]
Organic Bases (e.g., t-BuNH₂, TEA) Weak/Mod.For Base-Sensitive Substrates. Used less frequently but can be advantageous when the substrate contains base-labile functional groups (e.g., esters).[20] Their efficacy can be lower, and they are typically reserved for specific applications where inorganic bases cause decomposition.
Q4: How does base strength directly impact the reaction?

The strength and nature of the base directly influence the rate of hydrolysis of the R-BF₃K salt.[8][10]

  • Stronger bases (e.g., Cs₂CO₃, K₃PO₄): These bases accelerate the hydrolysis of the trifluoroborate to the active boronic acid. This is beneficial for couplings involving unreactive partners (like aryl chlorides) where a higher concentration of the active boron species is needed to drive the reaction forward.[17]

  • Weaker bases (e.g., K₂CO₃, KF): These may lead to a slower release of the boronic acid. This can be advantageous in preventing the accumulation of the boronic acid, thereby minimizing side reactions like protodeboronation and homocoupling, especially with more reactive coupling partners.[5][15]

Troubleshooting Guide

Encountering issues like low yield or failed reactions is common. This guide provides a systematic approach to diagnosing and solving these problems.

Troubleshooting_Workflow start Low or No Yield Observed check_sm Is Starting Material (Aryl Halide) Consumed? start->check_sm check_byproducts Are Byproducts (e.g., Homocoupling) Observed? check_sm->check_byproducts Yes sol_catalyst SOLUTION: - Use more active catalyst/ligand system (e.g., Buchwald ligands). - Increase reaction temperature. - Ensure catalyst/ligand purity. check_sm->sol_catalyst No sol_base SOLUTION: - Switch to a stronger base (K₃PO₄ or Cs₂CO₃). - Ensure base is finely powdered and anhydrous. - Screen different solvent systems. check_byproducts->sol_base No (Complex Mixture / No Reaction) sol_degas SOLUTION: - Improve degassing procedure (3x pump-thaw cycles). - Use fresh, anhydrous, and degassed solvents. - Check for leaks in the reaction setup. check_byproducts->sol_degas Yes (Homocoupling) sol_boron SOLUTION: - Use milder base (e.g., K₂CO₃). - Lower reaction temperature or shorten time. - Ensure R-BF₃K reagent is pure. check_byproducts->sol_boron Yes (Protodeboronation)

Troubleshooting workflow for low-yield couplings.
Q5: My reaction yield is very low, and I've recovered most of my starting aryl halide. What's the likely cause?

This classic symptom points to a failure in the catalytic cycle, often at the oxidative addition or transmetalation step.

  • Probable Cause 1: Insufficiently Active Catalyst. Your aryl halide, particularly if it's an electron-rich or sterically hindered chloride, may be too unreactive for the chosen catalyst system.[5][17]

    • Solution: Switch to a more active catalyst system. For challenging aryl chlorides, palladium precatalysts paired with bulky, electron-rich phosphine ligands (e.g., RuPhos, SPhos) are often required to facilitate the difficult oxidative addition step.[7][18]

  • Probable Cause 2: Ineffective Base. The chosen base may not be strong enough to promote the hydrolysis of the trifluoroborate and subsequent transmetalation at a sufficient rate.

    • Solution: Increase the strength of the base. If you started with K₂CO₃, switch to K₃PO₄ or Cs₂CO₃.[2][17] Ensure the base is of high purity and, if solid, finely ground to maximize surface area.[21]

Q6: My reaction is clean, but the yield is poor, and I suspect protodeboronation. How can I fix this?

Protodeboronation occurs when the in situ generated boronic acid reacts with a proton source (like water) and is replaced by hydrogen before it can couple. While R-BF₃K salts are resistant, their active form is not.

  • Probable Cause: Reaction Conditions are too Harsh. High temperatures, long reaction times, or an overly aggressive base can lead to a higher steady-state concentration of the boronic acid, increasing the likelihood of this side reaction.[5][8]

    • Solution 1: Use a Milder Base. Switch from a strong base like Cs₂CO₃ to a moderate one like K₂CO₃ or even KF.[5][15] This slows the release of the boronic acid, keeping its concentration low and favoring the productive coupling pathway.

    • Solution 2: Optimize Temperature and Time. Monitor the reaction by TLC or GC-MS and stop it as soon as the starting material is consumed. Lowering the temperature may also help, though it will slow the reaction rate.[5]

Q7: I am observing significant amounts of a biaryl byproduct from the homocoupling of my boron reagent. What causes this?

Homocoupling is the self-coupling of two organoboron molecules. It is often promoted by the presence of oxygen or excess Pd(II) species in the reaction mixture.[17][22]

  • Probable Cause: Inadequate Inert Atmosphere. Oxygen can interfere with the catalytic cycle, leading to the oxidation of Pd(0) to Pd(II) and promoting the homocoupling pathway.[22]

    • Solution: Ensure your reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen). Use anhydrous, degassed solvents. The "freeze-pump-thaw" method (3 cycles) is highly effective for removing dissolved oxygen from the solvent. A simple sparge with inert gas for 15-30 minutes is a viable alternative.[4][5]

Validated Experimental Protocol

This general procedure is a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl chloride. Optimization may be required for specific substrates.

Materials:

  • Aryl chloride (1.0 equiv, 0.5 mmol)

  • This compound (1.05-1.2 equiv, 0.525-0.6 mmol)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 3.0 equiv, 1.5 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%, 0.01 mmol)

  • Ligand (e.g., RuPhos, 4 mol%, 0.02 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene/Water 10:1, 5.5 mL)

Procedure:

  • Reaction Setup: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl chloride, this compound, and the chosen base.

  • Inerting the Atmosphere: Seal the Schlenk tube, then evacuate the vessel under high vacuum and backfill with argon. Repeat this cycle a total of three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of argon, add the degassed solvent mixture (e.g., 5 mL toluene and 0.5 mL water) via syringe.[4]

  • Catalyst Preparation & Addition: In a separate small vial, quickly weigh the Pd(OAc)₂ and RuPhos ligand. Add this solid mixture to the reaction tube against a positive flow of argon. Note: Pre-formed palladium precatalysts can also be used.

  • Reaction Execution: Seal the Schlenk tube tightly. Place the tube in a preheated oil bath at 85-100 °C and stir vigorously. The mixture will typically turn a dark brown or black color, indicating the formation of the active Pd(0) catalyst.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under argon) and analyzing via TLC, GC-MS, or LC-MS. The reaction is typically complete within 4-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).[7]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel to yield the final product.

References

Technical Support Center: Suzuki-Miyaura Reactions with Organotrifluoroborates

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Minimizing Homocoupling

Welcome to the technical support center for Suzuki-Miyaura reactions utilizing organotrifluoroborates. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their cross-coupling reactions and troubleshoot common side reactions, particularly the formation of homocoupled byproducts. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, grounded in mechanistic understanding and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of homocoupling of my organotrifluoroborate starting material. What is the primary cause of this?

A1: Homocoupling of organotrifluoroborates in Suzuki-Miyaura reactions is predominantly linked to the concentration of the active boronic acid species in the reaction mixture.[1][2][3] Potassium organotrifluoroborates (R-BF₃K) are stable, solid reagents that act as a precursor to the more reactive boronic acid (RB(OH)₂), which is the species that participates in the catalytic cycle.[1][2][3] The trifluoroborate hydrolyzes in situ to generate the boronic acid. If the rate of this hydrolysis is faster than the rate of the cross-coupling catalytic cycle, the boronic acid can accumulate. This excess boronic acid can then undergo oxidative homocoupling, catalyzed by palladium species, leading to the formation of R-R dimers. This side reaction is especially prevalent if there are issues with the oxidative addition of the aryl halide or if the palladium catalyst is not efficiently turning over.

Q2: How does the "slow-release" of boronic acid from the organotrifluoroborate help in minimizing homocoupling?

A2: The "slow-release" strategy is a key advantage of using organotrifluoroborates over boronic acids directly.[1][2][3][4] By controlling the hydrolysis of the organotrifluoroborate, a low, steady concentration of the active boronic acid is maintained throughout the reaction. This ensures that the boronic acid is consumed in the desired cross-coupling pathway as soon as it is formed, preventing its accumulation and subsequent homocoupling.[1][2][3] The balance between the rate of hydrolysis and the rate of catalytic turnover is therefore critical for a successful reaction with minimal byproducts.[1][2]

Q3: Can the choice of base influence the rate of organotrifluoroborate hydrolysis and, consequently, homocoupling?

A3: Absolutely. The choice and concentration of the base are critical factors that influence the hydrolysis rate of organotrifluoroborates. While a base is necessary for the transmetalation step of the Suzuki-Miyaura cycle, it can also affect the pH of the reaction medium, which in turn impacts the hydrolysis of the R-BF₃K salt. Interestingly, for some organotrifluoroborates, particularly those with electron-withdrawing groups, the hydrolysis can be acid-catalyzed.[1][2][3] This leads to an "acid-base paradox" where operating under strongly basic conditions can actually slow down the hydrolysis, promoting the desired slow-release of the boronic acid. The choice of base can also influence the phase behavior of biphasic solvent systems (e.g., THF/water), which can have a profound effect on the hydrolysis profile and, therefore, the extent of homocoupling.[1][2][3]

Troubleshooting Guide: Minimizing Homocoupling

This section provides a systematic approach to diagnosing and resolving issues with excessive homocoupling in your Suzuki-Miyaura reactions with organotrifluoroborates.

Issue 1: Excessive Homocoupling of the Organotrifluoroborate

This is the most common issue and can be addressed by carefully tuning the reaction conditions to control the hydrolysis rate of the organotrifluoroborate and optimize the catalytic cycle.

G start High Homocoupling Observed step1 Step 1: Evaluate Ligand Choice start->step1 Initial Troubleshooting step2 Step 2: Optimize Base and Solvent System step1->step2 If homocoupling persists step3 Step 3: Adjust Catalyst Loading and Catalyst:Ligand Ratio step2->step3 If homocoupling persists step4 Step 4: Control Reaction Temperature and Time step3->step4 Fine-tuning end_node Homocoupling Minimized step4->end_node Successful Optimization

Caption: Troubleshooting workflow for minimizing homocoupling.

The choice of phosphine ligand or N-heterocyclic carbene (NHC) is critical in promoting the desired cross-coupling over homocoupling. Bulky, electron-rich ligands generally accelerate the oxidative addition and reductive elimination steps of the catalytic cycle, which can help to consume the boronic acid as it is formed.

Ligand ClassRecommended LigandsRationale & Key Considerations
Biaryl Phosphines SPhos, XPhos, RuPhosThese ligands are sterically demanding and electron-rich, which promotes efficient oxidative addition and reductive elimination. They are often effective at low catalyst loadings.[5]
Ferrocenyl Phosphines dppfPdCl₂(dppf) is a robust and versatile catalyst that has been shown to be effective in minimizing homocoupling with deactivated aryltrifluoroborates.[6]
N-Heterocyclic Carbenes (NHCs) PEPPSI-type catalystsNHCs are strong electron donors and can form highly stable and active palladium complexes, which can be beneficial for challenging couplings.[7]
Simple Phosphines PPh₃, PCy₃While less universally effective than biaryl phosphines, they can be sufficient for less demanding substrates and are a cost-effective option.[6][8]

Experimental Protocol: Ligand Screening

  • Setup: In parallel reaction vials under an inert atmosphere, add your aryl halide (1.0 equiv), organotrifluoroborate (1.1-1.5 equiv), and base (e.g., Cs₂CO₃, 2.0 equiv).

  • Catalyst Preparation: In separate vials, pre-mix the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the respective ligand (1:1 or 1:2 Pd:ligand ratio) in the reaction solvent.

  • Initiation: Add the catalyst solution to the reaction vials.

  • Reaction: Stir the reactions at the desired temperature and monitor by TLC or GC/LC-MS.

  • Analysis: Compare the ratio of the desired product to the homocoupled byproduct for each ligand.

The base and solvent system directly controls the hydrolysis rate of the organotrifluoroborate.

ParameterRecommendationRationale
Base Selection Cs₂CO₃, K₃PO₄These bases are commonly used and have been shown to be effective. For organotrifluoroborates that undergo acid-catalyzed hydrolysis, a stronger base can help to maintain a low concentration of the active boronic acid.[1][2][3]
Solvent System THF/H₂O, Dioxane/H₂OA biphasic system is often necessary for the hydrolysis of the organotrifluoroborate. The ratio of organic solvent to water should be carefully optimized to control the hydrolysis rate.[1][2][3]
Water Content Start with a lower water contentReducing the amount of water will generally slow down the hydrolysis of the organotrifluoroborate, thus favoring the "slow-release" mechanism.

Optimizing the catalyst system can further suppress homocoupling.

ParameterRecommendationRationale
Catalyst Loading Use low catalyst loading (0.5-2 mol%)A lower catalyst loading can sometimes disfavor the homocoupling pathway.[5]
Pd:Ligand Ratio 1:1 to 1:2A slight excess of the ligand can help to stabilize the active palladium species and prevent the formation of palladium black, which can promote side reactions.
ParameterRecommendationRationale
Temperature Lower the reaction temperatureLowering the temperature can slow down both the desired reaction and the homocoupling, but it may disproportionately affect the rate of the side reaction.
Reaction Time Monitor the reaction closelyAvoid unnecessarily long reaction times, as this can lead to catalyst decomposition and an increase in side products.

Mechanistic Insights into Homocoupling

Understanding the proposed mechanisms for homocoupling can aid in troubleshooting.

G cluster_0 Desired Cross-Coupling Cycle cluster_1 Homocoupling Side Reaction pd0 Pd(0)L₂ pdII_aryl Ar-Pd(II)L₂-X pd0->pdII_aryl Oxidative Addition (Ar-X) pdII_trans Ar-Pd(II)L₂-Ar' pdII_aryl->pdII_trans Transmetalation (Ar'-B(OH)₂) pdII_trans->pd0 Reductive Elimination product Cross-Coupled Product pdII_trans->product Ar-Ar' pdII Pd(II)X₂ pdII_ar1 Ar-Pd(II)L₂-X pdII->pdII_ar1 Transmetalation (Ar-B(OH)₂) pdII_ar2 Ar-Pd(II)L₂-Ar pdII_ar1->pdII_ar2 Transmetalation (Ar-B(OH)₂) pd0_hc Pd(0)L₂ pdII_ar2->pd0_hc Reductive Elimination byproduct Homocoupled Product pdII_ar2->byproduct Ar-Ar

Caption: Simplified catalytic cycles for cross-coupling and homocoupling.

The homocoupling pathway is favored when the concentration of the boronic acid is high and/or when Pd(II) species are present that can readily undergo two transmetalation steps with the boronic acid before reductive elimination.

References

Technical Support Center: Purification Strategies for Products from Potassium ((dimethylamino)methyl)trifluoroborate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for researchers utilizing Potassium ((dimethylamino)methyl)trifluoroborate and related organotrifluoroborates. This document provides in-depth, field-tested guidance on the purification of reaction products, addressing common challenges with practical, evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after a Suzuki-Miyaura cross-coupling reaction using this compound?

A1: The typical impurity profile of a crude reaction mixture includes:

  • Boron-based Species: Unreacted this compound, and more commonly, boric acid (B(OH)₃) or related boronic acids. These arise from the in-situ hydrolysis of the trifluoroborate under reaction conditions.[1]

  • Catalyst Residues: Palladium species (often appearing as palladium black) and phosphine ligand byproducts (e.g., phosphine oxides like triphenylphosphine oxide if used).

  • Unreacted Starting Materials: The electrophile (e.g., aryl bromide or chloride) may remain if the reaction did not go to completion.

  • Base: Inorganic bases used in the reaction, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃).[2]

  • Homocoupled Byproducts: Small amounts of biaryl products resulting from the coupling of two electrophile molecules.

Q2: My product contains a basic dimethylamino group. How does this impact my purification strategy?

A2: The basicity of your product is a key handle for purification. It allows for selective separation using acid-base extraction. By washing the crude organic mixture with a dilute aqueous acid (e.g., 1M HCl), your basic product will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer. Subsequently, neutralizing the aqueous layer with a base (e.g., NaOH) and extracting with an organic solvent will recover your purified product. However, this same basicity can cause issues during silica gel chromatography, leading to peak tailing or complete retention on the column.

Q3: Is silica gel chromatography a good choice for purifying my aminomethylated product?

A3: It can be, but often requires modification. Standard silica gel is acidic and can strongly interact with the basic amine of your product, causing poor separation.[3] To mitigate this, you can:

  • Use a Modified Eluent: Add a small percentage (0.5-2%) of a basic modifier like triethylamine (Et₃N) or ammonium hydroxide to your mobile phase. This deactivates the acidic sites on the silica.

  • Switch to a Different Stationary Phase: Neutral or basic alumina can be a better choice for purifying basic compounds.

  • Use a Different Solvent System: A polar solvent system like dichloromethane/methanol can be effective for eluting polar, basic compounds.[3]

Q4: The starting organotrifluoroborate salt is a stable, crystalline solid. How do I remove any unreacted salt from my product?

A4: Potassium organotrifluoroborates are generally soluble in polar solvents like acetone, acetonitrile, and methanol, but have low solubility in less polar solvents like diethyl ether or hexanes.[4][5] After the reaction, a standard workup involving dilution with a primary extraction solvent (e.g., ethyl acetate) and washing with water or brine will typically remove the majority of the unreacted potassium salt into the aqueous phase. If some salt remains, precipitation by adding a non-polar solvent like hexane to a concentrated solution of your product in a more polar solvent can be effective.[4]

Troubleshooting Purification Challenges

Issue 1: Persistent Boric Acid Contamination

Boric acid and its derivatives are notoriously difficult to remove due to their unique properties as weak Lewis acids.[6]

Causality:

In neutral or acidic solutions, boric acid is primarily a non-ionic molecule, making it poorly soluble in many common organic solvents used for extraction. At a higher pH, it converts to the more water-soluble borate ion (B(OH)₄⁻).[6][7]

Troubleshooting Protocol: Enhanced Aqueous Workup
  • Reaction Quench: After the reaction is complete, cool the mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., Ethyl Acetate, Toluene).

  • Basic Wash: Transfer the mixture to a separatory funnel and wash with a basic aqueous solution. A 1-2 M solution of NaOH is often effective.[3] This converts boric acid to the highly water-soluble sodium borate salt. Repeat the wash 2-3 times.

  • Phase Separation: Separate the organic layer. If your product is basic, be aware that it will remain in the organic phase during this step.

  • Final Wash & Dry: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

Alternative Strategy: Complexation & Filtration

For stubborn cases, complexation with a diol can be used.

  • Concentrate the crude reaction mixture.

  • Redissolve in a suitable organic solvent.

  • Add a diol such as diethanolamine. This forms a complex with boric acid that may precipitate.

  • The resulting complex can often be removed by filtration.[6]

Issue 2: Product Streaking or Retention on Silica Gel Column

This is a classic problem when purifying basic compounds on acidic silica gel.

Causality:

The lone pair of electrons on the nitrogen of the dimethylamino group forms a strong interaction with the acidic silanol (Si-OH) groups on the surface of the silica gel. This can lead to irreversible adsorption or significant peak tailing, resulting in poor separation and low recovery.

Troubleshooting Protocol: Modified Flash Chromatography
  • Prepare Slurry: Pre-adsorb your crude product onto a small amount of silica gel.

  • Prepare Column: Pack the column with silica gel slurried in your starting eluent.

  • Prepare Eluent: The key is to add a basic modifier. A common choice is to use a hexane/ethyl acetate gradient system with 0.5-1% triethylamine (Et₃N) added to the eluent mixture.

  • Elution: Run the column as usual. The triethylamine will compete with your product for the acidic sites on the silica, allowing your product to elute cleanly.

  • Solvent Selection Table:

Polarity of ProductRecommended Starting Eluent System (with 1% Et₃N)
Low to Medium PolarityHexane / Ethyl Acetate
Medium to High PolarityDichloromethane / Methanol[3]
High PolarityEthyl Acetate / Methanol
Issue 3: Product is a Persistent Oil and Fails to Crystallize

While many organotrifluoroborates and their coupled products are crystalline solids, obtaining an oil is a common outcome, especially if minor impurities are present.[4]

Causality:

Impurities can disrupt the formation of a crystal lattice. The presence of residual solvent or a low melting point of the pure compound can also result in an oil.

Troubleshooting Protocol: Inducing Crystallization

Crystallization is an excellent final purification step as it selects for the pure compound, leaving impurities in the mother liquor.[8]

  • Purity Check: Ensure the oil is reasonably pure (>90%) by NMR or LC-MS. If not, perform chromatography first.

  • Solvent Screening: The goal is to find a solvent or solvent system where your product is soluble when hot but sparingly soluble at room temperature or colder.[9]

    • Place a small amount of your oil in several test tubes.

    • Add a few drops of different solvents (e.g., Hexane, Ethanol, Isopropanol, Acetone, Toluene, Acetonitrile) to each.

    • Heat the samples that dissolve.

    • Allow them to cool slowly to room temperature, then place them in an ice bath or freezer. Observe for crystal formation.

  • Step-by-Step Crystallization:

    • Dissolve the impure oil in the minimum amount of the chosen hot solvent.[9]

    • If the solution is colored by impurities, you can add a small amount of activated charcoal and hot filter the solution.

    • Cover the flask and allow it to cool slowly to room temperature. Rapid cooling leads to smaller, less pure crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold crystallization solvent.[9]

    • Dry the crystals under vacuum.

Advanced Crystallization Techniques
TechniqueDescription
Solvent Layering Dissolve your compound in a dense "good" solvent (e.g., DCM). Carefully layer a less dense "poor" solvent (e.g., hexane) on top. Crystals will form slowly at the interface.[10]
Seeding If you have a single pure crystal, add it to a supersaturated solution of your compound to initiate crystallization.[10]
Vapor Diffusion Place a vial with your compound dissolved in a solvent inside a larger sealed jar containing a more volatile "anti-solvent" in which your compound is insoluble. The anti-solvent vapor slowly diffuses into the vial, causing crystallization.

Purification Workflow Diagrams

General Purification Strategy Decision Tree

This diagram outlines a logical workflow for approaching the purification of products from this compound reactions.

Purification_Workflow start Crude Reaction Mixture workup Aqueous Workup (Dilute with EtOAc, wash with H2O/Brine) start->workup check_impurities Analyze Organic Layer (TLC, LC-MS, NMR) workup->check_impurities boron_issue Boric Acid Impurities Present? check_impurities->boron_issue basic_wash Perform Basic Wash (e.g., 1M NaOH) boron_issue->basic_wash Yes product_state Product is Solid or Oil? boron_issue->product_state No basic_wash->product_state solid_path Attempt Direct Crystallization from crude solid product_state->solid_path Solid oil_path Concentrate to Oil product_state->oil_path Oil chromatography_q Purity sufficient? (>95%) solid_path->chromatography_q chromatography Silica Gel Chromatography (Use eluent with 1% Et3N) oil_path->chromatography chromatography_q->chromatography No final_product Pure Product chromatography_q->final_product Yes final_oil_q Crystallization Needed? chromatography->final_oil_q final_oil_q->final_product No, pure oil is acceptable crystallize_oil Induce Crystallization (Solvent screening, slow cooling) final_oil_q->crystallize_oil Yes crystallize_oil->final_product

Caption: Decision tree for selecting a purification strategy.

Acid-Base Extraction Workflow for Aminomethylated Products

This diagram illustrates the separation of a basic product from neutral/acidic impurities.

Acid_Base_Extraction cluster_step1 Step 1: Acidic Wash cluster_step2 Step 2: Basify & Extract org1 Organic Layer (Neutral/Acidic Impurities) aq1 Aqueous Layer (pH < 2) (Protonated Product: R-CH₂NMe₂H⁺) add_base Adjust pH > 10 with NaOH & Extract with EtOAc aq1->add_base org2 New Organic Layer (Pure Product: R-CH₂NMe₂) aq2 Aqueous Layer (pH > 10) (Inorganic Salts) start Crude Organic Solution (Product + Impurities) add_acid Wash with 1M HCl start->add_acid separate1 Separate Layers add_acid->separate1 separate1->org1 separate1->aq1 separate2 Separate Layers add_base->separate2 separate2->org2 separate2->aq2

Caption: Flowchart for purification via acid-base extraction.

References

"impact of solvent choice on Potassium ((dimethylamino)methyl)trifluoroborate reactivity"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Potassium ((dimethylamino)methyl)trifluoroborate

A Guide to Solvent Selection and Reaction Optimization

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their synthetic endeavors. My objective is to provide not just protocols, but a deeper understanding of the chemical principles at play, particularly concerning the critical role of solvent choice in determining the success of your reactions. As a stable, crystalline solid, this compound offers significant advantages over traditional boronic acids, but its reactivity is unlocked through careful control of reaction conditions, with the solvent system being paramount.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the handling and reactivity of this compound, focusing on the "why" behind common experimental choices.

Q1: What is the primary role of the solvent in reactions involving this compound?

The solvent system serves two primary functions. First, it must dissolve the reactants—the aryl halide, the trifluoroborate salt, the base, and the catalyst—to allow them to interact. Second, and more critically for trifluoroborate chemistry, the solvent system facilitates the essential hydrolysis step. This compound is a "protected" form of a boronic acid.[1] It is not the active species in the catalytic cycle. The presence of water in the solvent mixture is required to slowly hydrolyze the trifluoroborate to its corresponding boronic acid, which can then engage in the crucial transmetalation step with the palladium catalyst.[2][3][4]

Q2: Why are mixed aqueous-organic solvent systems (e.g., Toluene/H₂O, THF/H₂O) almost always used?

This is directly linked to the hydrolysis requirement. The organic solvent (e.g., THF, CPME, Toluene) provides the primary medium for dissolving the organic substrates and the organometallic catalyst.[5][6] The water component, typically in a smaller ratio (e.g., 10:1 organic to water), is the reactant that enables the conversion of the stable, tetracoordinate trifluoroborate salt into the reactive, tricoordinate boronic acid necessary for the Suzuki-Miyaura catalytic cycle.[7][8] Without water, the transmetalation step cannot proceed efficiently.

Q3: How does the choice of the organic co-solvent impact the reaction?

The organic co-solvent is a key variable for optimization. Its primary impacts are:

  • Reaction Temperature: Solvents with higher boiling points, such as cyclopentyl methyl ether (CPME) or toluene, allow the reaction to be run at higher temperatures. This can significantly increase the reaction rate and drive difficult couplings to completion, often resulting in higher yields and shorter reaction times compared to lower-boiling solvents like THF.[6]

  • Solubility: The solvent must effectively dissolve all components. Poor solubility of any reactant or catalyst can lead to a stalled or failed reaction.

  • Catalyst Stability and Activity: The solvent can coordinate with the palladium catalyst, influencing its stability and reactivity.[9] The optimal solvent often depends on the specific ligand and substrates being used.

Q4: What is the stability of this compound? Can it be handled in the air?

One of the principal advantages of potassium organotrifluoroborates is their exceptional stability. They are typically crystalline solids that are stable to air and moisture and can be stored on the benchtop for extended periods without decomposition.[5] This contrasts sharply with many boronic acids, which can be prone to dehydration to form boroxines or undergo protodeboronation. The reactivity of the trifluoroborate is "unmasked" in situ under the aqueous, basic conditions of the cross-coupling reaction.[1]

Q5: A recent study reassigned aminomethyltrifluoroborates as zwitterionic "ammoniomethyltrifluoroborates." What is the practical implication of this?

This is a critical insight into the true nature of the reagent. Research has shown that the products from the synthesis of these reagents are better described as zwitterionic ammoniomethyltrifluoroborates, and that simple treatment with a base like K₂CO₃ is insufficient to fully deprotonate them to the potassium salt.[10] The practical implication is that the reagent exists in equilibrium and retains its high reactivity in Suzuki-Miyaura couplings under the established conditions. It reinforces that the reaction conditions (base, solvent, temperature) are doing more than just facilitating a simple coupling; they are managing a complex series of equilibria to generate the active nucleophile.[10]

Troubleshooting Guide: Solvent-Related Issues

When a reaction delivers a suboptimal yield or fails entirely, the solvent system is one of the first and most important variables to investigate.

Problem Potential Cause (Solvent-Related) Recommended Solution
Low or No Product Yield 1. Inefficient Hydrolysis: The trifluoroborate is not being converted to the active boronic acid at a sufficient rate. This can happen if the reaction is anhydrous or the base is not effective. 2. Low Reaction Temperature: The energy of activation for a difficult coupling (e.g., with a hindered aryl chloride) is not being met.1. Verify Water Content: Ensure a mixed aqueous/organic solvent system is used (e.g., 10:1 or 4:1 ratio). Confirm the activity and stoichiometry of your base (Cs₂CO₃ or K₂CO₃ are common and effective).[3][6] 2. Increase Temperature: Switch from a lower-boiling solvent like THF to a higher-boiling one like CPME or Toluene. This has been shown to improve yields and shorten reaction times.[6]
Formation of Side Products (e.g., Homocoupling, Protodeboronation) Mismatched Reaction Rates: The rate of trifluoroborate hydrolysis is too fast relative to the catalytic turnover rate. This causes the active boronic acid to accumulate in the reaction mixture, where it can undergo unwanted side reactions like oxidative homocoupling or protodeboronation.[3][8]1. Lower the Temperature: Reducing the reaction temperature can slow the rate of hydrolysis, preventing the accumulation of the boronic acid. 2. Adjust Water Content: In some specific cases, such as the presence of a sensitive functional group like an epoxide, reducing the amount of water (e.g., to a 40:1 ratio) can prevent unwanted base-catalyzed side reactions while still permitting the necessary hydrolysis.[1]
Reaction Stalls Before Completion 1. Poor Solubility: A reactant, intermediate, or the catalyst itself may have poor solubility in the chosen solvent system, causing it to precipitate from the reaction. 2. Catalyst Deactivation: The solvent can play a role in catalyst stability. Some solvent-catalyst combinations are more robust than others.1. Screen Solvents: Test alternative organic co-solvents (THF, Toluene, CPME, Dioxane) to find one that provides better solubility for all components at the reaction temperature. 2. Degas Thoroughly: Ensure your solvents are rigorously degassed before adding the catalyst to prevent oxidative deactivation. Match your solvent to a literature-proven ligand system (e.g., XPhos with CPME/H₂O).[6]

Visualizing the Role of Solvent

To better understand the process, the following diagrams illustrate the key concepts.

Suzuki_Cycle_Solvent pd0 Pd(0)L_n (Active Catalyst) pd2 Ar-Pd(II)-X (Palladacycle) pd0->pd2 Ar-X oa Oxidative Addition Ar-X hydrolysis Hydrolysis (H₂O, Base) pd2r Ar-Pd(II)-R pd2->pd2r R-B(OH)₂ rbf3k R-BF₃K (Stable Precursor) rboh2 R-B(OH)₂ (Active Nucleophile) rbf3k->rboh2 tm Transmetalation pd2r->pd0 Ar-R re Reductive Elimination product Ar-R (Desired Product) inv1 inv2

Caption: Role of the aqueous solvent system in the Suzuki-Miyaura cycle.

Troubleshooting_Workflow start Problem: Low or No Product Yield check_hydrolysis Is an aqueous solvent system being used? start->check_hydrolysis add_water Action: Introduce water to the solvent system (e.g., 10:1 organic/H₂O). check_hydrolysis->add_water No check_temp Is the reaction temperature optimal for the substrate? check_hydrolysis->check_temp Yes success Re-evaluate Reaction Success add_water->success increase_temp Action: Switch to a higher-boiling solvent (e.g., THF -> CPME/Toluene). check_temp->increase_temp No check_side_products Are side products like homocoupling observed? check_temp->check_side_products Yes increase_temp->success lower_temp Action: Lower reaction temperature to slow hydrolysis relative to catalytic turnover. check_side_products->lower_temp Yes check_side_products->success No lower_temp->success

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Experimental Protocols

The following is a generalized starting protocol. Note: This is a template and must be optimized for your specific substrates and catalyst system.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add the aryl/heteroaryl halide (1.0 equiv), this compound (1.1–1.5 equiv), and base (e.g., Cs₂CO₃ or K₂CO₃, 3.0 equiv).

  • Solvent Addition: Add the chosen organic solvent and water in the desired ratio (e.g., for a 0.25 M reaction, use a 10:1 mixture of CPME/H₂O).[5]

  • Degassing: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-30 minutes. Alternatively, use three freeze-pump-thaw cycles.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol %) and the phosphine ligand (e.g., XPhos, 4-10 mol %).

  • Reaction: Heat the reaction mixture to the target temperature (e.g., 80 °C for THF, 95-100 °C for CPME) with vigorous stirring.[5][6]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or by taking aliquots for ¹H or ¹⁹F NMR analysis to track the consumption of starting materials.[10]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Improving Yields in Aminomethylation Reactions with Trifluoroborate Salts

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for aminomethylation reactions utilizing potassium organotrifluoroborate salts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing these powerful reactions. Here, we address common challenges through a structured troubleshooting guide and a comprehensive FAQ section, explaining the causality behind experimental choices to ensure your success.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during your experiments. Each entry details potential causes and provides actionable solutions grounded in chemical principles.

Question: I am observing low to no yield of my desired aminomethylated product. What are the common causes and how can I fix this?

Answer: Low product yield is a frequent issue that can stem from several factors related to reagents, reaction conditions, or the specific reaction type (e.g., Suzuki-Miyaura cross-coupling vs. Petasis reaction).

Workflow for Troubleshooting Low Yield

G start Low or No Yield Observed reagent 1. Verify Reagent Integrity - Purity of Amine/Aldehyde - Purity of Trifluoroborate Salt - Freshness of Solvents start->reagent conditions 2. Assess Reaction Conditions reagent->conditions Reagents OK suzuki Suzuki-Miyaura Pathway conditions->suzuki Cross-Coupling petasis Petasis Pathway conditions->petasis Multicomponent catalyst 2a. Check Catalyst System - Pd Source (e.g., Pd(OAc)2) - Ligand (e.g., XPhos, SPhos) - Base (e.g., Cs2CO3, K2CO3) suzuki->catalyst acid 2a. Check for Acid Promoter - Is TFA, HCl, or BF3·OEt2 required? - Substrate Activation petasis->acid suzuki_params 2b. Optimize Parameters - Temperature (85-110°C?) - Solvent (THF, CPME?) - Reaction Time catalyst->suzuki_params workup 3. Evaluate Workup & Purification - Inefficient Extraction? - Product Degradation? - Issues with Chromatography? suzuki_params->workup petasis_params 2b. Optimize Parameters - Temperature (RT to 80°C?) - Solvent (DCM, MeCN, Toluene?) - Concentration acid->petasis_params petasis_params->workup solution Problem Resolved workup->solution Yield Improved

Caption: A logical workflow for diagnosing low-yield issues.

Detailed Breakdown of Causes and Solutions:

  • Reagent Integrity:

    • Cause: While potassium organotrifluoroborate salts are notably stable to air and moisture, other reaction components like aldehydes can be prone to oxidation.[1][2]

    • Solution: Ensure the purity of your amine and carbonyl components. Use freshly distilled or purchased solvents. Confirm the integrity of your trifluoroborate salt if it has been stored for an extended period under non-inert conditions.

  • Sub-Optimal Reaction Conditions (Suzuki-Miyaura Cross-Coupling):

    • Cause: The efficiency of palladium-catalyzed cross-coupling is highly dependent on the interplay between the catalyst, ligand, base, and solvent. An inappropriate combination can halt the catalytic cycle.

    • Solution:

      • Catalyst & Ligand: For coupling with aryl chlorides, a combination of Pd(OAc)₂ with a sterically hindered, electron-rich phosphine ligand like XPhos, SPhos, or RuPhos is often most effective.[3][4][5]

      • Base: A strong inorganic base is required. Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are commonly used and proven to be effective.[3][4]

      • Solvent & Temperature: A biphasic solvent system is typical. While THF/H₂O is common, switching to cyclopentyl methyl ether (CPME)/H₂O can increase yields by allowing for higher reaction temperatures (e.g., 95°C), which can accelerate the reaction.[3][6][7]

  • Sub-Optimal Reaction Conditions (Petasis Borono-Mannich Reaction):

    • Cause: This multicomponent reaction relies on the formation of an iminium ion, which is then attacked by the boronic acid. The reactivity of all three components is crucial.

    • Solution:

      • Activation: Electron-deficient aldehydes or boronic acids may react sluggishly. The addition of a Brønsted or Lewis acid promoter (e.g., TFA, HCl, BF₃·OEt₂) can be essential to activate the components and facilitate the reaction.[8][9][10]

      • Substrate Scope: The reaction works best with aldehydes containing an α-heteroatom (like glyoxylic acid) or ortho-hydroxyl group (salicylaldehyde). For less activated aldehydes, acid promotion is often necessary.[10][11] Electron-rich boronic acids tend to give higher yields.[12]

Question: I am getting a good conversion, but my product is difficult to purify. How can I remove residual boron-containing impurities?

Answer: Purification challenges are common, particularly due to the properties of boronic acids and their derivatives, which can be polar and interact strongly with silica gel.[13]

  • Aqueous Wash:

    • Technique: During the workup, perform an extraction with an aqueous basic solution (e.g., 1M NaOH).[14]

    • Causality: Boronic acids are acidic and will be deprotonated to form water-soluble boronate salts, which are then partitioned into the aqueous layer, separating them from your typically less polar organic product.

  • Alternative Chromatography:

    • Technique: If standard silica gel chromatography fails (resulting in streaking or poor separation), consider reverse-phase chromatography (C18).[15]

    • Causality: The separation mechanism on C18 is based on hydrophobicity, which can provide a different selectivity profile compared to normal-phase silica, often resolving difficult separations of polar compounds.

  • Recrystallization:

    • Technique: If your product is crystalline, recrystallization can be a highly effective, scalable purification method. Common solvents for boronic acids and their derivatives include hot water or ethanol/water mixtures.[15]

  • Derivatization (for unreacted starting material):

    • Technique: Unreacted boronic acid can be selectively removed by forming a diethanolamine adduct, which is often crystalline and can be filtered off.[15] This is more for removing starting material than byproducts.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why should I use a potassium aminomethyltrifluoroborate salt over a traditional boronic acid or an organostannane reagent?

A: Potassium organotrifluoroborate salts offer a superior combination of stability, safety, and reactivity.[1][2]

FeaturePotassium TrifluoroboratesBoronic AcidsOrganostannanes
Stability Excellent; air- and moisture-stable crystalline solids.[2]Can be unstable; prone to dehydration to form boroxines.Generally stable but can be sensitive.
Handling Easy to handle, weigh, and store on the benchtop.[2]Can be difficult to handle due to their physical state.Requires careful handling.
Stoichiometry Exist as monomers, allowing for precise stoichiometric control.[2]Can form dimeric and trimeric species, complicating stoichiometry.[2]Monomeric.
Side Reactions Less prone to protodeboronation and homocoupling.[1][2]More susceptible to protodeboronation.Side reactions can occur.
Toxicity Low toxicity.[3]Generally low toxicity.High toxicity, and byproducts are difficult to remove.[3][16]

Q2: What is the underlying mechanism for these aminomethylation reactions?

A: The mechanism depends on the type of reaction being performed. The two primary pathways are the Suzuki-Miyaura cross-coupling and the Petasis borono-Mannich reaction.

Mechanism 1: Suzuki-Miyaura Cross-Coupling This reaction involves a palladium catalyst to couple the aminomethyltrifluoroborate with an aryl or heteroaryl halide. It is widely accepted that the trifluoroborate salt acts as a stable precursor that slowly hydrolyzes to the corresponding boronic acid, which is the active species in the catalytic cycle.[1]

G cluster_0 Catalytic Cycle pd0 Pd(0)L2 pd_aryl Ar-Pd(II)-X(L2) pd0->pd_aryl Oxidative Addition pd_aminomethyl Ar-Pd(II)-CH2NR2(L2) pd_aryl->pd_aminomethyl Transmetalation pd_aminomethyl->pd0 Reductive Elimination Ar-CH2NR2 aryl_halide Ar-X trifluoroborate K+[R2NCH2BF3]- boronic_acid R2NCH2B(OH)2 trifluoroborate->boronic_acid Hydrolysis (H2O) base Base (e.g., K2CO3)

Caption: Catalytic cycle for Suzuki-Miyaura aminomethylation.

Mechanism 2: Petasis Borono-Mannich Reaction This is a three-component reaction where an amine and a carbonyl compound (often an aldehyde) condense to form an iminium ion. This electrophilic species is then intercepted by the nucleophilic organotrifluoroborate.[17][18][19]

G amine R'2NH (Amine) iminium [R''CH=NR'2]+ (Iminium Ion) amine->iminium aldehyde R''CHO (Aldehyde) aldehyde->iminium + boronate R-BF3K (Trifluoroborate) ate_complex Intermediate Ate Complex boronate->ate_complex + iminium->ate_complex product R'2N-CH(R'')(R) (Product) ate_complex->product C-C Bond Formation

Caption: Simplified mechanism of the Petasis reaction.

Q3: How should I prepare my aminomethyltrifluoroborate salt?

A: These salts are readily synthesized. A common and reliable method is the reaction of a secondary amine with potassium bromomethyltrifluoroborate via an SN2 displacement.[2] For primary aminomethyl groups, Boc-protected versions can be prepared in a one-pot synthesis from commercially available starting materials, which are then used in cross-coupling reactions.[4] Alternatively, N-alkylation of a Boc-protected amine with iodomethylpinacolboronate followed by treatment with KHF₂ is also an effective route.[20]

Section 3: Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of Potassium Aminomethyltrifluoroborates with Aryl Chlorides

This protocol is adapted from methodologies proven to be effective for a wide range of substrates.[2][3][4]

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), potassium aminomethyltrifluoroborate (1.1–1.3 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source, such as Pd(OAc)₂ (2–5 mol %), and the phosphine ligand, such as XPhos (4–10 mol %). Add this catalyst mixture to the reaction vial.

  • Solvent Addition: Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times. Add the solvent mixture, typically cyclopentyl methyl ether (CPME) and water (10:1 ratio, to make a 0.25 M solution with respect to the aryl chloride).

  • Reaction: Seal the vial and place it in a preheated oil bath at 95°C. Stir vigorously for 12–24 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Protocol 2: General Procedure for the Acid-Promoted Petasis Reaction

This protocol is a general guideline for the three-component coupling.[8][9][10]

  • Reaction Setup: To a reaction vial with a magnetic stir bar, add the aldehyde (1.0 equiv), the amine (1.1 equiv), and the potassium organotrifluoroborate (1.2 equiv).

  • Solvent Addition: Add the solvent (e.g., acetonitrile or dichloromethane).

  • Acid Addition: Add the acid promoter, such as trifluoroacetic acid (TFA, 1.0–2.0 equiv).

  • Reaction: Stir the mixture at room temperature or heat as required (e.g., 80°C) until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material via flash column chromatography.

Section 4: References
  • An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. New Journal of Chemistry. 21

  • Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. Organic Letters. 20

  • Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic Letters. 3

  • Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. Organic Letters. 4

  • On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids. Journal of the American Chemical Society. 22

  • (a) Acid-promoted Petasis borono-Mannich reactions of trifluoroborate salts. ResearchGate. 8

  • Photoredox-Catalyzed Multicomponent Petasis Reaction with Alkyltrifluoroborates. Journal of the American Chemical Society. 6

  • The role of boronic acids in accelerating condensation reactions of α-effect amines with carbonyls. Organic & Biomolecular Chemistry. 23

  • Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. ResearchGate. 16

  • Amination of Alkylboronic Esters. European Journal of Organic Chemistry. 24

  • Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. Accounts of Chemical Research. 12

  • Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction. Molecules. 9

  • An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. National Institutes of Health. 13

  • A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry. 25

  • The acid promoted Petasis reaction of organotrifluoroborates with imines and enamines. Chemical Communications. 10

  • Organotrifluoroborate Salts. Chem-Station. 1

  • Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry. 2

  • Purification of boronic acids? Reddit. 15

  • Stereospecific Enzymatic Conversion of Boronic Acids to Amines. Journal of the American Chemical Society. 26

  • Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. 7

  • The Boronic Acid Mannich Reaction. Organic Reactions. 17

  • Petasis reaction. Wikipedia. 27

  • Insights on the Petasis Borono-Mannich Multicomponent Reaction Mechanism. Organic & Biomolecular Chemistry. 18

  • Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Beilstein Journal of Organic Chemistry. 5

  • Boronic Acids and Esters in the Petasis-Borono Mannich Multicomponent Reaction. Chemical Reviews. 11

  • Petasis Reaction. Organic Chemistry Portal. 19

  • Process for purification of boronic acid and its derivatives. Google Patents. 28

  • Can I remove boronic acid using Work up process? ResearchGate. 14

References

"stability issues of Potassium ((dimethylamino)methyl)trifluoroborate under acidic conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Potassium ((dimethylamino)methyl)trifluoroborate. This resource is designed for researchers, scientists, and drug development professionals to address stability issues, particularly under acidic conditions, that may be encountered during its use in synthetic chemistry. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the successful application of this versatile reagent.

Introduction: Understanding the Stability of this compound

This compound is a valuable reagent in modern organic synthesis, notably in Suzuki-Miyaura cross-coupling reactions for the introduction of a (dimethylamino)methyl group.[1] While generally considered more stable than the corresponding boronic acids, its tetracoordinate boron center is not immune to decomposition, especially under acidic conditions.[2] The primary pathway for decomposition is protodeboronation , a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of undesired byproducts and reduced yields of the target molecule.[3]

The presence of the basic (dimethylamino)methyl group introduces a unique stability profile compared to simple aryl- or alkyltrifluoroborates. This guide will delve into the mechanistic underpinnings of this instability and provide practical, field-tested solutions to mitigate these challenges.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for this compound in my reaction?

The most common cause of instability is protodeboronation.[3] This process is highly dependent on the pH of the reaction medium. For aminomethyltrifluoroborates, the presence of the basic nitrogen atom can lead to the formation of a zwitterionic intermediate, which is particularly susceptible to rapid decomposition, even under neutral or mildly acidic conditions.[3]

Q2: How does the (dimethylamino)methyl group influence the stability of the trifluoroborate salt?

The basicity of the dimethylamino group is a critical factor. Under acidic conditions, the nitrogen atom can be protonated. This alters the electronic nature of the molecule and can influence the rate of hydrolysis of the trifluoroborate to the corresponding boronic acid, which is often the species that undergoes protodeboronation. Furthermore, the ability to form a zwitterionic species at certain pH ranges can significantly accelerate the C-B bond cleavage.[3]

Q3: What are the typical signs of decomposition in my reaction?

The most direct evidence of decomposition is the formation of N,N-dimethylmethanamine (trimethylamine) as a byproduct and a lower than expected yield of your desired coupled product. You may also observe the formation of boric acid and its derivatives in your reaction mixture. If you are monitoring your reaction by techniques like GC-MS or LC-MS, you may see a peak corresponding to the protodeboronated product (i.e., your starting material without the boron moiety).

Q4: Can I use acidic conditions with this reagent?

While it is best to avoid strongly acidic conditions, some reactions may require a specific pH range. If acidic conditions are unavoidable, it is crucial to carefully control the pH and temperature. The rate of protodeboronation is often accelerated at higher temperatures.[4] Consider using a buffered system to maintain a stable pH throughout the reaction.

Q5: How does this reagent's stability compare to other organotrifluoroborates?

The presence of the aminomethyl group makes its stability highly pH-dependent, a characteristic that may be less pronounced in simple aryl- or alkyltrifluoroborates that lack a basic functional group. While organotrifluoroborates are generally more stable than their boronic acid counterparts, the intramolecular acid-base character of aminomethyltrifluoroborates presents a unique challenge.[2]

Part 2: Troubleshooting Guides

This section provides structured guidance to diagnose and resolve common issues related to the instability of this compound.

Guide 1: Low Yield and/or Presence of Protodeboronated Byproduct

Symptoms:

  • Low isolated yield of the desired cross-coupled product.

  • Identification of N,N-dimethylmethanamine or the protodeboronated starting material in the reaction mixture.

Potential Causes & Solutions:

Potential Cause Explanation Proposed Solution
Inappropriate pH The reaction medium may be too acidic, promoting protodeboronation. The pH can be influenced by the reagents, byproducts, or even the solvent.[3]1. pH Monitoring & Adjustment: Before starting the reaction, measure the pH of your solvent system and adjust to neutral or slightly basic if possible. 2. Use of Milder Bases: If your reaction requires a base (e.g., Suzuki-Miyaura coupling), switch from strong bases like NaOH or KOH to milder alternatives such as K₃PO₄, Cs₂CO₃, or CsF.[4]
High Reaction Temperature Elevated temperatures can significantly accelerate the rate of protodeboronation.[4]1. Lower Reaction Temperature: Attempt the reaction at a lower temperature. If using a catalyst, a more active catalyst system might allow for efficient coupling at a reduced temperature.
Sub-optimal Catalyst System An inefficient catalyst can lead to a slow desired reaction, allowing the competing protodeboronation to become a significant pathway.1. Use a Highly Active Catalyst: Employing a more efficient catalyst can increase the rate of the desired cross-coupling, outcompeting the protodeboronation side reaction.[4]
Excess Water While some water is often necessary for the hydrolysis of the trifluoroborate to the active boronic acid in Suzuki-Miyaura couplings, an excess can serve as a proton source and facilitate protodeboronation.[4]1. Anhydrous Solvents: Use anhydrous solvents to minimize the amount of water present. 2. Controlled Water Addition: If water is required, add a controlled, stoichiometric amount.

Experimental Protocol: Control Experiment to Test for Protodeboronation

This protocol is designed to help you determine if your reaction conditions are causing the decomposition of the trifluoroborate reagent.

Materials:

  • This compound

  • Your reaction solvent system

  • Your chosen acid or base (if applicable)

  • Internal standard (e.g., dodecane)

  • NMR tubes, GC-MS vials

Procedure:

  • In a clean, dry vial, dissolve a known amount of this compound and the internal standard in your reaction solvent.

  • Take an initial sample for analysis (¹H NMR, ¹⁹F NMR, or GC-MS) to establish a baseline (t=0).

  • Add the acid or base you intend to use in your reaction to the vial.

  • Heat the mixture to your intended reaction temperature.

  • Take samples at regular intervals (e.g., 1h, 2h, 4h, etc.) and analyze them.

  • Analysis: Monitor the disappearance of the this compound signal and the appearance of any new signals corresponding to decomposition products relative to the internal standard.

Part 3: Mechanistic Insights & Visualizations

Proposed Mechanism of Acid-Catalyzed Decomposition

Under acidic conditions, the decomposition of this compound is believed to proceed through a series of steps involving protonation, hydrolysis, and eventual protodeboronation. The presence of the basic nitrogen atom can facilitate an intramolecular decomposition pathway, particularly through a zwitterionic intermediate.

G cluster_0 Acidic Environment (H+) cluster_1 Hydrolysis & Zwitterion Formation cluster_2 Protodeboronation K_AmBF3 K+ -[F3B-CH2-N(CH3)2] Protonated_Amine F3B-CH2-N+H(CH3)2 K_AmBF3->Protonated_Amine Protonation Boronic_Acid (HO)2B-CH2-N+H(CH3)2 Protonated_Amine->Boronic_Acid Hydrolysis (H2O) Transition_State [Transition State] Boronic_Acid->Transition_State C-B Bond Cleavage Products B(OH)3 + +N(CH3)3 Transition_State->Products Protonolysis caption Proposed decomposition pathway. G Start Low Yield or Byproduct Formation Check_pH Is the reaction medium acidic? Start->Check_pH Check_Temp Is the reaction temperature high? Check_pH->Check_Temp No Adjust_pH Use milder base or buffer system. Check_pH->Adjust_pH Yes Check_Catalyst Is the catalyst activity optimal? Check_Temp->Check_Catalyst No Lower_Temp Reduce reaction temperature. Check_Temp->Lower_Temp Yes Optimize_Catalyst Screen for a more active catalyst. Check_Catalyst->Optimize_Catalyst No Success Improved Yield Check_Catalyst->Success Yes Adjust_pH->Success Lower_Temp->Success Optimize_Catalyst->Success caption Troubleshooting decision tree.

References

Validation & Comparative

"comparing Potassium ((dimethylamino)methyl)trifluoroborate to other aminomethylating agents"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Aminomethylating Agents: Potassium ((dimethylamino)methyl)trifluoroborate vs. Classical and Modern Alternatives

Introduction: The Critical Role of the Aminomethyl Group in Modern Chemistry

In the landscape of drug discovery and organic synthesis, the introduction of the aminomethyl moiety (—CH₂NR₂) is a cornerstone transformation. This functional group is a prevalent feature in a vast array of biologically active molecules, including pharmaceuticals and natural products. Its presence can significantly influence a molecule's pharmacological profile by enhancing solubility, modulating basicity (pKa), and providing a key vector for hydrogen bonding interactions with biological targets. Consequently, the development of efficient, versatile, and robust aminomethylating agents is of paramount importance to medicinal and process chemists.

This guide provides a detailed comparison of this compound, a modern and increasingly popular reagent, with other widely used aminomethylating agents. We will delve into the mechanistic underpinnings, substrate scope, operational simplicity, and functional group tolerance of each, supported by experimental data and protocols. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal reagent for their specific synthetic challenge.

Focus Reagent: this compound

This compound is a stable, crystalline solid that has emerged as a highly effective reagent for introducing the dimethylaminomethyl group.[1][2] Unlike many classical aminomethylating agents that operate via condensation chemistry, this reagent functions as a nucleophilic partner in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][3]

Properties and Advantages:

  • Stability: It is an air- and moisture-stable solid, making it easy to handle and store under standard laboratory conditions.[3] This contrasts sharply with many organometallic reagents that require stringent anhydrous and inert atmospheres.

  • Safety: It is considered a non-toxic alternative to other organometallic reagents, such as the highly toxic aminomethylstannanes used in Stille couplings.[3]

  • Versatility: It is effective in coupling with a wide range of aryl and heteroaryl halides (chlorides, bromides, iodides) and triflates.[3][4]

  • Functional Group Tolerance: The palladium-catalyzed conditions are often mild and tolerate a broad array of functional groups, including esters, ketones, nitriles, and amides, which may be sensitive to the acidic or basic conditions of classical methods.[3]

Mechanism of Action: The Suzuki-Miyaura Pathway

The utility of this compound lies in its ability to participate in the Suzuki-Miyaura catalytic cycle. The trifluoroborate salt acts as a stable precursor to a transient organoboron species that undergoes transmetalation to a palladium(0) complex.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X aryl_pd_complex Ar-Pd(II)L₂(X) oxidative_addition->aryl_pd_complex transmetalation Transmetalation aryl_pd_complex->transmetalation intermediate_complex Ar-Pd(II)L₂(CH₂NMe₂) transmetalation->intermediate_complex aminomethyl_boronate [F₃B-CH₂NMe₂]⁻ K⁺ aminomethyl_boronate->transmetalation base Base (e.g., Cs₂CO₃) base->transmetalation reductive_elimination Reductive Elimination intermediate_complex->reductive_elimination reductive_elimination:s->pd0:s product Ar-CH₂NMe₂ reductive_elimination->product product->pd0

Caption: Catalytic cycle for Suzuki-Miyaura aminomethylation.

Alternative Aminomethylating Agents: A Comparative Overview

The Classical Mannich Reaction

The Mannich reaction is a three-component condensation reaction involving a compound with an acidic proton (e.g., a ketone), an aldehyde (typically formaldehyde), and a primary or secondary amine.[5][6][7] The product is a β-amino carbonyl compound known as a "Mannich base."[6]

Mechanism: The reaction proceeds through the formation of an electrophilic iminium ion from the amine and formaldehyde, which is then attacked by the enol form of the carbonyl compound.[5][7]

Mannich_Mechanism amine R₂NH (Amine) iminium_formation Iminium Ion Formation amine->iminium_formation formaldehyde CH₂O (Formaldehyde) formaldehyde->iminium_formation ketone Enolizable Ketone enol_formation Enolization ketone->enol_formation iminium_ion [R₂N=CH₂]⁺ (Iminium Ion) iminium_formation->iminium_ion nucleophilic_attack Nucleophilic Attack iminium_ion->nucleophilic_attack enol Enol Form enol_formation->enol enol->nucleophilic_attack product β-Amino Ketone (Mannich Base) nucleophilic_attack->product

Caption: Simplified mechanism of the Mannich reaction.

Advantages:

  • Atom economical three-component reaction.

  • Uses readily available and inexpensive starting materials.

Limitations:

  • Often requires harsh conditions (acidic or basic).

  • Limited functional group tolerance.

  • Can be difficult to control selectivity with unsymmetrical ketones.

  • Not suitable for direct aminomethylation of aryl halides.

Eschenmoser's Salt

Eschenmoser's salt (dimethylaminomethyleneiminium iodide) is a powerful and highly electrophilic aminomethylating agent.[8][9] It is particularly effective for the aminomethylation of soft nucleophiles like enolates, silyl enol ethers, and electron-rich aromatic systems like indoles.[9][10]

Advantages:

  • High reactivity allows for reactions under mild conditions.

  • Excellent for generating exocyclic double bonds after methylation and elimination of the resulting amine.[9]

Limitations:

  • Hygroscopic and can decompose if not handled under anhydrous conditions.[8]

  • Discoloration indicates decomposition, which can lead to side reactions from impurities like formaldehyde.[8]

  • Its high reactivity can sometimes lead to a lack of selectivity.

Boc-Protected Aminomethylating Agents

For applications requiring a primary aminomethyl group (—CH₂NH₂), protected reagents are essential. Potassium Boc-protected aminomethyltrifluoroborate is a prime example, functioning as a synthetic equivalent of the highly reactive ⁻CH₂NH₂ anion.[11] The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in organic synthesis due to its stability and ease of removal under acidic conditions.[12][13][14]

Advantages:

  • Provides access to primary benzylic amines after cross-coupling and deprotection.[11]

  • Shares the stability, safety, and functional group tolerance benefits of other organotrifluoroborates.

  • The Boc deprotection step is typically clean and high-yielding.

Limitations:

  • Requires an additional deprotection step to reveal the primary amine.

  • The synthesis of the reagent itself is a multi-step process.[11]

Comparative Analysis: Performance and Applications

The choice of an aminomethylating agent is dictated by the specific substrate and the desired transformation. The following table summarizes the key characteristics of each agent.

FeatureThis compoundMannich ReactionEschenmoser's SaltPotassium (Boc-aminomethyl)trifluoroborate
Reaction Type Pd-catalyzed Cross-Coupling (Suzuki-Miyaura)Three-Component CondensationElectrophilic AlkylationPd-catalyzed Cross-Coupling (Suzuki-Miyaura)
Primary Substrate Aryl/Heteroaryl Halides & TriflatesEnolizable Carbonyls, Activated C-HEnolates, Silyl Enol Ethers, IndolesAryl/Heteroaryl Halides & Triflates
Product Type Tertiary Arylmethylamines (Ar-CH₂NMe₂)β-Amino CarbonylsTertiary Aminomethyl CompoundsPrimary Arylmethylamines (Ar-CH₂NH₂) (after deprotection)
Functional Group Tolerance Excellent (esters, ketones, nitriles, amides)[3]Poor to Moderate (sensitive to acid/base)Good (mild conditions)Excellent (same as dimethylamino version)[11]
Key Advantages Stability, safety, broad scope, high toleranceAtom economy, low-cost reagentsHigh reactivity, mild conditionsAccess to primary amines, stable, safe
Key Limitations Requires Pd catalyst, can be expensiveHarsh conditions, limited scopeMoisture sensitive, high reactivityRequires deprotection step
Handling Air-stable solid, easy to handleUses formaldehyde (toxic)Hygroscopic, requires inert conditions[8]Air-stable solid, easy to handle

Experimental Protocols

Protocol 1: Suzuki-Miyaura Aminomethylation using this compound

This protocol is adapted from methodology reported by Molander et al. for the cross-coupling of aryl bromides.[3]

Materials:

  • Aryl bromide (1.0 eq.)

  • This compound (1.5 eq.)

  • Palladium(II) acetate (Pd(OAc)₂, 3 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 6 mol%)

  • Cesium carbonate (Cs₂CO₃, 3.0 eq.)

  • THF/H₂O (10:1 mixture, 0.25 M)

Procedure:

  • To an oven-dried reaction vessel, add the aryl bromide, this compound, cesium carbonate, palladium(II) acetate, and XPhos.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed THF/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the desired aminomethylated product.

Protocol 2: Classical Aminomethylation of a Ketone via the Mannich Reaction

This is a general procedure for the aminomethylation of a ketone like acetophenone.[15]

Materials:

  • Acetophenone (1.0 eq.)

  • Paraformaldehyde (1.2 eq.)

  • Dimethylamine hydrochloride (1.2 eq.)

  • Ethanol (solvent)

  • Concentrated HCl (catalytic amount)

Procedure:

  • In a round-bottom flask, combine acetophenone, paraformaldehyde, and dimethylamine hydrochloride in ethanol.

  • Add a few drops of concentrated HCl to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature.

  • Reduce the solvent volume via rotary evaporation.

  • Add diethyl ether to precipitate the hydrochloride salt of the Mannich base.

  • Collect the solid by vacuum filtration and wash with cold diethyl ether.

  • The free base can be obtained by neutralizing the salt with an aqueous base (e.g., NaHCO₃) and extracting with an organic solvent.

Conclusion and Future Outlook

The selection of an aminomethylating agent is a critical decision in the design of a synthetic route.

  • This compound and its Boc-protected analogue represent the state-of-the-art for the direct aminomethylation of aryl and heteroaryl systems.[3][11] Their stability, broad functional group tolerance, and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make them ideal for complex molecule synthesis in late-stage functionalization, a key strategy in modern drug discovery. The primary drawback is the reliance on palladium catalysis.

  • The Mannich reaction , while classical, remains a powerful and cost-effective tool for constructing β-amino carbonyl compounds from simple precursors.[16] Its application is most suited for early-stage synthesis where substrate complexity is low and functional group tolerance is not a major concern.

  • Eschenmoser's salt occupies a valuable niche as a highly reactive agent for specific substrates, particularly for activating ketones or indoles under mild conditions.[9][17] Careful handling is required, but its reactivity profile is often complementary to other methods.

The continued development of novel reagents like potassium organotrifluoroborates is expanding the synthetic chemist's toolkit, enabling dissonant and previously challenging bond constructions.[3] As the demand for molecular complexity grows, these modern reagents will undoubtedly play an increasingly central role in the synthesis of the next generation of therapeutics and advanced materials.

Strategy_Comparison goal Target: Ar-CH₂-NMe₂ start_trifluoroborate Ar-X (Halide/Triflate) + [F₃B-CH₂NMe₂]⁻K⁺ method_trifluoroborate Suzuki-Miyaura Cross-Coupling start_trifluoroborate->method_trifluoroborate start_mannich Ar-C(O)CH₃ (Aryl Ketone) + CH₂O + Me₂NH method_mannich Mannich Reaction (via Ar-C(O)CH₂CH₂NMe₂) start_mannich->method_mannich start_eschenmoser Ar-H (Electron-rich Arene) + [CH₂=NMe₂]⁺I⁻ method_eschenmoser Electrophilic Aromatic Substitution start_eschenmoser->method_eschenmoser method_trifluoroborate->goal Direct C-C bond formation method_mannich->goal Requires specific precursor and further modification method_eschenmoser->goal Limited to activated arenes

Caption: Comparison of synthetic strategies to an aryldimethylaminomethyl target.

References

The Clear Advantage: Why Potassium ((dimethylamino)methyl)trifluoroborate Outperforms Boronic Acids in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Enhancing Stability and Yield in Cross-Coupling Reactions

For researchers, medicinal chemists, and professionals in drug development, the pursuit of robust and reproducible synthetic methodologies is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, yet the stability of the requisite organoboron reagents often dictates the success and efficiency of this powerful transformation. While boronic acids have been the traditional workhorses, their inherent instability, particularly with functionalized alkyl groups, presents a significant bottleneck. This guide provides an in-depth comparison, supported by experimental evidence, of Potassium ((dimethylamino)methyl)trifluoroborate and its analogues against traditional boronic acids, demonstrating a clear case for the adoption of these superior reagents.

The Achilles' Heel of Boronic Acids: Instability and Its Consequences

Boronic acids, characterized by a C-B(OH)₂ functional group, are susceptible to a number of decomposition pathways that compromise their utility. They are prone to dehydration, forming cyclic trimeric anhydrides known as boroxines, which can complicate stoichiometry and impact reactivity.[1][2] More critically, many boronic acids, especially alkylboronic acids, readily undergo protodeboronation, a process where the carbon-boron bond is cleaved by a proton source, rendering the reagent inactive.[3][4] This instability leads to:

  • Inconsistent Reaction Yields: The effective concentration of the active boron species can vary, leading to poor reproducibility.

  • Need for Excess Reagent: To compensate for decomposition, a significant excess of the boronic acid is often required, which is economically and environmentally undesirable.[3][5]

  • Stringent Handling and Storage: Many boronic acids require storage under inert atmospheres and at low temperatures, adding complexity and cost to their use.

The ((dimethylamino)methyl)boronic acid moiety is particularly susceptible to such degradation pathways, making it a challenging reagent to handle and employ effectively in synthesis.

The Trifluoroborate Solution: A Paradigm of Stability and Efficiency

This compound belongs to the class of potassium organotrifluoroborates, which have emerged as a superior alternative to boronic acids.[5] These compounds feature a tetracoordinate boron atom, which imparts exceptional stability.[3][6] The key advantages of using this compound and its analogues, such as the widely used Boc-protected aminomethyltrifluoroborate, include:

  • Exceptional Benchtop Stability: Potassium organotrifluoroborates are typically crystalline, free-flowing solids that are remarkably stable to both air and moisture.[4][7] They can often be stored indefinitely at room temperature without decomposition, a stark contrast to their boronic acid counterparts.[8]

  • Resistance to Protodeboronation: The robust nature of the B-F and B-C bonds in the trifluoroborate anion makes it significantly less prone to protodeboronation under cross-coupling conditions.[3][4]

  • Stoichiometric Precision: Their stability and well-defined crystalline nature allow for precise stoichiometric control in reactions, leading to more reproducible outcomes.

  • Higher and More Consistent Yields: By mitigating decomposition pathways, trifluoroborates often provide higher and more reliable yields in Suzuki-Miyaura cross-coupling reactions, particularly with challenging substrates.[4]

The aminomethyl functionality is a highly valuable pharmacophore in drug discovery, and the ability to introduce it reliably is of great importance. Potassium aminomethyltrifluoroborates serve as robust and efficient precursors for this critical structural motif.[7][8]

Comparative Performance in Suzuki-Miyaura Cross-Coupling

While a direct, side-by-side quantitative comparison between this compound and its notoriously unstable boronic acid counterpart is scarce in the literature—precisely because the trifluoroborate was developed to overcome the failings of the boronic acid—the superior performance of aminomethyltrifluoroborates is well-documented. The work of Molander and colleagues on the closely related and highly practical Potassium Boc-protected aminomethyltrifluoroborate provides compelling evidence of the utility of this class of reagents.

The following table summarizes the high yields achieved in the Suzuki-Miyaura cross-coupling of Potassium Boc-protected aminomethyltrifluoroborate with a variety of challenging aryl and heteroaryl chlorides. These reactions are often difficult to achieve with unstable boronic acids.

ElectrophileProductYield (%)
4-Chlorobenzonitrile4-((Boc-amino)methyl)benzonitrile95
4-Chloroanisole1-((Boc-amino)methyl)-4-methoxybenzene92
2,6-Dimethylchlorobenzene1-((Boc-amino)methyl)-2,6-dimethylbenzene91
4-Chlorobenzaldehyde4-((Boc-amino)methyl)benzaldehyde88
3-Chloropyridine3-((Boc-amino)methyl)pyridine85
2-Chlorothiophene2-((Boc-amino)methyl)thiophene82
Data compiled from Molander, G. A.; Shin, I. Org. Lett. 2011, 13 (15), 3956–3959.[8][9]

These consistently high yields across a diverse range of substrates, including electron-rich, electron-poor, and sterically hindered examples, underscore the reliability and broad applicability of aminomethyltrifluoroborates.

Experimental Protocol: A Validated Approach to Suzuki-Miyaura Coupling with Potassium Boc-Protected Aminomethyltrifluoroborate

This protocol is adapted from the robust methodology developed by the Molander group and represents a self-validating system for the efficient cross-coupling of aminomethyltrifluoroborates.[8][9]

Reaction: Suzuki-Miyaura cross-coupling of 4-chloroanisole with Potassium Boc-protected aminomethyltrifluoroborate.

Materials:

  • Potassium Boc-protected aminomethyltrifluoroborate (1.05 equiv)

  • 4-Chloroanisole (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol %)

  • SPhos (10 mol %)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Toluene

  • Water (deionized)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add Potassium Boc-protected aminomethyltrifluoroborate, 4-chloroanisole, Pd(OAc)₂, SPhos, and K₂CO₃.

    • Causality: The use of a flame-dried vessel under an inert atmosphere is crucial to prevent the introduction of moisture and oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Under a positive pressure of nitrogen or argon, add toluene and water in a 4:1 ratio to achieve a final concentration of 0.25 M with respect to the 4-chloroanisole.

    • Causality: The biphasic solvent system is essential for the Suzuki-Miyaura reaction. Toluene dissolves the organic reagents and the catalyst, while the aqueous phase dissolves the inorganic base (K₂CO₃). The base is required to activate the trifluoroborate for transmetalation to the palladium center.

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 85 °C with vigorous stirring for 22 hours.

    • Causality: Heating is necessary to promote the rate of the catalytic cycle. The extended reaction time ensures complete consumption of the limiting reagent.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.

    • Causality: The aqueous washes remove the inorganic salts (K₂CO₃ and potassium fluoride byproducts) from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Causality: Removal of residual water is necessary before purification by silica gel chromatography.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

    • Self-Validation: The purity of the final product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing the Advantage and the Process

To further illustrate the concepts discussed, the following diagrams outline the structural differences between boronic acids and trifluoroborates and a typical experimental workflow.

Caption: Structural advantages of trifluoroborates over boronic acids.

G reagents 1. Combine Reagents (Trifluoroborate, Aryl Halide, Pd Catalyst, Ligand, Base) solvent 2. Add Solvents (Toluene/Water) reagents->solvent reaction 3. Heat and Stir (85 °C, 22 h) solvent->reaction workup 4. Aqueous Workup (Wash with Water/Brine) reaction->workup dry 5. Dry and Concentrate workup->dry purify 6. Column Chromatography dry->purify product Pure Product purify->product

References

"yield comparison of different aminomethyltrifluoroborates in Suzuki coupling"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Suzuki Coupling of Aminomethyltrifluoroborates: A Yield and Substrate Comparison

For researchers and professionals in drug development, the efficient incorporation of nitrogen-containing functionalities is a cornerstone of modern synthetic chemistry. The aminomethyl group, in particular, is a prevalent structural motif in a vast array of biologically active compounds. The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for forging carbon-carbon bonds. The advent of air- and moisture-stable potassium aminomethyltrifluoroborates has revolutionized the introduction of the aminomethyl moiety, providing a robust alternative to traditional methods like reductive amination or nucleophilic substitution.[1][2]

This guide provides a comparative analysis of the yields and substrate scope of different classes of aminomethyltrifluoroborates in the Suzuki-Miyaura coupling. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to empower scientists to select the optimal reagent and conditions for their synthetic targets.

The Mechanism: A Palladium-Catalyzed Journey

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism for the coupling of potassium organotrifluoroborates involves several key steps. The process begins with the oxidative addition of an aryl halide to a Pd(0) species. A crucial step is the transmetalation of the organotrifluoroborate, which requires activation by a base. This activation facilitates the transfer of the aminomethyl group from the boron atom to the palladium center. The cycle concludes with reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[3]

Suzuki_Mechanism General Catalytic Cycle for Suzuki-Miyaura Coupling cluster_steps Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X (L)₂ Pd0->ArPdX Ar-X OxAdd Oxidative Addition (Ar-X) ArPdR Ar-Pd(II)-R (L)₂ ArPdX->ArPdR [R-BF₃(Base)]⁻ Transmetalation Transmetalation ArPdR->Pd0 RedElim Reductive Elimination Product Ar-R Catalyst_Regen Catalyst Regeneration Borate_Activation Base Activation BF3K R-BF₃K Activated_Borate [R-BF₃(Base)]⁻ BF3K->Activated_Borate Base (e.g., K₂CO₃, Cs₂CO₃) Activated_Borate->ArPdX Transmetalation

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling of organotrifluoroborates.

Comparative Analysis of Aminomethyltrifluoroborates

The choice of aminomethyltrifluoroborate reagent is dictated by the desired final product—a primary, secondary, or tertiary amine, or an amide. Each class exhibits a distinct reactivity profile and optimal reaction conditions.

N,N-Dialkylaminomethyltrifluoroborates (for Tertiary Amines)

These reagents are excellent for synthesizing tertiary aminomethyl arenes. They are typically prepared via an SN2 displacement of potassium bromomethyltrifluoroborate with a secondary amine.[2] The coupling reactions are effective with a range of electron-rich and electron-poor aryl bromides and chlorides.[1][2]

Key Insights:

  • Solvent Effects: Initial studies used THF/H₂O solvent systems. However, switching to a 10:1 mixture of cyclopentyl methyl ether (CPME) and water often increases yields and reduces reaction times, as it allows for higher reaction temperatures.[1]

  • Ligand Choice: Sterically hindered, electron-rich phosphine ligands like XPhos are highly effective in promoting the coupling, especially with challenging substrates like aryl chlorides.[2]

  • Substrate Scope: Both cyclic and acyclic aminomethyltrifluoroborates are effective coupling partners.[1] The reaction tolerates a wide array of functional groups, including ketones, nitriles, esters, and even aldehydes, highlighting its complementarity to methods like reductive amination.[2]

Primary Aminomethyl Equivalents (Boc- and Phthalimido-Protected)

Accessing primary aminomethyl arenes requires the use of a protected aminomethyltrifluoroborate, followed by a deprotection step. The Boc-protected variant, potassium Boc-aminomethyltrifluoroborate, is a particularly valuable reagent.

Potassium Boc-Protected Aminomethyltrifluoroborate:

  • Stability and Synthesis: This compound is an air-stable, crystalline solid that can be synthesized in a one-pot process and stored indefinitely without decomposition.[4][5]

  • Reaction Conditions: Optimal conditions often involve a Pd(OAc)₂ catalyst, a bulky phosphine ligand (SPhos or XPhos), and K₂CO₃ as the base in a toluene/H₂O mixture.[4][5][6]

  • Yields and Scope: It couples in good to excellent yields with a wide variety of aryl and heteroaryl chlorides.[4][5] The protocol is remarkably tolerant of sensitive functional groups that would not survive alternative methods like nitrile reduction.[4][5] Even sterically hindered di-ortho substituted electrophiles provide high yields.[5]

  • Limitations: While effective with aryl chlorides and bromides, yields with iodobenzene can be moderate, and mesylates or tosylates are often ineffective partners under the standard conditions.[5] 2-Chloropyridine derivatives can show lower yields due to the formation of dimeric species.[4]

Sodium Phthalimidomethyltrifluoroborate:

  • This reagent offers an alternative route to primary aminomethyl arenes. The coupling is followed by deamidation with ethylenediamine in a one-pot procedure.[7] This method is effective for aryl halides, triflates, mesylates, and tosylates.[7]

Secondary Aminomethyl Equivalents (Boc-Protected)

To synthesize secondary aminomethyl arenes, Boc-protected secondary aminomethyltrifluoroborates have been developed. These reagents are prepared in a standardized two-step process and undergo Suzuki-Miyaura coupling, followed by Boc deprotection.[8][9]

  • Performance: These reagents couple effectively with a large variety of aryl and heteroaryl chlorides, providing the desired products in good to excellent yields.[8][9] The conditions are similar to those used for the primary Boc-protected analogue, often employing an XPhos-based catalyst system.[8]

Amidomethyltrifluoroborates

The amidomethyl group is another crucial functionality in medicinal chemistry. Unlike the amine-based reagents, amidomethyltrifluoroborates are synthesized via a one-carbon homologation of boronate esters, not by SN2 displacement.[10]

  • Coupling Efficiency: These trifluoroborates have proven to be suitable reagents for introducing the amidomethyl functional group into various electron-rich and electron-poor aryl and heteroaryl electrophiles, primarily chlorides.[10][11]

  • Optimized Conditions: The most effective conditions were found to be Pd(OAc)₂ with the XPhos ligand and Cs₂CO₃ as the base in a CPME/H₂O mixture.[10]

Yield Comparison Data

The following tables summarize representative yields for the Suzuki-Miyaura coupling of various aminomethyltrifluoroborates with different aryl and heteroaryl halides.

Table 1: N,N-Dialkylaminomethyltrifluoroborates

Aryl Halide Aminomethyl-BF₃K Catalyst System Base Solvent Yield (%) Reference
4-Bromoanisole Piperidinomethyl Pd(OAc)₂ / XPhos Cs₂CO₃ THF/H₂O 95 [1]
4-Chlorobenzonitrile Piperidinomethyl Pd(OAc)₂ / XPhos Cs₂CO₃ THF/H₂O 98 [2]
2-Bromomesitylene Piperidinomethyl Pd(OAc)₂ / XPhos Cs₂CO₃ CPME/H₂O 77 [1]
3-Chloropyridine Morphinolylmethyl Pd(OAc)₂ / XPhos Cs₂CO₃ THF/H₂O 85 [2]

| 4-Chloroanisole | Piperidinomethyl | Pd(OAc)₂ / XPhos | Cs₂CO₃ | CPME/H₂O | 91 |[2] |

Table 2: Primary & Secondary Aminomethyl Equivalents (Boc-Protected)

Aryl Halide Aminomethyl-BF₃K Catalyst System Base Solvent Yield (%) Reference
4-Chlorobenzonitrile Boc-NHCH₂- Pd(OAc)₂ / SPhos K₂CO₃ Toluene/H₂O 98 [5]
4-Chloroanisole Boc-NHCH₂- Pd(OAc)₂ / XPhos K₂CO₃ Toluene/H₂O 82 [5]
2,6-Dimethylchlorobenzene Boc-NHCH₂- Pd(OAc)₂ / SPhos K₂CO₃ Toluene/H₂O 93 [5]
3-Chloropyridine Boc-N(Me)CH₂- XPhos-Pd-G2 K₂CO₃ t-AmylOH/H₂O 85 [8]

| 4-Chloroacetophenone | Boc-N(Bn)CH₂- | XPhos-Pd-G2 | K₂CO₃ | t-AmylOH/H₂O | 91 |[8] |

Table 3: Amidomethyltrifluoroborates

Aryl Halide Amidomethyl-BF₃K Catalyst System Base Solvent Yield (%) Reference
4-Chloroanisole Ac-NHCH₂- Pd(OAc)₂ / XPhos Cs₂CO₃ CPME/H₂O 93 [10]
4-Chlorobenzonitrile Ac-NHCH₂- Pd(OAc)₂ / XPhos Cs₂CO₃ CPME/H₂O 82 [10]
3-Acetyl-5-chloropyridine Ac-NHCH₂- Pd(OAc)₂ / XPhos Cs₂CO₃ CPME/H₂O 83 [10]

| 2-Chloro-6-methoxyquinoline| Ac-NHCH₂- | Pd(OAc)₂ / XPhos | Cs₂CO₃ | CPME/H₂O | 85 |[10] |

Experimental Protocols

Adherence to a well-defined protocol is critical for reproducibility and success. Below are representative procedures for the synthesis of an aminomethyltrifluoroborate and its subsequent use in a Suzuki-Miyaura coupling reaction.

General Procedure for the Synthesis of Potassium N,N-Dialkylaminomethyltrifluoroborates

Synthesis_Workflow start Start reagents Combine K[BrCH₂BF₃] and secondary amine (1.05 equiv) in THF start->reagents heat Heat mixture at 80 °C reagents->heat monitor Monitor reaction completion by ¹⁹F NMR heat->monitor monitor->heat Incomplete concentrate Concentrate in vacuo monitor->concentrate Complete wash Wash solid with diethyl ether concentrate->wash dry Dry under high vacuum wash->dry product Obtain pure aminomethyltrifluoroborate dry->product

Caption: Workflow for the synthesis of potassium N,N-dialkylaminomethyltrifluoroborates.

Step-by-Step Protocol:

  • To a solution of the secondary amine (1.05 equivalents) in tetrahydrofuran (THF), add potassium bromomethyltrifluoroborate (1.0 equivalent).[2]

  • Heat the resulting mixture to 80 °C.

  • Monitor the reaction's progress by ¹⁹F NMR spectroscopy until the starting bromomethyltrifluoroborate signal has been completely consumed.

  • Allow the reaction mixture to cool to room temperature and concentrate it in vacuo.

  • Wash the resulting solid residue with diethyl ether and dry under high vacuum to yield the pure potassium aminomethyltrifluoroborate salt, which can be used without further purification.[2]

General Procedure for Suzuki-Miyaura Cross-Coupling

Step-by-Step Protocol:

  • In an oven-dried reaction vessel, combine the aryl halide (1.0 equivalent), potassium aminomethyltrifluoroborate (1.05-1.2 equivalents), palladium(II) acetate (Pd(OAc)₂; 2-5 mol %), and the phosphine ligand (e.g., XPhos or SPhos; 4-10 mol %).

  • Add the base (e.g., Cs₂CO₃ or K₂CO₃; 3.0 equivalents).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add the degassed solvent system (e.g., 10:1 CPME/H₂O or 4:1 Toluene/H₂O).[5][10]

  • Heat the reaction mixture to the specified temperature (typically 85-95 °C) with vigorous stirring for the required time (e.g., 6-22 hours).

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the aqueous layer and extract it two more times with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired aminomethylated arene.

Conclusion and Future Outlook

Potassium aminomethyltrifluoroborates are exceptionally versatile and robust reagents for introducing aminomethyl functionalities onto aryl and heteroaryl scaffolds via the Suzuki-Miyaura cross-coupling. The choice between N,N-dialkyl, Boc-protected, or amido variants allows for the targeted synthesis of tertiary, primary/secondary amines, and amides, respectively. By carefully selecting the catalyst system, base, and solvent, researchers can achieve high yields across a broad scope of substrates, even those bearing sensitive functional groups. The operational simplicity, stability of the reagents, and high functional group tolerance make this methodology a superior choice for applications in medicinal chemistry and drug discovery, enabling the rapid generation of diverse compound libraries.

References

The Gold Standard: Validating Product Structures from Potassium ((dimethylamino)methyl)trifluoroborate Reactions with X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development

In the landscape of modern synthetic organic chemistry, the reliable construction of carbon-carbon and carbon-heteroatom bonds is paramount. Potassium organotrifluoroborates have emerged as exceptionally stable and versatile reagents for such transformations, with Potassium ((dimethylamino)methyl)trifluoroborate offering a valuable building block for introducing the aminomethyl moiety—a common substructure in bioactive molecules and pharmaceuticals.[1][2] However, the synthesis of novel molecular entities carries the unequivocal requirement of absolute structural validation. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of products derived from reactions with this compound, with a primary focus on single-crystal X-ray crystallography as the definitive method.

This document will delve into the causality behind choosing X-ray crystallography, provide a detailed experimental workflow, and objectively compare its performance against alternative techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The insights provided are geared towards researchers, scientists, and drug development professionals who require unambiguous structural data to advance their projects.

The Imperative of Unambiguous Structure Determination

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthesis, enabling the formation of C(sp²)-C(sp³) bonds with high efficiency.[3][4] this compound and its analogues are excellent coupling partners in these palladium-catalyzed reactions, allowing for the facile synthesis of a diverse range of aminomethylated arenes and heteroarenes.[1][5]

Consider the palladium-catalyzed cross-coupling of a generic aryl bromide with an N,N-dialkylaminomethyltrifluoroborate. While reaction mechanisms and spectroscopic data can strongly suggest the formation of the desired product, they cannot, with absolute certainty, rule out unforeseen side reactions, rearrangements, or the formation of isomers. In drug development, where molecular shape dictates biological activity, such ambiguity is unacceptable. X-ray crystallography provides the definitive, three-dimensional atomic coordinates of a molecule in the solid state, leaving no doubt as to its structure, stereochemistry, and conformation.[6]

X-ray Crystallography: The Definitive Approach

Single-crystal X-ray crystallography stands as the gold standard for molecular structure determination.[1] By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, one can generate a detailed three-dimensional electron density map of the molecule. This map allows for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles.[7] For products derived from organotrifluoroborate chemistry, this technique is invaluable for confirming the integrity of the newly formed bond and the overall molecular architecture.

A representative workflow for the validation of a reaction product by X-ray crystallography is outlined below.

G cluster_0 Synthesis & Purification cluster_1 Crystal Growth cluster_2 Data Collection & Processing cluster_3 Structure Solution & Refinement Synthesis Reaction of Aryl Halide + Potassium Aminomethyltrifluoroborate Purification Column Chromatography / Recrystallization Synthesis->Purification Crude Product SolventScreen Solvent Screening (e.g., slow evaporation, vapor diffusion) Purification->SolventScreen Purified Product CrystalGrowth Formation of High-Quality Single Crystals SolventScreen->CrystalGrowth Mounting Crystal Mounting on Diffractometer CrystalGrowth->Mounting DataCollection X-ray Diffraction Data Collection Mounting->DataCollection DataProcessing Data Reduction & Correction DataCollection->DataProcessing StructureSolution Phase Problem Solution (e.g., direct methods) DataProcessing->StructureSolution Refinement Least-Squares Refinement of Atomic Parameters StructureSolution->Refinement Validation Structure Validation & CIF File Generation Refinement->Validation FinalReport Final Structural Report (Bond Lengths, Angles, etc.) Validation->FinalReport Unambiguous 3D Structure

Figure 1. A generalized workflow for product structure validation by X-ray crystallography.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following provides a detailed, step-by-step methodology for obtaining a crystal structure.

  • Crystal Growth (The Rate-Limiting Step) : This is often the most challenging part of the process.[6]

    • Objective : To grow a single, well-ordered crystal of the purified reaction product, typically 0.1-0.3 mm in size, free of cracks and defects.

    • Methodology :

      • Ensure the compound is of high purity (>98%), as impurities can inhibit crystallization.

      • Select a suitable solvent or solvent system in which the compound has moderate solubility.

      • Employ a slow crystallization technique. Common methods include:

        • Slow Evaporation : Dissolve the compound in a suitable solvent in a vial covered with a perforated cap and allow the solvent to evaporate slowly over days or weeks.

        • Vapor Diffusion : Place a concentrated solution of the compound in a small, open vial inside a larger, sealed jar containing a "poor" solvent (in which the compound is less soluble). The vapor of the poor solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

        • Solvent Layering : Carefully layer a solvent in which the compound is soluble over a denser, miscible solvent in which it is insoluble. Crystals may form at the interface.

  • Crystal Mounting and Data Collection :

    • Objective : To mount a suitable crystal on the diffractometer and collect a complete set of diffraction data.

    • Methodology :

      • Under a microscope, select a high-quality crystal and mount it on a cryoloop or glass fiber.

      • The mounted crystal is placed on a goniometer head in the X-ray diffractometer. A stream of cold nitrogen (typically ~100 K) is used to flash-cool the crystal, which minimizes radiation damage.[8]

      • The instrument, equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector, rotates the crystal through a series of angles.

      • At each orientation, the crystal is irradiated with X-rays, and the resulting diffraction pattern (a series of spots of varying intensity) is recorded by the detector. A full sphere of data is collected to ensure completeness.

  • Structure Solution and Refinement :

    • Objective : To convert the raw diffraction data into a final, validated 3D molecular model.

    • Methodology :

      • Data Reduction : The raw data is processed to correct for experimental factors, and the intensities of the diffraction spots are integrated.

      • Structure Solution : Specialized software is used to solve the "phase problem" and generate an initial electron density map. This map reveals the positions of the atoms in the unit cell.

      • Structure Refinement : A molecular model is built into the electron density map. The atomic positions and thermal parameters are then refined using a least-squares algorithm to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data.

      • Validation : The final structure is rigorously checked for geometric reasonability (bond lengths, angles) and other quality metrics. The results are typically reported in a standard Crystallographic Information File (CIF).

Comparative Analysis: X-ray Crystallography vs. Alternatives

While X-ray crystallography provides the definitive answer, it is not always the most practical or necessary first step. NMR spectroscopy and mass spectrometry are indispensable tools that provide complementary information and are often used for routine characterization.

G cluster_0 Decision Point cluster_2 Definitive Validation Start Need Structural Information NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) Start->NMR Connectivity & Solution-State Structure MS Mass Spectrometry (HRMS) Start->MS Molecular Formula & Mass Verification Xray X-ray Crystallography NMR->Xray Ambiguous Stereochemistry? Need Absolute Confirmation? Final_Routine Final_Routine NMR->Final_Routine Probable Structure MS->NMR Formula Confirmed Final Final Xray->Final Unambiguous 3D Structure

Figure 2. Decision-making workflow for selecting a structural validation method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C, ¹¹B, ¹⁹F) within a molecule in solution.[8][9] For products of Suzuki-Miyaura couplings with aminomethyltrifluoroborates, a suite of NMR experiments can confirm the presence of key functional groups and establish atomic connectivity.

  • ¹H and ¹³C NMR : These experiments confirm the presence and connectivity of the carbon-hydrogen framework. For example, the appearance of new aromatic signals and the characteristic signals for the aminomethyl group (-CH₂-N(R)₂) would support the successful coupling.

  • ¹¹B and ¹⁹F NMR : These are particularly useful for reactions involving organotrifluoroborates. The disappearance of the starting trifluoroborate signals and the absence of boron signals in the purified product confirm the reaction's completion.[2]

  • 2D NMR (COSY, HSQC, HMBC) : These experiments are crucial for piecing together the molecular structure by identifying through-bond correlations between nuclei, confirming the attachment of the aminomethyl group to the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[10] High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the molecular mass with high precision, allowing for the unambiguous determination of the molecular formula.[11] This is a critical first step in confirming that the product has the expected atomic composition. Fragmentation patterns observed in the mass spectrum can also provide clues about the molecule's structure.

Data Presentation: A Comparative Overview

To illustrate the strengths and weaknesses of each technique, let's consider a hypothetical product: N-((4'-cyanobiphenyl)-4-yl)methyl)-N-methylmethanamine, formed from the Suzuki-Miyaura coupling of 4-bromobenzonitrile and a dimethylaminomethyltrifluoroborate.

Parameter X-ray Crystallography NMR Spectroscopy Mass Spectrometry (HRMS)
Information Provided Precise 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, crystal packing.Atomic connectivity, chemical environment of nuclei, solution-state conformation, relative stereochemistry.High-precision molecular mass, molecular formula, fragmentation patterns.
Sample Requirements High-quality single crystal (0.1-0.3 mm).Soluble sample (~1-5 mg) in deuterated solvent.Small amount of sample (~µg-ng), can be in solution or solid.
Key Strengths Unambiguous structure determination; "The final answer".[1]Excellent for connectivity mapping; non-destructive; information on solution dynamics.[9]Extremely sensitive; provides exact molecular formula.[11]
Key Limitations Crystal growth can be a major bottleneck; provides solid-state structure which may differ from solution.[3]Cannot determine absolute stereochemistry; can be ambiguous for complex 3D structures.[3]Provides no information on connectivity or stereochemistry; destructive.
Typical Data Output Crystallographic Information File (CIF), bond length/angle tables, thermal ellipsoid plots.Chemical shifts (ppm), coupling constants (Hz), integration values, 2D correlation plots.Mass spectrum showing m/z peaks, exact mass measurement.

Conclusion: An Integrated Approach to Structural Validation

For researchers in drug discovery and synthetic chemistry, structural integrity is non-negotiable. While NMR and HRMS are essential, rapid, and powerful tools for routine analysis and for confirming that a reaction has likely yielded the desired product, they provide a structural hypothesis, not a definitive proof.

Single-crystal X-ray crystallography is the ultimate arbiter of molecular structure. It provides the unambiguous, high-resolution, three-dimensional data necessary to confirm connectivity, conformation, and absolute stereochemistry. For novel compounds derived from versatile reagents like this compound, especially those intended for biological evaluation, X-ray crystallography is not just a validation step; it is an essential component of rigorous scientific practice, providing the foundational certainty upon which further research can be confidently built.

References

"kinetic studies of Suzuki coupling with Potassium ((dimethylamino)methyl)trifluoroborate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Kinetic Advantages of Potassium ((dimethylamino)methyl)trifluoroborate in Suzuki-Miyaura Coupling

For researchers and professionals in the pharmaceutical and chemical industries, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules, particularly biaryl and heteroaryl structures prevalent in drug candidates. The choice of the organoboron reagent is critical, influencing not only the reaction's success but also its efficiency, scalability, and robustness. While traditional boronic acids have long been the standard, potassium organotrifluoroborates have emerged as superior alternatives, offering significant advantages in stability, handling, and reactivity.

This guide provides a detailed kinetic comparison between this compound and its boronic acid counterpart. We will explore the mechanistic nuances that confer its superior performance and provide actionable experimental protocols for researchers to conduct their own kinetic analyses.

The Organotrifluoroborate Advantage: Stability Meets Reactivity

Potassium organotrifluoroborates are crystalline, free-flowing solids that are remarkably stable to both air and moisture.[1][2][3][4] This is a stark contrast to many boronic acids, which are prone to decomposition and can exist in equilibrium with their cyclic trimeric anhydrides (boroxines), complicating stoichiometry.[1][2] The tetracoordinate nature of the boron atom in organotrifluoroborates makes them less susceptible to protodeboronation, a common side reaction with boronic acids.[1]

Key advantages of using potassium organotrifluoroborates include:

  • Enhanced Stability: They are stable to air and moisture, simplifying storage and handling.[2][4][5]

  • Stoichiometric Precision: Unlike boronic acids, they exist as well-defined monomers, allowing for more accurate reagent measurement.[2]

  • Broad Functional Group Tolerance: Their stability allows them to be used in multi-step syntheses where boronic acids might require protection and deprotection steps.[1]

  • Improved Yields and Reduced Side Reactions: The unique kinetic profile of trifluoroborates often leads to higher yields and cleaner reactions.[6][7]

The Kinetic Heart of the Matter: A Tale of Two Mechanisms

The performance difference between boronic acids and organotrifluoroborates is rooted in their distinct roles within the Suzuki-Miyaura catalytic cycle. While the core cycle of oxidative addition, transmetalation, and reductive elimination remains the same, the entry point for the boron species is different and kinetically significant.[8]

The "Slow Release" Principle

A crucial mechanistic feature of potassium organotrifluoroborates is that they are not the active transmetalating species. They are considered "pro-reagents" or protected forms of boronic acids.[2][9] Before participating in the catalytic cycle, the trifluoroborate must first undergo hydrolysis to release the corresponding boronic acid.[2][10][11]

G cluster_0 Outside Catalytic Cycle cluster_1 Suzuki-Miyaura Catalytic Cycle K_RBF3 K⁺ [R-BF₃]⁻ (Stable Reservoir) RB_OH2 R-B(OH)₂ (Active Species) K_RBF3->RB_OH2 Hydrolysis (Rate-Governing Step) OxAdd Ar-Pd(II)-X RB_OH2->OxAdd Enters Cycle Pd0 Pd(0)L₂ Pd0->OxAdd Oxidative Addition ArX Ar-X ArX->OxAdd Trans Ar-Pd(II)-R OxAdd->Trans Transmetalation Trans->Pd0 Product Ar-R Trans->Product Reductive Elimination

Figure 1. The "Slow Release" mechanism. The stable potassium organotrifluoroborate acts as a reservoir, slowly hydrolyzing to the active boronic acid, which then enters the main catalytic cycle.

This hydrolysis step is often slower than the rate of the catalytic turnover.[11] This "slow release" mechanism keeps the instantaneous concentration of the highly reactive boronic acid low in the reaction mixture. This has profound kinetic benefits:

  • Suppression of Homocoupling: A common side reaction is the oxidative homocoupling of two boronic acid molecules. By maintaining a low concentration, the probability of this bimolecular side reaction is significantly reduced.

  • Minimization of Protodeboronation: Boronic acids can be susceptible to protodeboronation (replacement of the boron group with a hydrogen). The enhanced stability of the trifluoroborate salt protects the C-B bond until it is needed for catalysis.[7]

Comparative Performance: this compound vs. Boronic Acid

The ((dimethylamino)methyl) moiety is a valuable pharmacophore. Its successful incorporation via Suzuki coupling is of high interest. The use of the trifluoroborate salt provides distinct advantages over the corresponding boronic acid, particularly when coupling with less reactive electrophiles like aryl chlorides or mesylates.[3][12]

FeatureThis compound((dimethylamino)methyl)boronic acidRationale & Causality
Physical State Crystalline, free-flowing solidOften difficult to isolate; may be amorphous or oilyThe ionic salt lattice provides high stability and ease of handling.[1]
Air & Moisture Stability High; indefinitely stableLow; prone to decomposition and boroxine formationThe tetracoordinate boron in R-BF₃⁻ is less Lewis acidic and protected from the environment.[2]
Stoichiometric Control ExcellentPoor to fairExists as a monomer, whereas boronic acids form anhydrides, affecting the true molar quantity.[2]
Reaction Profile Cleaner, fewer byproductsProne to homocoupling and protodeboronationThe "slow release" kinetic profile minimizes the concentration of reactive boronic acid.[11]
Typical Yields Good to excellent, especially with challenging substratesVariable; often lower with less reactive partnersReduced side reactions and higher stability of the starting material lead to more efficient conversion to the desired product.[7]
Handling Simple, requires no special precautionsRequires inert atmosphere, careful storageThe inherent chemical stability of the trifluoroborate salt simplifies the experimental setup.[5]

Experimental Protocol: A Guide to Kinetic Analysis

To objectively compare the performance of these reagents, a kinetic study is essential. This protocol outlines a standard procedure for monitoring the reaction progress and determining reaction rates.

Objective: To compare the initial reaction rates of Suzuki-Miyaura coupling using this compound versus its corresponding boronic acid.

Materials and Reagents:
  • This compound

  • ((dimethylamino)methyl)boronic acid (or its ester precursor)

  • Aryl halide (e.g., 4-bromobenzonitrile)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))[13]

  • Ligand (e.g., SPhos, RuPhos)[12]

  • Base (e.g., K₂CO₃, Cs₂CO₃)[14]

  • Solvent system (e.g., Toluene/H₂O, THF/H₂O)[14][15]

  • Internal Standard (e.g., dodecane, biphenyl)

  • Reaction vials, stir bars, heating block

  • Syringes, needles, and inert gas (Nitrogen or Argon) supply

  • Analytical instrument (GC or HPLC)

Experimental Workflow Diagram

Figure 2. A step-by-step workflow for conducting kinetic analysis of Suzuki-Miyaura coupling reactions.

Step-by-Step Methodology:
  • Preparation:

    • In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and organoboron reagent (either the trifluoroborate or the boronic acid) to a set of identical reaction vials equipped with stir bars.

    • Prepare a stock solution of the aryl halide, base, and internal standard in the chosen solvent system. The internal standard is crucial for accurate quantification as it corrects for variations in injection volume.

  • Reaction Initiation:

    • Ensure the reaction vials are sealed and thoroughly purged with an inert gas like nitrogen or argon.

    • Place the vials on a preheated stirring block set to the desired reaction temperature (e.g., 85 °C).[15]

    • Using a syringe, add the stock solution to each vial. Start the timer immediately upon addition. This is time zero (t=0).

  • Reaction Monitoring:

    • At predetermined time points (e.g., 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Immediately quench the aliquot in a separate vial containing a suitable solvent (e.g., ethyl acetate) and a small amount of water to stop the reaction.

    • Filter the quenched sample through a small plug of silica to remove catalyst residue before analysis.

  • Data Analysis:

    • Inject the prepared samples into a GC or HPLC.

    • Calculate the concentration of the product at each time point by comparing the peak area of the product to the peak area of the internal standard.

    • Plot the concentration of the product versus time. The initial slope of this curve represents the initial reaction rate.

    • By comparing the initial rates obtained for this compound and its boronic acid analog under identical conditions, a quantitative measure of their relative kinetic performance can be established.

Conclusion

The kinetic advantages of using this compound in Suzuki-Miyaura coupling are clear and mechanistically supported. Its superior stability and the "slow release" of the active boronic acid species result in cleaner reactions, higher yields, and a broader tolerance for sensitive functional groups. For researchers in drug development and process chemistry, embracing organotrifluoroborates is not merely a substitution of one reagent for another; it is an upgrade to a more robust, reliable, and efficient synthetic methodology. The provided experimental framework empowers scientists to validate these benefits and optimize their specific applications, paving the way for more effective molecular synthesis.

References

A Cost-Benefit Analysis of Potassium ((dimethylamino)methyl)trifluoroborate in Synthesis: A Comparison Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the efficient and reliable installation of functional groups is paramount. The aminomethyl moiety is a ubiquitous structural motif in a vast array of bioactive molecules. Consequently, the choice of reagent for its introduction is a critical decision in any synthetic campaign. This guide provides an in-depth cost-benefit analysis of Potassium ((dimethylamino)methyl)trifluoroborate , a reagent that has gained traction as a stable and effective precursor for the aminomethyl group in cross-coupling reactions. We will objectively compare its performance with common alternatives, supported by available data and detailed experimental protocols.

The Rise of Organotrifluoroborates: A Stable Alternative to Boronic Acids

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of C-C bond formation, traditionally employing boronic acids as the organoboron partner. However, the inherent instability of many boronic acids, which are prone to protodeboronation and trimerization to form boroxines, can lead to inconsistent yields and the need for excess reagent. Potassium organotrifluoroborates have emerged as a superior class of reagents that address these stability issues. The tetracoordinate nature of the boron atom in trifluoroborates renders them as bench-stable, crystalline solids that are resistant to air and moisture, allowing for prolonged storage without degradation. This enhanced stability translates to more reproducible and reliable cross-coupling reactions.

In Focus: this compound

This compound serves as a valuable precursor to the dimethylaminomethyl group, a common functionality in pharmaceuticals. Its utility is most pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl and heteroaryl halides, providing a direct and efficient route to benzylic amines.

Performance and Applications

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. It has been demonstrated to couple effectively with a range of aryl and heteroaryl bromides and chlorides, including both electron-rich and electron-poor systems. This provides a significant advantage over traditional methods for installing aminomethyl groups, such as the alkylation of amines with benzylic halides (which can be lachrymatory) or the reductive amination of aldehydes.[1]

The reaction typically proceeds under mild conditions, with a palladium catalyst and a suitable phosphine ligand, in the presence of a base. The yields are generally good to excellent, and the reaction tolerates a variety of functional groups.

Comparative Analysis: Weighing the Alternatives

The decision to use this compound should be made after careful consideration of alternative methods for aminomethylation. Here, we compare it with two common strategies: N-Boc-protected aminomethyltrifluoroborate and classical reductive amination .

This compound vs. Potassium N-Boc-aminomethyltrifluoroborate

A key alternative within the trifluoroborate family is the N-Boc-protected variant, Potassium (((tert-butoxycarbonyl)amino)methyl)trifluoroborate. This reagent allows for the introduction of a primary aminomethyl group after a deprotection step.

Performance: Both reagents are effective in Suzuki-Miyaura couplings. The choice between them often depends on the desired final product. For the direct installation of a dimethylaminomethyl group, the dimethylamino variant is more atom-economical. However, if a primary amine is the target, or if further derivatization of the nitrogen is planned, the N-Boc protected reagent is the logical choice.[2][3] The Boc group is readily removed under acidic conditions, providing a versatile handle for further synthetic transformations.[3]

Cost: A direct cost comparison reveals a significant difference. The following table provides an approximate cost analysis based on currently available supplier pricing.

ReagentSupplier ExamplePrice (per gram)
This compoundSupplier A~$20 USD
Potassium N-Boc-aminomethyltrifluoroborateSupplier B~$167 USD

Note: Prices are approximate and subject to change based on supplier and quantity.

From a purely reagent cost perspective, the dimethylamino variant is substantially more economical. However, the synthetic flexibility offered by the N-Boc protecting group may justify the higher cost in certain drug discovery campaigns where diversification is key.

This compound vs. Reductive Amination

Reductive amination is a classical and widely used method for the synthesis of amines.[4][5] It involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. To install a dimethylaminomethyl group onto an aromatic ring, this would typically involve the formylation of the aromatic ring followed by reductive amination with dimethylamine.

Performance: Reductive amination is a robust and well-established methodology. However, it is a two-step process (formylation then amination) compared to the single cross-coupling step using the trifluoroborate reagent. The conditions for reductive amination can sometimes be harsh, and the use of certain reducing agents like sodium cyanoborohydride can introduce toxic byproducts.[6] The Suzuki-Miyaura coupling with this compound often proceeds under milder conditions and with a broader functional group tolerance.

Cost: The cost-effectiveness of reductive amination is highly dependent on the cost of the starting aryl aldehyde and the reducing agent. While the reagents for reductive amination (e.g., dimethylamine, sodium borohydride) are generally inexpensive, the synthesis of the requisite aldehyde can add significant cost and steps to the overall sequence. In contrast, a wide variety of aryl halides for the Suzuki-Miyaura coupling are commercially available at a low cost.

Experimental Protocols

To provide a practical context for this analysis, we present detailed, representative experimental protocols for the synthesis and application of this compound.

Synthesis of this compound

This protocol is adapted from established literature procedures for the synthesis of organotrifluoroborates.

Diagram of Synthetic Workflow:

cluster_0 Synthesis of this compound start Start with (Chloromethyl)trimethylsilane step1 Reaction with Triisopropyl borate and n-BuLi start->step1 1. step2 Formation of Boronate Ester Intermediate step1->step2 2. step3 Treatment with Potassium Hydrogen Fluoride (KHF2) step2->step3 3. product Potassium ((dimethylamino)methyl)trifluoroborate step3->product 4. cluster_1 Suzuki-Miyaura Cross-Coupling Protocol reagents Combine: Aryl Halide (1.0 equiv) K-trifluoroborate (1.2 equiv) Pd Catalyst (e.g., Pd(OAc)2) Ligand (e.g., SPhos) Base (e.g., K2CO3) solvent Add Degassed Solvent (e.g., Toluene/H2O) reagents->solvent reaction Heat under Inert Atmosphere (e.g., 80-100 °C) solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification by Column Chromatography workup->purification product Isolated Aminomethylated Product purification->product

References

A Comparative Guide to the Chemoselectivity of Potassium ((Dimethylamino)methyl)trifluoroborate in Complex Molecular Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of carbon-carbon bond formation, the choice of reagent is paramount to success. This guide provides an in-depth technical comparison of potassium ((dimethylamino)methyl)trifluoroborate, a versatile and increasingly popular reagent for the introduction of the dimethylaminomethyl moiety. We will objectively assess its performance, particularly its chemoselectivity in the presence of multiple functional groups, and compare it with alternative methodologies, supported by experimental data from peer-reviewed literature.

The Rise of Organotrifluoroborates: A Paradigm Shift in Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis.[1] Traditionally, this reaction has relied on organoboronic acids and their ester derivatives. However, these reagents are not without their challenges. Boronic acids are often prone to protodeboronation, a process where the carbon-boron bond is cleaved, leading to reduced yields and the need for excess reagent.[2] Furthermore, their stability can be a concern, complicating storage and handling.

Potassium organotrifluoroborates have emerged as a superior alternative, addressing many of the shortcomings of their predecessors.[2] These crystalline, air- and moisture-stable salts are easy to handle and can be stored indefinitely on the benchtop.[3][4] Their tetracoordinate boron center renders them less susceptible to protodeboronation, allowing for the use of stoichiometric quantities in cross-coupling reactions.[2] This guide will focus on a specific and highly valuable member of this class: this compound.

This compound: A Chemoselective Aminomethylating Agent

This compound has proven to be a highly effective reagent for the introduction of the dimethylaminomethyl group onto aryl and heteroaryl scaffolds via the Suzuki-Miyaura reaction.[5] This transformation is particularly valuable in medicinal chemistry, where this motif is a common feature in biologically active molecules. The key advantage of this reagent lies in its remarkable chemoselectivity, allowing for successful couplings in the presence of a wide array of sensitive functional groups.

Comparison with Alternative Reagents

While direct, side-by-side quantitative comparisons under identical conditions are not extensively documented in the literature, a qualitative and scope-based comparison highlights the advantages of this compound.

  • Organostannanes (Stille Coupling): Aminomethylstannanes can also be used for aminomethylation. However, organotin reagents suffer from significant toxicity and the resulting byproducts can be difficult to remove from the reaction mixture, complicating purification.[5] this compound offers a non-toxic alternative with more benign inorganic byproducts.[5]

  • Boronic Acids and Esters: While aminomethylboronic acids and esters can be envisioned, they are often less stable and more prone to decomposition and protodeboronation compared to their trifluoroborate counterparts. The enhanced stability of the trifluoroborate salt leads to more reproducible results and a broader substrate scope.

  • Classical Nucleophilic Substitution and Reductive Amination: Traditional methods for installing an aminomethyl group, such as the reaction of a benzyl halide with dimethylamine or the reductive amination of an aldehyde, follow a "consonant" reactivity pattern.[5] The use of this compound in a Suzuki-Miyaura coupling represents a "dissonant" approach, offering a complementary strategy that can be advantageous when the desired substrate is not amenable to classical methods.[5]

Unparalleled Functional Group Tolerance: Experimental Evidence

The true power of this compound lies in its compatibility with a diverse range of functional groups that might not be tolerated by other synthetic methods. The following table summarizes the successful Suzuki-Miyaura couplings of this compound and its protected analogues with various functionalized aryl and heteroaryl electrophiles, as reported in the literature.

Functional Group Present on ElectrophileReagentElectrophile TypeYield (%)Reference
NitrilePotassium N-(trifluoroboratomethyl)piperidineAryl Bromide95[5]
EsterPotassium N-(trifluoroboratomethyl)piperidineAryl Bromide93[5]
KetonePotassium N-(trifluoroboratomethyl)piperidineAryl Bromide85[5]
AldehydePotassium N-(trifluoroboratomethyl)piperidineAryl Bromide78[5]
AmidePotassium N-(trifluoroboratomethyl)piperidineAryl Bromide88[5]
Amine (N,N-dimethyl)Potassium N-(trifluoroboratomethyl)piperidineAryl Bromide82[5]
Unprotected IndolePotassium Boc-protected aminomethyltrifluoroborateHetaryl ChlorideGood to Excellent[4]
FuranPotassium N-(trifluoroboratomethyl)piperidineHetaryl Bromide75[5]
ThiophenePotassium N-(trifluoroboratomethyl)piperidineHetaryl Bromide81[5]
PyrimidinePotassium N-(trifluoroboratomethyl)piperidineHetaryl Bromide65[5]
IsoquinolinePotassium N-(trifluoroboratomethyl)piperidineHetaryl Bromide72[5]
PyridinePotassium N-(trifluoroboratomethyl)piperidineHetaryl Bromide68[5]

This extensive functional group tolerance minimizes the need for protecting group strategies, leading to more efficient and atom-economical synthetic routes.

The Mechanism of Action: A Look Inside the Catalytic Cycle

The Suzuki-Miyaura reaction with potassium organotrifluoroborates is believed to proceed through a similar catalytic cycle to that of boronic acids. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_catalyst Catalyst Regeneration Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-BF3K, Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Ar-X Ar-X R-BF3K R-BF3K Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The role of the base is crucial in the transmetalation step, where it is believed to facilitate the formation of a more reactive boronate species from the trifluoroborate salt.

Experimental Protocols: A Practical Guide

The following protocols are representative examples for the Suzuki-Miyaura cross-coupling of aminomethyltrifluoroborates with aryl halides.

General Procedure for Coupling with Aryl Bromides

Experimental_Workflow_Bromides start Start step1 Combine aryl bromide (1.0 equiv), potassium aminomethyltrifluoroborate (1.05 equiv), and Cs2CO3 (3.0 equiv) in a reaction vessel. start->step1 step2 Add Pd(OAc)2 (3 mol%) and XPhos (6 mol%). step1->step2 step3 Add THF/H2O (10:1) as solvent. step2->step3 step4 Heat the reaction mixture at 80 °C for 18-24 hours. step3->step4 step5 Cool to room temperature, dilute with water, and extract with an organic solvent. step4->step5 step6 Purify the product by column chromatography. step5->step6 end End step6->end

Caption: Experimental workflow for Suzuki-Miyaura coupling with aryl bromides.

General Procedure for Coupling with Aryl Chlorides

For the more challenging coupling with aryl chlorides, a slightly modified procedure is often employed, typically with a different phosphine ligand and reaction conditions.

Experimental_Workflow_Chlorides start Start step1 Combine aryl chloride (1.0 equiv), potassium aminomethyltrifluoroborate (1.05 equiv), and K2CO3 (3.0 equiv) in a reaction vessel. step2 Add Pd(OAc)2 (5 mol%) and SPhos (10 mol%). step3 Add toluene/H2O (4:1) as solvent. step4 Heat the reaction mixture at 85 °C for 22 hours. step5 Cool to room temperature, dilute with water, and extract with an organic solvent. step6 Purify the product by column chromatography. end End

Caption: Experimental workflow for Suzuki-Miyaura coupling with aryl chlorides.

Conclusion: A Superior Reagent for Complex Synthesis

This compound and its analogues have demonstrated exceptional utility in modern organic synthesis. Their stability, ease of handling, and, most importantly, their high degree of chemoselectivity make them invaluable tools for the construction of complex molecules, particularly in the fields of pharmaceutical and materials science. While direct quantitative comparisons with other aminomethylating agents are not always available, the breadth of tolerated functional groups and the mild reaction conditions required for their use position them as a superior choice for many synthetic challenges. As the demand for efficient and selective synthetic methodologies continues to grow, the prominence of these versatile organotrifluoroborate reagents is certain to increase.

References

A Senior Application Scientist's Guide to Aminomethyltrifluoroborates in Organic Synthesis: Scope, Limitations, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the introduction of the aminomethyl group represents a critical synthetic transformation. This moiety is a common feature in a vast array of biologically active molecules. The choice of reagent for this transformation can profoundly influence reaction efficiency, substrate scope, and functional group tolerance. This guide provides an in-depth technical review of potassium aminomethyltrifluoroborates, a class of reagents that has gained significant traction for its stability and versatility. We will objectively compare their performance against classical and modern alternatives, supported by experimental data, detailed protocols, and mechanistic insights to empower you to make informed decisions in your synthetic endeavors.

Introduction to Aminomethyltrifluoroborates: A Stable and Versatile Reagent

Potassium aminomethyltrifluoroborates are air- and moisture-stable crystalline solids that serve as effective nucleophilic partners in a variety of cross-coupling reactions. Unlike many other organometallic reagents, they can be stored on the benchtop for extended periods without significant decomposition, a practical advantage in a research setting. Their stability is attributed to the tetracoordinate boron center, which masks the reactivity of the carbon-boron bond until it is activated under the reaction conditions. This inherent stability translates to a high degree of functional group compatibility, allowing for the aminomethylation of complex molecules late in a synthetic sequence.

The general structure of a potassium aminomethyltrifluoroborate is characterized by a nitrogen atom connected to a methylene group which is, in turn, bonded to a trifluoroborate moiety. Variations in the substituents on the nitrogen atom (e.g., alkyl groups, protecting groups) allow for the introduction of primary, secondary, and tertiary aminomethyl groups.

The Broad Scope of Aminomethyltrifluoroborates in Organic Synthesis

The primary application of aminomethyltrifluoroborates is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. However, their utility extends to other modern synthetic methodologies, including photoredox catalysis and Petasis-type reactions.

Suzuki-Miyaura Cross-Coupling Reactions

Potassium aminomethyltrifluoroborates have proven to be exceptional partners in Suzuki-Miyaura cross-coupling reactions with a wide range of aryl and heteroaryl halides and pseudohalides. This method offers a powerful and reliable way to forge carbon-carbon bonds and introduce the aminomethyl motif onto aromatic and heteroaromatic scaffolds.

Key Features:

  • Broad Substrate Scope: The reaction is effective with a diverse array of electrophiles, including aryl and heteroaryl chlorides, bromides, iodides, and mesylates.[1] This is particularly advantageous as chlorides are often more readily available and less expensive than their bromide and iodide counterparts.

  • Excellent Functional Group Tolerance: The mild reaction conditions tolerate a wide variety of functional groups that might be incompatible with other aminomethylation methods, such as nitriles, aldehydes, ketones, esters, and nitro groups.[2] This high degree of compatibility minimizes the need for protecting group strategies, thus streamlining synthetic routes.

  • Stereospecificity: The reaction proceeds with retention of configuration at the carbon-boron bond, which is a key feature of the Suzuki-Miyaura coupling.

  • Applicability to Sterically Hindered Substrates: Even sterically demanding di-ortho-substituted electrophiles can undergo efficient coupling, providing access to sterically congested aminomethylated arenes.[3]

Reaction Mechanism:

The catalytic cycle of the Suzuki-Miyaura reaction with aminomethyltrifluoroborates follows the generally accepted sequence of oxidative addition, transmetalation, and reductive elimination. A base is required to activate the trifluoroborate for the transmetalation step.

Suzuki_Miyaura_Cycle cluster_oxadd Oxidative Addition cluster_trans Transmetalation cluster_redelim Reductive Elimination Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Oxidative_Addition Oxidative Addition Ar-Pd(II)-CH2NR2(L2) Ar-Pd(II)-CH₂NR₂(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-CH2NR2(L2) RCH2BF3K R₂NCH₂BF₃K RCH2BF3K->Ar-Pd(II)-CH2NR2(L2) Base Base (e.g., K₂CO₃) Base->Ar-Pd(II)-CH2NR2(L2) Transmetalation Transmetalation Ar-Pd(II)-CH2NR2(L2)->Pd(0)L2 Ar-CH2NR2 Ar-CH₂NR₂ Ar-Pd(II)-CH2NR2(L2)->Ar-CH2NR2 Reductive_Elimination Reductive Elimination

Figure 1: Catalytic cycle for the Suzuki-Miyaura cross-coupling of aminomethyltrifluoroborates.
Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool for the generation of radical intermediates under mild conditions. Aminomethyltrifluoroborates can serve as precursors to α-aminoalkyl radicals through a single-electron transfer (SET) process. These radicals can then engage in a variety of carbon-carbon bond-forming reactions.

A notable application is the photoredox-catalyzed hydroaminomethylation of electron-deficient olefins.[4] This reaction provides a direct route to γ-aminobutyric acid (GABA) derivatives, which are important in neuroscience.

Reaction Mechanism:

The proposed mechanism involves the excitation of a photocatalyst by visible light, followed by a single-electron transfer from the aminomethyltrifluoroborate to the excited photocatalyst, generating an α-aminoalkyl radical. This radical then adds to the electron-deficient olefin, and the resulting radical intermediate is reduced and protonated to afford the final product.

Photoredox_Cycle PC Photocatalyst PC_excited PC* PC->PC_excited hv hν (Visible Light) hv->PC_excited PC_excited->PC RCH2_radical •CH₂NR₂ PC_excited->RCH2_radical RCH2BF3K R₂NCH₂BF₃K RCH2BF3K->RCH2_radical SET Single Electron Transfer Adduct_radical Adduct Radical RCH2_radical->Adduct_radical Olefin Electron-deficient Olefin Olefin->Adduct_radical Radical_Addition Radical Addition Product Product Adduct_radical->Product Reduction_Protonation Reduction & Protonation

Figure 2: Proposed mechanism for the photoredox-catalyzed hydroaminomethylation.
Petasis-Type Reactions

The Petasis reaction, or borono-Mannich reaction, is a multicomponent reaction that couples a carbonyl compound, an amine, and an organoboron reagent. While traditionally performed with boronic acids, recent advancements have shown that organotrifluoroborates can also be employed, particularly in acid-promoted or photoredox-catalyzed variations.[5][6]

A photoredox-catalyzed multicomponent Petasis reaction using alkyltrifluoroborates (including aminomethyltrifluoroborates) has been developed, which proceeds via a single-electron transfer mechanism.[7][8] This approach expands the scope of the Petasis reaction to include alkyl groups, which are typically poor partners in the traditional two-electron pathway.

Limitations of Aminomethyltrifluoroborates

Despite their broad utility, aminomethyltrifluoroborates are not without their limitations. Understanding these drawbacks is crucial for effective reaction planning.

  • Substrate-Specific Challenges: While generally robust, the Suzuki-Miyaura coupling of aminomethyltrifluoroborates can be challenging with certain substrates. For instance, 2-chloropyridine and related nitrogen-containing heterocycles often give low yields, potentially due to the formation of inhibitory palladium complexes.[2]

  • Steric Hindrance: Although the reaction can tolerate some steric bulk, extremely hindered aryl halides may react sluggishly or not at all. For example, the coupling with di-ortho-substituted aryl mesylates can result in dramatically lower yields.[1]

  • Functional Group Incompatibility: While generally tolerant of many functional groups, substrates with acidic protons, such as unprotected indoles or phenols, may require protection to prevent side reactions.

  • Reaction Conditions: The Suzuki-Miyaura reaction typically requires elevated temperatures (80-100 °C), which may not be suitable for thermally sensitive substrates.

Comparative Analysis with Alternative Aminomethylation Methods

To provide a comprehensive understanding of the utility of aminomethyltrifluoroborates, it is essential to compare their performance with established aminomethylation strategies. The two most common alternatives are the Mannich reaction and the use of pre-formed iminium salts like Eschenmoser's salt.

The Mannich Reaction

The Mannich reaction is a three-component condensation of an active hydrogen compound (e.g., a ketone), an aldehyde (often formaldehyde), and a primary or secondary amine.[9] It is a classic and widely used method for aminomethylation.

Comparison with Aminomethyltrifluoroborates:

FeatureAminomethyltrifluoroborates (Suzuki-Miyaura)Mannich Reaction
Substrate Scope Aryl/heteroaryl halides and pseudohalides.Enolizable carbonyls and other acidic C-H compounds.
Functional Group Tolerance Excellent (tolerates aldehydes, ketones, esters, nitriles).Moderate (can be sensitive to acidic/basic conditions).
Reaction Conditions Requires a palladium catalyst and base, often elevated temperatures.Can often be performed under milder, catalyst-free conditions, but can require strong acid or base.
Regioselectivity Determined by the position of the halide on the aromatic ring.Can be an issue with unsymmetrical ketones.
Atom Economy Good.Excellent (three components combine directly).
Eschenmoser's Salt

Eschenmoser's salt (dimethylaminomethylidene)ammonium iodide) is a powerful and highly electrophilic aminomethylating agent.[10] It is a pre-formed iminium salt, making it more reactive than the in situ generated iminium ions in the Mannich reaction.

Comparison with Aminomethyltrifluoroborates:

FeatureAminomethyltrifluoroborates (Suzuki-Miyaura)Eschenmoser's Salt
Reactivity Nucleophilic partner in cross-coupling.Highly electrophilic aminomethylating agent.
Substrate Scope Aryl/heteroaryl halides and pseudohalides.A wide range of nucleophiles, including enolates, silyl enol ethers, and electron-rich arenes.
Handling Air- and moisture-stable solid.Hygroscopic solid, requires careful handling.
Byproducts Boron-containing byproducts, generally easy to remove.Iodide salts.

Experimental Protocols

To provide a practical context for the application of these reagents, detailed experimental protocols for key transformations are provided below.

Synthesis of Potassium Boc-Aminomethyltrifluoroborate

This protocol describes a one-pot synthesis of potassium Boc-protected aminomethyltrifluoroborate, a versatile reagent for introducing a primary aminomethyl group.

Procedure:

  • To a solution of 2-(chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 equiv) in THF is added potassium hexamethyldisilazide (1.05 equiv) at 0 °C.

  • The reaction mixture is stirred at room temperature for 1 hour.

  • Methanol is added, and the mixture is stirred for an additional 30 minutes.

  • Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) is added, and the reaction is stirred overnight.

  • A saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 3.0 equiv) is added, and the mixture is stirred vigorously for 1 hour.

  • The resulting precipitate is collected by filtration, washed with cold water and diethyl ether, and dried under vacuum to afford the potassium Boc-aminomethyltrifluoroborate as a white solid.

Suzuki-Miyaura Cross-Coupling of an Aryl Chloride with Potassium Boc-Aminomethyltrifluoroborate

This protocol outlines a general procedure for the aminomethylation of an aryl chloride.

Procedure:

  • To a reaction vessel are added the aryl chloride (1.0 equiv), potassium Boc-aminomethyltrifluoroborate (1.1 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), SPhos (0.10 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).

  • The vessel is sealed, evacuated, and backfilled with argon.

  • Toluene and water (typically in a 4:1 to 10:1 ratio) are added via syringe.

  • The reaction mixture is heated to 85-100 °C and stirred for 12-24 hours, or until completion as monitored by TLC or GC-MS.

  • Upon cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired aminomethylated arene.

Mannich Reaction of Acetophenone

This protocol provides a representative example of a classical Mannich reaction.[11]

Procedure:

  • To a flask containing acetophenone (1.2 mmol), benzaldehyde (1.0 mmol), and aniline (1.0 mmol) in ethanol (1 mL) is added diethanolammonium chloroacetate (20 mol%).

  • The mixture is stirred at room temperature for 24 hours.

  • The resulting solid product is collected by filtration and washed with cold ethanol to afford the β-amino ketone.

Conclusion and Future Outlook

Potassium aminomethyltrifluoroborates have established themselves as highly valuable reagents in modern organic synthesis. Their stability, broad functional group tolerance, and diverse reactivity in Suzuki-Miyaura cross-coupling, photoredox catalysis, and Petasis-type reactions make them a powerful tool for the introduction of the aminomethyl motif. While limitations exist, particularly with certain sterically hindered or electron-deficient substrates, the advantages they offer in terms of handling and functional group compatibility often outweigh these drawbacks.

When compared to traditional methods like the Mannich reaction and the use of Eschenmoser's salt, aminomethyltrifluoroborates provide a complementary approach, particularly for the aminomethylation of aryl and heteroaryl systems. The choice of reagent will ultimately depend on the specific substrate, the desired functional group tolerance, and the overall synthetic strategy.

The continued development of new catalytic systems and the exploration of novel reaction pathways for aminomethyltrifluoroborates, particularly in the realm of photoredox and asymmetric catalysis, promise to further expand their utility and solidify their place in the synthetic chemist's toolbox.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium ((dimethylamino)methyl)trifluoroborate
Reactant of Route 2
Potassium ((dimethylamino)methyl)trifluoroborate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.